molecular formula C6H3F3N2O3 B1305575 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine CAS No. 33252-64-1

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

Cat. No.: B1305575
CAS No.: 33252-64-1
M. Wt: 208.09 g/mol
InChI Key: JYXKHKBZLLIWEV-UHFFFAOYSA-N
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Description

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H3F3N2O3 and its molecular weight is 208.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

3-nitro-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3F3N2O3/c7-6(8,9)3-1-4(11(13)14)5(12)10-2-3/h1-2H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXKHKBZLLIWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379374
Record name 3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one
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Molecular Weight

208.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

33252-64-1
Record name 3-Nitro-5-(trifluoromethyl)-2(1H)-pyridinone
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Record name 3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one
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Record name 3-nitro-5-(trifluoromethyl)pyridin-2-ol
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Foundational & Exploratory

Technical Guide: Synthesis and Properties of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine, a key chemical intermediate and a compound with emerging applications in advanced analytical techniques. This guide details its synthesis, physicochemical properties, and known applications, with a focus on its utility for professionals in chemical research and drug development. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key procedures.

Chemical Identity and Physical Properties

This compound, also known by its IUPAC name 5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one, is a functionalized pyridine derivative.[1][2] It exists in tautomeric equilibrium between the pyridinol and pyridinone forms, a common characteristic of 2-hydroxypyridines.[3] The presence of the electron-withdrawing nitro and trifluoromethyl groups significantly influences its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₃F₃N₂O₃[1][4]
Molecular Weight 208.09 g/mol [1][2][4]
CAS Number 99368-66-8[1][2][4]
Appearance Light yellow powder/solid[5]
Melting Point 185 - 190 °C[5]
189 - 190 °C[6][7]
Boiling Point No information available[5]
Solubility No information available[5]
pKa (Predicted) 5.71 ± 0.10

Synthesis

The primary route for the synthesis of this compound is through the nitration of its precursor, 2-hydroxy-5-(trifluoromethyl)pyridine.

Synthesis Workflow

The synthesis is a one-step nitration reaction followed by an aqueous workup and extraction.

SynthesisWorkflow Start 2-Hydroxy-5-(trifluoromethyl)pyridine in conc. H₂SO₄ Nitration Add fuming HNO₃ at 0°C, then heat to 65°C Start->Nitration Quench Pour into ice water Nitration->Quench Neutralize Neutralize with NaOH solution Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Isolate Dry and concentrate organic phase Extract->Isolate Product This compound Isolate->Product Reactivity Start 2-Hydroxy-3-nitro-5- (trifluoromethyl)pyridine Halogenation Halogenation (e.g., SOCl₂, PBr₃) Start->Halogenation Reduction Reduction (e.g., H₂/Pd, NaBH₄) Start->Reduction Halogenated 2-Halo-3-nitro-5- (trifluoromethyl)pyridine Halogenation->Halogenated Amino 2-Hydroxy-3-amino-5- (trifluoromethyl)pyridine Reduction->Amino MALDI_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-MSI Analysis Tissue Biological Tissue Section MatrixApp Application of HNTP Matrix Solution Tissue->MatrixApp Laser Laser Desorption/Ionization MatrixApp->Laser TOF Time-of-Flight Mass Analysis Laser->TOF Imaging Metabolite Imaging TOF->Imaging Data Spatial Distribution of Metabolites Imaging->Data Data Output

References

An In-depth Technical Guide to 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine, with the CAS number 33252-64-1, is a substituted pyridine derivative. Its unique chemical structure, featuring a hydroxyl group, a nitro group, and a trifluoromethyl group on a pyridine ring, makes it a compound of interest in various chemical and pharmaceutical research areas. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectral characterization.

Chemical Structure and Properties

This compound exhibits tautomerism, existing in equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms. The pyridin-2(1H)-one tautomer is generally the more stable form.

  • IUPAC Name: 3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one

  • Synonyms: this compound, 3-Nitro-5-(trifluoromethyl)-2-pyridinol

  • CAS Number: 33252-64-1

  • Molecular Formula: C₆H₃F₃N₂O₃

  • Molecular Weight: 208.10 g/mol

The presence of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly influences the electronic properties of the pyridine ring, making the hydroxyl group more acidic and the ring susceptible to nucleophilic substitution.

Physicochemical Properties
PropertyValueReference
Melting Point189-190 °C[1]
Molecular Weight208.10[1]
Molecular FormulaC6H3F3N2O3[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 2-hydroxy-5-(trifluoromethyl)pyridine.

Experimental Protocol: Nitration of 2-hydroxy-5-(trifluoromethyl)pyridine

Materials:

  • 2-hydroxy-5-(trifluoromethyl)pyridine

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-hydroxy-5-(trifluoromethyl)pyridine (10.0 g, 61.3 mmol) in concentrated sulfuric acid (50 mL) in a reaction vessel.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add fuming nitric acid (14 mL, 92 mmol) dropwise to the solution while maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Raise the temperature of the reaction mixture to 65 °C and continue stirring for 24 hours.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by slowly pouring the mixture into ice (300 g).

  • Neutralize the resulting solution by the slow addition of 50% aqueous sodium hydroxide solution (85 mL).

  • Extract the aqueous phase with ethyl acetate (4 x 200 mL).

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the product as a yellow solid.

Yield: 7.4 g (58%)

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up reactant1 2-hydroxy-5-(trifluoromethyl)pyridine step1 1. Dissolve in H₂SO₄ at 0°C reactant1->step1 reactant2 Fuming Nitric Acid step2 2. Add HNO₃ dropwise at 0°C reactant2->step2 reactant3 Concentrated Sulfuric Acid reactant3->step1 step1->step2 step3 3. Stir at 0°C for 1 hour step2->step3 step4 4. Stir at 65°C for 24 hours step3->step4 workup1 1. Quench with ice step4->workup1 workup2 2. Neutralize with NaOH workup1->workup2 workup3 3. Extract with Ethyl Acetate workup2->workup3 workup4 4. Dry and Concentrate workup3->workup4 product This compound workup4->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides characteristic signals for the aromatic protons.

Chemical Shift (δ) ppmMultiplicityAssignment
8.66sH-4
8.29sH-6

Solvent: CDCl₃

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would show distinct signals for the six carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing substituents and the heteroatom in the ring.

Carbon AtomPredicted Chemical Shift (δ) ppm
C-2 (C-OH)~160
C-3 (C-NO₂)~135
C-4~145
C-5 (C-CF₃)~120 (q, J ≈ 35 Hz)
C-6~130
CF₃~123 (q, J ≈ 275 Hz)
¹⁹F NMR Spectroscopy (Predicted)

The ¹⁹F NMR spectrum is expected to show a singlet for the trifluoromethyl group. The chemical shift would be in the typical range for a CF₃ group attached to an aromatic ring.

Functional GroupPredicted Chemical Shift (δ) ppm
-CF₃-60 to -70
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration
3400-3200O-H stretch (broad)
3100-3000C-H stretch (aromatic)
1680-1640C=O stretch (from pyridin-2-one tautomer)
1600-1450C=C and C=N stretching (aromatic ring)
1550-1500, 1350-1300N-O stretch (nitro group)
1300-1100C-F stretch (trifluoromethyl group)
Mass Spectrometry (MS)

The mass spectrum of this compound would show the molecular ion peak (M⁺) at m/z 208. Fragmentation patterns would likely involve the loss of the nitro group (-NO₂), hydroxyl group (-OH), and potentially the trifluoromethyl group (-CF₃).

Biological Activity and Applications

Currently, there is limited information available in the public domain regarding the specific biological activities or its involvement in signaling pathways. Its primary application appears to be as a chemical intermediate in the synthesis of more complex molecules for agrochemical and pharmaceutical applications. The presence of the trifluoromethyl group can enhance properties such as metabolic stability and binding affinity in drug candidates.

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure and synthesis protocol. The spectroscopic data, both experimental and predicted, provide a clear characterization of the molecule. While its direct biological applications are not extensively documented, its utility as a building block in the development of new chemical entities for various research fields is evident. This guide provides a foundational understanding for researchers and professionals working with this compound.

References

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine, a key heterocyclic building block in organic and medicinal chemistry. This guide details its chemical and physical properties, provides a comprehensive synthesis protocol, and discusses its applications, particularly as a pharmaceutical intermediate. This compound is of significant interest to professionals in drug discovery and development due to the prevalence of the trifluoromethylpyridine motif in bioactive molecules.

Chemical Identification and Properties

This compound is a pyridine derivative characterized by the presence of a hydroxyl, a nitro, and a trifluoromethyl group. These functional groups impart unique electronic properties and reactivity, making it a versatile intermediate in the synthesis of more complex molecules.

It is important to note that there is a potential for confusion with its isomer, 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (CAS No. 99368-66-8). This guide is focused exclusively on the compound with the nitro group at the 3-position and the trifluoromethyl group at the 5-position, as identified by CAS Number 33252-64-1 .[1][]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 33252-64-1[1][][3][4]
Molecular Formula C6H3F3N2O3[1][4]
Molecular Weight 208.10 g/mol [1][4]
Melting Point 189-190 °C
Boiling Point 276.2±40.0 °C (Predicted)[3]
Density 1.61±0.1 g/cm³ (Predicted)[3]
pKa 5.89±0.10 (Predicted)[3]
Appearance Off-white solid[3]
MDL Number MFCD00153193[1]

Synthesis and Experimental Protocols

This compound is primarily used as an organic synthesis intermediate.[5] Its synthesis is a critical process for its application in further chemical transformations.

Synthesis of this compound

The established method for the synthesis of this compound involves the nitration of 2-hydroxy-5-(trifluoromethyl)pyridine.[3][6]

Experimental Protocol:

  • Reaction Setup: Dissolve 2-hydroxy-5-trifluoromethylpyridine (10.0 g, 61.3 mmol) in concentrated sulfuric acid (50 mL) in a suitable reaction vessel. Cool the reaction system to 0 °C using an ice bath.[3][6]

  • Nitration: Slowly add fuming nitric acid (14 mL, 92 mmol) dropwise to the reaction mixture while maintaining the temperature at 0 °C. After the addition is complete, continue stirring the reaction at 0 °C for 1 hour.[3][6]

  • Reaction Progression: Raise the temperature of the reaction mixture to 65 °C and continue to stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3][5][6]

  • Work-up: After the reaction is complete, cool the system to room temperature. Quench the reaction by slowly pouring the mixture into ice (300 g).[3][6]

  • Neutralization: Carefully neutralize the reaction mixture by the slow addition of a 50% aqueous sodium hydroxide solution (85 mL).[3][6]

  • Extraction: Extract the aqueous phase multiple times with ethyl acetate (4 x 200 mL). Combine all the organic phases.[3][6]

  • Purification: Dry the combined organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. This procedure yields 2-hydroxy-3-nitro-5-trifluoromethylpyridine as a yellow solid (7.4 g, 58% yield).[3][6]

  • Characterization: The product can be characterized by ¹H NMR (CDCl₃): δ 8.66 (s, 1H), 8.29 (s, 1H).[3][6]

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

G Synthesis Workflow of this compound A Start: 2-hydroxy-5-(trifluoromethyl)pyridine in conc. H₂SO₄ B Cool to 0°C A->B C Add fuming HNO₃ dropwise at 0°C B->C D Stir at 0°C for 1 hour C->D E Heat to 65°C and stir for 24 hours D->E F Cool to room temperature E->F G Quench with ice F->G H Neutralize with 50% NaOH(aq) G->H I Extract with Ethyl Acetate H->I J Dry, Filter, and Concentrate I->J K Product: this compound J->K

Synthesis Workflow Diagram

Applications in Drug Development and Research

This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[5][7][8] The trifluoromethylpyridine scaffold is a key structural motif in many active ingredients.[7][8]

The functional groups on the pyridine ring allow for a variety of chemical transformations. The hydroxyl group can be easily substituted, for instance, in halogenation reactions to produce the corresponding chlorinated or brominated pyridine products, which are also versatile intermediates.[5] The nitro group can be reduced to an amino group, providing another reactive site for building more complex molecular architectures.

While specific signaling pathways modulated by this compound are not extensively documented, its utility as a building block for pharmacologically active molecules is well-established.[5] Its derivatives, such as 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, are recognized as important intermediates in the synthesis of a range of therapeutic agents.[9] The presence of the trifluoromethyl group is known to often enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity.[9] Therefore, this compound is a compound of high interest for medicinal chemists and drug development professionals engaged in the synthesis of novel therapeutics.

References

A Comprehensive Technical Guide to 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine, a key intermediate in organic and medicinal chemistry. It covers the fundamental physicochemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its applications in various research and development sectors. This guide is intended to be a comprehensive resource for professionals engaged in chemical synthesis and drug discovery.

Physicochemical Properties

This compound, also known by its IUPAC name 5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one, is a solid organic compound at room temperature.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C6H3F3N2O3[2][3]
Molecular Weight 208.10 g/mol , 208.09 g/mol [2][3][4]
CAS Number 33252-64-1, 99368-66-8[2][3]
Melting Point 189-190 °C, 158 °C[2][5]
Boiling Point (Predicted) 255.2 ± 40.0 °C[5][6]
Density (Predicted) 1.61 ± 0.1 g/cm³[5][6]
pKa (Predicted) 5.71 ± 0.10[5]
Appearance Yellow Solid[5]

Tautomerism

The compound exists in tautomeric equilibrium between the enol form (2-hydroxy-pyridine) and the amide form (pyridin-2-one).[1] This characteristic is crucial for its reactivity and interactions in biological systems.

Tautomeric forms of the title compound.

Experimental Protocols

This section details the synthetic procedures for the preparation of this compound and its subsequent conversion to a chlorinated derivative, which is a common step in further functionalization.

Synthesis of this compound

This protocol outlines the nitration of 2-hydroxy-5-(trifluoromethyl)pyridine.[7]

Materials:

  • 2-hydroxy-5-(trifluoromethyl)pyridine (10.0 g, 61.3 mmol)

  • Concentrated sulfuric acid (50 mL)

  • Fuming nitric acid (14 mL, 92 mmol)

  • Ice (300 g)

  • 50% aqueous sodium hydroxide solution (85 mL)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-hydroxy-5-(trifluoromethyl)pyridine in concentrated sulfuric acid in a suitable reaction vessel.

  • Cool the reaction system to 0 °C using an ice bath.

  • Slowly add fuming nitric acid dropwise to the solution while maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Raise the temperature to 65 °C and continue stirring for 24 hours.

  • Upon completion, cool the reaction system to room temperature.

  • Quench the reaction by slowly pouring the mixture into 300 g of ice.

  • Neutralize the mixture by the slow addition of 50% aqueous sodium hydroxide solution.

  • Extract the aqueous phase multiple times with ethyl acetate (e.g., 4 x 200 mL).

  • Combine all organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow solid (Yield: 7.4 g, 58%).[7]

Synthesis workflow for the title compound.
Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

This protocol describes the conversion of the hydroxyl group to a chloro group, a common transformation for pyridine intermediates.[8]

Materials:

  • 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol)

  • Thionyl chloride (SOCl₂, 18.45 mL, 253 mmol)

  • N,N-dimethylformamide (DMF, 1.957 mL, 25.3 mmol)

  • Ethyl acetate (EA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vial containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol, slowly add thionyl chloride dropwise.

  • Add N,N-dimethylformamide as a catalyst.

  • Stir the reaction mixture at 100 °C for 10 hours.

  • After the reaction is complete, concentrate the solution under reduced pressure to remove excess thionyl chloride.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford the crude product (Yield: 2.46 g, 86%).[8]

Chlorination of the title compound.

Applications in Research and Development

This compound is a versatile building block with applications spanning several scientific fields.

  • Organic Synthesis Intermediate: It serves as a crucial intermediate in the synthesis of more complex molecules.[1] The presence of nitro, trifluoromethyl, and hydroxyl groups allows for diverse chemical transformations.[9] The hydroxyl group can be readily substituted, for example, through halogenation reactions.[1] The nitro group can be reduced to an amino group, providing another site for functionalization.[9]

  • Pharmaceutical and Agrochemical Development: Trifluoromethylpyridine derivatives are a key structural motif in many active ingredients for both pharmaceuticals and agrochemicals.[10][11] The unique properties imparted by the trifluoromethyl group, such as enhanced lipophilicity and metabolic stability, make these compounds attractive in drug design.[9] Specifically, 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine is listed as an intermediate in the synthesis of Apalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer.[12]

  • Analytical Chemistry: The compound has shown exceptional performance as a novel matrix in matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI).[9] It has demonstrated higher sensitivity and specificity in detecting endogenous metabolites in biological tissues compared to traditional matrices.[9]

Conclusion

This compound is a compound of significant interest to the scientific community. Its well-defined physicochemical properties and versatile reactivity make it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The detailed synthetic protocols provided herein offer a practical guide for its preparation and derivatization, facilitating further research and application in various fields of chemical and biological sciences.

References

spectroscopic data for 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Data of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

Introduction

This compound, also known as 5-Nitro-3-(trifluoromethyl)pyridin-2-ol, is a pyridine derivative with the chemical formula C₆H₃F₃N₂O₃ and a molecular weight of approximately 208.09 g/mol .[1][2][3][4] This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[5][6] Its unique electronic properties, stemming from the presence of electron-withdrawing nitro and trifluoromethyl groups, make it a subject of interest for various chemical transformations.[5][7] Recently, it has also been identified as a novel and effective matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), demonstrating superior performance in the analysis of endogenous metabolites in biological tissues compared to standard matrices.[7][8][9] This guide provides a comprehensive overview of its spectroscopic properties, including available data and the experimental protocols for their acquisition.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueReference
CAS Number 33252-64-1 / 99368-66-8[1][2][3][4][10]
Molecular Formula C₆H₃F₃N₂O₃[1][2][3][4]
Molecular Weight 208.09 g/mol [1][2][3]
IUPAC Name 5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one[11][12]
Melting Point 189-190 °C[13]
Appearance Yellow solid[1]

Spectroscopic Data

This section details the available .

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating the structure of organic compounds. The reported ¹H NMR data for this compound is summarized below.

Chemical Shift (δ) ppmMultiplicityAssignment
8.66Singlet (s)1H
8.29Singlet (s)1H

Solvent: CDCl₃[1]

¹³C NMR, IR, and Mass Spectrometry

Detailed experimental ¹³C NMR and Infrared (IR) spectroscopy data for this compound are not widely available in the public domain. However, key mass spectrometry information is known.

  • Mass Spectrometry (MS): The compound has a monoisotopic mass of 208.00957645 Da.[12] It has been successfully used as a matrix in MALDI-MS, where it aids in the ionization of metabolites for detection in positive-ion mode.[8][9] This application highlights its high ionization efficiency and chemical stability under laser irradiation.[8][9]

Experimental Protocols

Detailed experimental procedures for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis Protocol

The synthesis of this compound is typically achieved through the nitration of its precursor, 2-hydroxy-5-(trifluoromethyl)pyridine.[1]

  • Dissolution: Dissolve 2-hydroxy-5-trifluoromethylpyridine (10.0 g, 61.3 mmol) in concentrated sulfuric acid (50 mL) in a reaction vessel.[1]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.[1]

  • Nitration: Slowly add fuming nitric acid (14 mL, 92 mmol) dropwise to the cooled solution, maintaining the temperature at 0 °C.[1]

  • Reaction: After the addition is complete, continue stirring the mixture at 0 °C for 1 hour. Subsequently, raise the temperature to 65 °C and stir for an additional 24 hours.[1]

  • Quenching: After cooling the reaction to room temperature, slowly pour the mixture into ice (300 g) to quench the reaction.[1]

  • Neutralization: Carefully neutralize the mixture by adding 50% aqueous sodium hydroxide solution (85 mL).[1]

  • Extraction: Extract the aqueous phase multiple times with ethyl acetate (4 x 200 mL).[1]

  • Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product as a yellow solid.[1]

G cluster_0 Synthesis Workflow A 2-hydroxy-5-(trifluoromethyl)pyridine (Starting Material) B Dissolve in conc. H₂SO₄ A->B C Cool to 0 °C B->C D Add fuming HNO₃ dropwise at 0 °C C->D E Stir at 0 °C (1h) then 65 °C (24h) D->E F Quench with ice E->F G Neutralize with NaOH F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J This compound (Final Product) I->J

Caption: Workflow for the synthesis of this compound.

General Spectroscopic Analysis Protocols

While specific instrument parameters for this compound are not detailed in the literature, the following outlines general procedures for obtaining the relevant spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum. For ¹³C NMR, a longer acquisition time is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the carbon environments.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Scan: Place the sample in the IR beam and record the spectrum.

  • Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), reveals the characteristic vibrational frequencies of the functional groups present in the molecule.

G cluster_1 General Spectroscopic Analysis Workflow start Purified Compound prep_nmr Prepare NMR Sample (dissolve in deuterated solvent) start->prep_nmr prep_ir Prepare IR Sample (e.g., KBr pellet or ATR) start->prep_ir prep_ms Prepare MS Sample (dissolve and mix with matrix if MALDI) start->prep_ms acq_nmr Acquire ¹H and ¹³C NMR Spectra prep_nmr->acq_nmr proc_nmr Process NMR Data acq_nmr->proc_nmr analysis Structural Elucidation and Data Interpretation proc_nmr->analysis acq_ir Acquire IR Spectrum prep_ir->acq_ir proc_ir Process IR Data acq_ir->proc_ir proc_ir->analysis acq_ms Acquire Mass Spectrum prep_ms->acq_ms proc_ms Process MS Data acq_ms->proc_ms proc_ms->analysis

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This compound is a compound of significant interest in synthetic and analytical chemistry. While a complete spectroscopic profile, including detailed ¹³C NMR and IR data, is not extensively documented in publicly available literature, the existing ¹H NMR and mass spectrometry information provides a solid foundation for its identification and characterization. The established synthesis protocol is robust, and standard spectroscopic methods can be applied for further analysis. The recent discovery of its utility as a MALDI matrix opens new avenues for its application in advanced analytical techniques, particularly in the field of metabolomics. Further research to fully characterize its spectroscopic properties would be a valuable contribution to the scientific community.

References

Tautomerism in 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine. The core of this document focuses on the interplay between the hydroxy-pyridine and pyridone forms, supported by spectroscopic data from analogous compounds, computational chemistry principles, and detailed experimental protocols for synthesis and characterization.

Introduction to Tautomerism in 2-Hydroxypyridines

The tautomerism between 2-hydroxypyridine and its corresponding 2-pyridone form is a classic example of prototropic tautomerism, a phenomenon of significant interest in medicinal chemistry and drug development.[1][2] This equilibrium involves the intramolecular transfer of a proton between the oxygen and nitrogen atoms. The position of this equilibrium is highly sensitive to the electronic nature of substituents on the pyridine ring, as well as the surrounding solvent environment.[3][4] Generally, non-polar solvents tend to favor the 2-hydroxypyridine tautomer, while polar solvents shift the equilibrium towards the more polar 2-pyridone form.[5]

For the compound of interest, this compound, the presence of strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups is expected to significantly influence the tautomeric preference.

Tautomeric Equilibrium of this compound

tautomerism cluster_hydroxy This compound (Enol Form) cluster_oxo 3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one (Keto Form) hydroxy_structure oxo_structure hydroxy_structure->oxo_structure Equilibrium

Tautomeric equilibrium between the enol and keto forms.

Spectroscopic Characterization

While a complete set of spectroscopic data for both tautomers of this compound is not available, data from analogous compounds allows for a predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts are highly indicative of the predominant tautomeric form. For the analogous 2-hydroxy-5-nitropyridine, the experimentally observed chemical shifts in DMSO-d₆ align well with the calculated values for the keto (2-pyridone) form.[6][7]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tautomers of this compound (based on analogous compounds)

TautomerPredicted ¹H Chemical Shifts (ppm)Predicted ¹³C Chemical Shifts (ppm)
Hydroxy Form Aromatic protons in the 7.0-8.5 ppm range. OH proton signal may be broad and variable.Aromatic carbons in the 110-160 ppm range. C-OH carbon around 160-170 ppm.
Pyridone Form Aromatic protons shifted compared to the hydroxy form. NH proton signal typically downfield (>10 ppm).Carbonyl carbon (C=O) signal expected in the 160-175 ppm range.

A reported ¹H NMR spectrum for the synthesis product of 2-hydroxy-3-nitro-5-trifluoromethylpyridine shows signals at δ 8.66 (s, 1H) and 8.29 (s, 1H) in CDCl₃, which are in the aromatic region. The absence of a distinct, sharp OH peak and the downfield position of the aromatic protons are suggestive of the pyridone form being present, though a definitive assignment without the NH proton signal is difficult.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for distinguishing between the hydroxy and pyridone tautomers. The key vibrational modes to consider are the O-H stretch of the hydroxy form and the C=O stretch of the pyridone form.

Table 2: Key Infrared Absorption Bands for Tautomer Identification

TautomerVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxy Form O-H stretch3200-3600 (broad)
C=C and C=N stretches1500-1650
Pyridone Form N-H stretch3000-3400 (broad)
C=O stretch (Amide I)1650-1690 (strong)
C=C stretch1550-1620

In the solid state, 2-pyridone derivatives often show strong intermolecular hydrogen bonding, which can lead to a broadening and shifting of the N-H and C=O stretching frequencies.[5]

UV-Vis Spectroscopy

The electronic absorption spectra of the two tautomers are expected to differ due to their distinct electronic structures. The 2-hydroxypyridine form, being more aromatic, typically exhibits a π-π* transition at a shorter wavelength compared to the n-π* transition of the less aromatic 2-pyridone form.[8] The position of these absorption maxima is also sensitive to solvent polarity.[9]

Computational Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of tautomers.[10][11] For 2-hydroxy-5-nitropyridine, DFT calculations have shown the keto tautomer to be more stable than the enol tautomer by approximately 0.86-1.35 kcal/mol in the gas phase.[6][7] It is anticipated that similar calculations for this compound would show an even greater energy difference in favor of the pyridone form due to the cumulative electron-withdrawing effects of the substituents.

computational_workflow start Define Molecular Structures (Hydroxy and Pyridone Tautomers) dft Perform DFT Calculations (e.g., B3LYP/6-311+G(d,p)) start->dft gas_phase Gas Phase Energy Calculation dft->gas_phase pcm Solvent Phase Calculation (e.g., PCM model) dft->pcm spectra Predict Spectroscopic Data (NMR, IR) dft->spectra thermo Calculate Thermodynamic Properties (ΔG, ΔH, ΔS) gas_phase->thermo pcm->thermo results Analyze Relative Stabilities and Spectroscopic Signatures thermo->results spectra->results

Workflow for computational analysis of tautomerism.

Experimental Protocols

Synthesis of this compound

Method 1: [12]

  • Reactants: 2-hydroxy-3-(trifluoromethyl)pyridine (20.00 g, 0.12 mol), sulfuric acid (160 mL), nitric acid (24 mL, 0.55 mol).

  • Procedure:

    • Dissolve 2-hydroxy-3-(trifluoromethyl)pyridine in sulfuric acid at -10°C.

    • Slowly add nitric acid dropwise, maintaining the temperature at -10°C.

    • Stir the reaction mixture at 40°C for 6 hours.

    • Monitor the reaction progress by TLC.

    • Pour the reaction mixture into ice water.

    • Adjust the pH to 4-5 with a saturated NaOH solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Method 2:

  • Reactants: 2-hydroxy-5-trifluoromethylpyridine (10.0 g, 61.3 mmol), concentrated sulfuric acid (50 mL), fuming nitric acid (14 mL, 92 mmol).

  • Procedure:

    • Dissolve 2-hydroxy-5-trifluoromethylpyridine in concentrated sulfuric acid and cool to 0°C.

    • Slowly add fuming nitric acid dropwise at 0°C.

    • Stir at 0°C for 1 hour after addition.

    • Raise the temperature to 65°C and stir for 24 hours.

    • Cool to room temperature and quench by pouring into ice (300 g).

    • Neutralize with 50% aqueous sodium hydroxide solution (85 mL).

    • Extract with ethyl acetate (4 x 200 mL).

    • Combine organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a yellow solid.

Characterization of Tautomeric Equilibrium

A combination of spectroscopic techniques in different solvents is recommended to probe the tautomeric equilibrium.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a non-polar solvent (e.g., CDCl₃ or C₆D₆) and a polar aprotic solvent (e.g., DMSO-d₆). The relative integration of signals corresponding to each tautomer can provide a quantitative measure of the equilibrium.

  • IR Spectroscopy: Record IR spectra in the solid state (KBr pellet or ATR) and in solution (e.g., in CCl₄ and CH₃CN) to observe shifts in the C=O and O-H/N-H stretching frequencies.

  • UV-Vis Spectroscopy: Measure the absorption spectra in solvents of varying polarity (e.g., hexane, dichloromethane, methanol) to observe solvatochromic shifts and changes in the relative intensities of absorption bands corresponding to each tautomer.

characterization_workflow synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C in various solvents) synthesis->nmr ir IR Spectroscopy (Solid state and solution) synthesis->ir uv_vis UV-Vis Spectroscopy (in various solvents) synthesis->uv_vis data_analysis Data Analysis and Tautomer Assignment nmr->data_analysis ir->data_analysis uv_vis->data_analysis

Experimental workflow for tautomer characterization.

Conclusion

The tautomeric equilibrium of this compound is strongly predicted to favor the 3-nitro-5-(trifluoromethyl)pyridin-2(1H)-one (keto) form. This prediction is based on the known behavior of 2-hydroxypyridine systems and is reinforced by the presence of multiple strong electron-withdrawing groups on the pyridine ring. While direct quantitative experimental data for this specific molecule is lacking, a robust understanding can be achieved through comparative analysis with closely related analogs and by employing the spectroscopic and computational methodologies outlined in this guide. For professionals in drug development, a thorough characterization of the predominant tautomeric form is critical, as it dictates the molecule's physicochemical properties, receptor binding interactions, and overall pharmacological profile. A recent study has also highlighted the utility of this compound as a novel matrix for enhanced MALDI imaging of tissue metabolites, underscoring its potential in advanced analytical applications.[13]

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Application of Trifluoromethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of modern agrochemical and pharmaceutical research, the trifluoromethylpyridine (TFMP) scaffold has emerged as a cornerstone for the development of novel active ingredients.[1][2][3][4] The strategic incorporation of the trifluoromethyl (-CF3) group onto the pyridine ring imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the biological activity and pharmacokinetic profile of a molecule.[5][6] This technical guide provides an in-depth exploration of the discovery, synthesis, and application of trifluoromethylpyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on this critical chemical class.

Key Discoveries and Marketed Products

The journey of trifluoromethylpyridine derivatives from laboratory curiosities to blockbuster products began in the early 1980s with the development of economically viable synthetic routes from 3-picoline.[3] This breakthrough paved the way for extensive research and development, leading to the introduction of numerous successful products in both the agrochemical and pharmaceutical sectors.

Agrochemicals: The first major commercial success for a TFMP derivative was the herbicide Fluazifop-butyl , introduced to the market as a potent and selective graminicide.[1][2][7] Since then, over 20 TFMP-containing agrochemicals have been commercialized, spanning herbicides, fungicides, and insecticides.[1][2][7] Notable examples include the fungicide Picoxystrobin , which acts by inhibiting mitochondrial respiration in fungi, and the insecticide Flonicamid , which exhibits a unique mode of action against sucking insects.[8][9][10]

Pharmaceuticals: The impact of the TFMP moiety extends into human and veterinary medicine, with five pharmaceutical and two veterinary products containing this scaffold having received market approval.[2][3] A significant number of candidates are also currently in clinical trials, targeting a range of diseases including cancer and viral infections.[2][3][11] The anti-HIV drug Tipranavir is a prominent example of a successful TFMP-containing pharmaceutical.[11]

Synthetic Methodologies

The synthesis of trifluoromethylpyridine derivatives is primarily achieved through two main strategies: the chlorine/fluorine exchange method and the construction of the pyridine ring from trifluoromethyl-containing building blocks.[3][4]

Chlorine/Fluorine Exchange

This widely used industrial method typically involves the chlorination of a picoline precursor to form a trichloromethylpyridine intermediate, followed by a fluorine exchange reaction, often using hydrogen fluoride (HF) or other fluorinating agents like antimony trifluoride (SbF3).[1][4][12] The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), a key intermediate for many agrochemicals, exemplifies this approach.[1][4]

Cyclocondensation with Trifluoromethyl Building Blocks

An alternative strategy involves the construction of the pyridine ring through cyclocondensation reactions using readily available trifluoromethyl-containing building blocks.[3][11] Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate, ethyl 2,2,2-trifluoroacetate, and 2,2,2-trifluoroacetyl chloride.[3][11] This method offers versatility in accessing a wide range of substitution patterns on the pyridine ring.

Quantitative Data Summary

The following tables summarize key quantitative data for representative trifluoromethylpyridine derivatives, highlighting their synthetic efficiency and biological potency.

Table 1: Synthesis Yields of Key Trifluoromethylpyridine Intermediates and Final Products

CompoundStarting MaterialReaction TypeYield (%)Reference
2-Amino-3-chloro-5-(trifluoromethyl)pyridine2,3-Dichloro-5-(trifluoromethyl)pyridineAmmonolysis~90[8]
2,3-Dichloro-5-(trifluoromethyl)pyridine2,3-Dichloro-5-(trichloromethyl)pyridineFluorination73[1]
Flonicamid4-Trifluoromethylnicotinoyl chlorideAmidation90.6 - 91.7[7][9]
Pyroxsulam2-Amino-5,7-dimethoxy[2][8][9]triazolo[1,5-a]pyrimidine & 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chlorideCondensation94[13]

Table 2: Biological Activity of Trifluoromethylpyridine Derivatives

CompoundTarget/AssayValueUnitsReference
FlonicamidCotton Aphid (Aphis gossypii) Control0.036 - 0.089lb ai/a[14]
Trifluoromethylpyridine Amide (F10)Xanthomonas oryzae pv. oryzae (Xoo)83mg L⁻¹ (EC₅₀)[15]
Thiazolo[4,5-d]pyrimidine Derivative (3b)NCI-60 Human Tumor Cell Line Screen--[16]
Isoxazole Derivative (TTI-4)MCF-7 Breast Cancer Cells2.63µM (IC₅₀)[17]
Pyridine-bioisostere of Cabozantinib (4)c-Met Kinase4.9nM (IC₅₀)[18]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further research.

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) via Fluorination

Objective: To synthesize 2,3-dichloro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-(trichloromethyl)pyridine.

Procedure:

  • To an autoclave, add 2,3-dichloro-5-(trichloromethyl)pyridine (5 g, 18.84 mmol), iron(III) chloride (0.153 g, 0.942 mmol), and a 70% solution of hydrogen fluoride in pyridine (2.423 g HF, 85 mmol).[1]

  • Seal the autoclave and heat to 175 °C overnight.[1]

  • Cool the autoclave to 130 °C and continue stirring for an additional 5 hours.[1]

  • After cooling to 25 °C, carefully vent the gas phase through a caustic lye scrubber.[1]

  • Dissolve the crude reaction mixture in dichloromethane and wash sequentially with 1 M NaOH (aq) and water.[1]

  • Remove the organic solvent by distillation.[1]

  • Purify the product by distillation to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine (3.0 g, 73% yield).[1]

Synthesis of Flonicamid

Objective: To synthesize the insecticide Flonicamid.

Procedure:

  • In a flask, combine 4-trifluoromethylnicotinic acid (38.2 g, 0.2 mol), triphosgene (23.7 g, 0.08 mol), N,N-dimethylformamide (0.2 g), and toluene (120 g).[9]

  • Stir the reaction mixture at 80 °C for 5 hours to obtain a toluene solution of 4-trifluoromethylnicotinoyl chloride.[9]

  • In a separate flask, dissolve sodium bicarbonate (37.8 g, 0.45 mol) and aminoacetonitrile hydrochloride (20.8 g, 0.23 mol) in water (380 g).[9]

  • Add the previously prepared toluene solution of 4-trifluoromethylnicotinoyl chloride to the aqueous solution and react for 2 hours.[9]

  • Filter the resulting solid, wash the filter cake with water, and dry to obtain Flonicamid as a white solid (42 g, 91.7% yield, 99.7% purity).[9]

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

Objective: To determine the inhibitory activity of a test compound against Acetyl-CoA Carboxylase.

Procedure:

  • The assay measures the production of ADP from the carboxylation of acetyl-CoA to malonyl-CoA.[19]

  • Prepare assay mixtures containing the test compound at various concentrations (typically in a 5 or 10-point dose-response format).[19]

  • Initiate the enzymatic reaction by adding ACC enzyme.

  • Use a no-inhibitor control (DMSO vehicle) and a target-specific control compound for each assay plate.[19]

  • Quantify the amount of ADP produced using a suitable detection kit, such as the ADP-Glo™ Kinase Assay (Promega).[19]

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the data and fitting to a dose-response curve.[19]

Mitochondrial Respiration Assay (QoI Fungicide Activity)

Objective: To assess the effect of a test compound on mitochondrial respiration, characteristic of QoI fungicides.

Procedure:

  • Culture a suitable cell line (e.g., HepG2) in a Seahorse XF96 cell culture microplate.[20][21]

  • Prior to the assay, replace the culture medium with a specialized assay medium and equilibrate the cells in a CO₂-free incubator.[20]

  • Use a Seahorse XFe96 Analyzer to measure the oxygen consumption rate (OCR) in real-time.[20]

  • Establish a baseline OCR, then inject the test compound at various concentrations.[20]

  • Subsequently, inject a series of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[20]

  • Analyze the changes in OCR following the addition of the test compound to determine its effect on the electron transport chain.[20]

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and mechanisms of action for trifluoromethylpyridine derivatives.

G cluster_0 Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) cluster_1 Synthesis of Fluazifop-butyl Picoline 3-Picoline Trichloromethylpyridine 2-Chloro-5-(trichloromethyl)pyridine Picoline->Trichloromethylpyridine Chlorination DCTC 2,3-Dichloro-5-(trichloromethyl)pyridine Trichloromethylpyridine->DCTC Nuclear Chlorination DCTF 2,3-Dichloro-5-(trifluoromethyl)pyridine DCTC->DCTF Fluorine Exchange (HF) DCTF_fluazifop 2-Chloro-5-(trifluoromethyl)pyridine Intermediate1 Fluazifop Acid DCTF_fluazifop->Intermediate1 Etherification with Hydroquinone derivative FluazifopButyl Fluazifop-butyl Intermediate1->FluazifopButyl Esterification with n-butanol

Caption: Synthetic pathways for the key intermediate DCTF and the herbicide Fluazifop-butyl.

G cluster_0 Mitochondrial Electron Transport Chain ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP Picoxystrobin Picoxystrobin Picoxystrobin->ComplexIII Inhibits Qo site

References

An In-depth Technical Guide to the Electronic Properties of Nitrated Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core electronic properties of nitrated trifluoromethylpyridines. These heterocyclic compounds are of significant interest in medicinal chemistry and agrochemical development due to the potent influence of the trifluoromethyl (–CF₃) and nitro (–NO₂) groups on molecular characteristics. The strongly electron-withdrawing nature of both substituents profoundly impacts the pKa, dipole moment, and frontier molecular orbitals of the pyridine ring, thereby affecting reactivity, membrane permeability, and binding affinity to biological targets.

While comprehensive experimental data for a wide range of nitrated trifluoromethylpyridine isomers are not extensively consolidated in the literature, this guide compiles available experimental data, presents detailed protocols for their measurement, and supplements these findings with computationally derived values to offer a thorough understanding of their electronic landscape.

Quantitative Electronic Properties

The electronic influence of substituents on an aromatic ring is a cornerstone of physical organic chemistry and drug design. For nitrated trifluoromethylpyridines, the interplay between the inductive effects of the –CF₃ group, the inductive and resonance effects of the –NO₂ group, and the inherent electronic nature of the pyridine ring itself creates a unique chemical entity.

Hammett Substituent Constants

The Hammett equation (log(K/K₀) = σρ) provides a quantitative measure of the electron-donating or electron-withdrawing effect of a substituent. The substituent constant, σ, is a key parameter in structure-activity relationship (SAR) studies. While specific σ values for the combined substitution patterns on pyridine are scarce, the constants for the individual groups provide a strong indication of their powerful electron-withdrawing capabilities.

Substituentσ_meta (σ_m)σ_para (σ_p)Data Source(s)
–CF₃0.440.57[1]
–NO₂0.730.78 (1.25)¹[1]
2-Pyridyl-0.71[2][3]
3-Pyridyl0.550.25[2][3][4]
4-Pyridyl0.940.44[2][3][4]

¹Value in parentheses is for systems with direct resonance interaction.

Acidity Constant (pKa)

The pKa of the conjugate acid of a pyridine derivative is a direct measure of the basicity of the ring nitrogen. The presence of potent electron-withdrawing groups like –NO₂ and –CF₃ significantly reduces the electron density on the nitrogen, thereby lowering its basicity and resulting in a lower pKa value compared to unsubstituted pyridine (pKa ≈ 5.2).[5][6] Theoretical calculations are often employed to predict these values due to the challenges in experimental determination for weakly basic compounds.

CompoundPredicted pKa (Method)Reference(s)
Pyridine (Reference)5.23 (Experimental)[7]
4-Nitropyridine1.61 (Experimental)[6]
Substituted Pyridinium IonsVarious (DFT)[7][8][9]
Nitrated TrifluoromethylpyridinesData not availableExpected to be significantly < 1.6

Note: Experimental pKa values for specific nitrated trifluoromethylpyridine isomers are not readily found in surveyed literature. Computational methods provide a reliable pathway for their estimation.

Computationally Derived Electronic Properties

Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic properties of molecules where experimental data is unavailable. Properties such as HOMO-LUMO energies and dipole moments are crucial for understanding chemical reactivity and intermolecular interactions.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)Computational MethodReference(s)
2-Chloro-5-nitropyridine-7.98-3.914.071.67B3LYP/6-311++G(d,p)[10]
2-Amino-3-chloro-5-(trifluoromethyl)pyridine-6.65-1.545.113.19B3LYP/cc-pVQZ[11]
2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole-7.31-1.795.525.13B3LYP/6-311++G(d,p)[12]
4-Nitropyridine N-oxide---0.97MP2(full)/6-311G**[13]

Note: The values presented are for structurally related compounds to provide an indication of the expected electronic properties. Specific calculations for various nitrated trifluoromethylpyridine isomers are recommended for precise values.

Experimental Protocols

Detailed and reproducible experimental design is critical for obtaining high-quality data. The following sections outline standard methodologies for the determination of key electronic parameters.

Synthesis of Nitrated Trifluoromethylpyridines

The synthesis of these compounds often involves multi-step processes, including nitration and halogenation. Below is a representative workflow for the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.

SynthesisWorkflow cluster_start Starting Material cluster_process1 Chlorination/Fluorination cluster_intermediate1 Intermediate cluster_process2 Nitration cluster_final Final Product cluster_process3 Purification 3-Picoline 3-Picoline Process1 Vapor-phase reaction with Cl₂ and HF over a catalyst 3-Picoline->Process1 Step 1 CTF 2-Chloro-5- (trifluoromethyl)pyridine (2,5-CTF) Process1->CTF Process2 Nitrating agent (e.g., HNO₃/H₂SO₄) CTF->Process2 Step 2 FinalProduct Nitrated Trifluoromethylpyridine Isomer Mixture Process2->FinalProduct Process3 Chromatography or Crystallization FinalProduct->Process3 Step 3

General synthesis workflow for nitrated trifluoromethylpyridines.

A common synthetic route involves the initial formation of a trifluoromethylpyridine intermediate, such as 2-chloro-5-(trifluoromethyl)pyridine, from 3-picoline.[14] This intermediate is then subjected to nitration using standard nitrating agents like a mixture of nitric and sulfuric acid. The resulting product is often a mixture of isomers that requires purification by methods such as column chromatography or recrystallization to isolate the desired nitrated trifluoromethylpyridine.

Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the UV-Vis absorption spectrum of a compound changes as it ionizes. By measuring the absorbance at various pH values, the pKa can be determined.

Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with known pH values.

  • Sample Preparation: Prepare a stock solution of the nitrated trifluoromethylpyridine in a suitable solvent (e.g., DMSO or methanol).

  • Spectrophotometric Measurement:

    • In a 96-well UV-transparent microplate or individual cuvettes, add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

    • Record the full UV-Vis spectrum (e.g., 250-500 nm) for the compound in each buffer.

  • Data Analysis:

    • Identify wavelengths where the absorbance changes significantly between the protonated and deprotonated forms.

    • Plot absorbance at these wavelengths against pH.

    • Fit the data to the appropriate form of the Henderson-Hasselbalch equation to determine the inflection point, which corresponds to the pKa.

pKa_Workflow A Prepare Buffer Solutions (pH 2-12) C Mix Analyte with each Buffer A->C B Prepare Analyte Stock Solution B->C D Record UV-Vis Spectrum for each pH C->D E Plot Absorbance vs. pH D->E F Determine Inflection Point (pKa) E->F

Workflow for pKa determination using UV-Vis spectrophotometry.
Determination of Dipole Moment

The dipole moment of a polar molecule in a non-polar solvent can be determined by measuring the dielectric constant and density of solutions at various concentrations.

Protocol:

  • Solvent Selection: Choose a non-polar solvent with a zero dipole moment (e.g., benzene or cyclohexane).

  • Solution Preparation: Prepare a series of dilute solutions of the nitrated trifluoromethylpyridine in the non-polar solvent at different mole fractions.

  • Measurement of Dielectric Constant: Measure the capacitance of a cell containing the pure solvent and each solution using a heterodyne-beat frequency apparatus or a modern dielectric constant meter. The dielectric constant is calculated from the ratio of capacitances.

  • Measurement of Density: Accurately measure the density of the pure solvent and each solution using a pycnometer or density meter.

  • Data Analysis:

    • Calculate the molar polarization of the solution and the solvent.

    • Extrapolate the data to infinite dilution to determine the molar polarization of the solute.

    • Use the Debye equation to calculate the dipole moment from the orientation polarization.

Determination of Redox Potential by Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a species in solution. It provides information on the reduction and oxidation potentials.

Protocol:

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[15]

  • Solution Preparation: Prepare a solution of the nitrated trifluoromethylpyridine in a suitable solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for several minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Voltammetric Scan:

    • Apply a potential waveform that scans linearly from a starting potential to a switching potential and back.

    • Record the resulting current as a function of the applied potential to generate a cyclic voltammogram.

  • Data Analysis:

    • Identify the peak potentials for the reduction (cathodic peak) and oxidation (anodic peak) processes.

    • The formal reduction potential (E°') can be estimated as the midpoint of the cathodic and anodic peak potentials for a reversible or quasi-reversible process.[16][17][18]

CV_Workflow A Assemble 3-Electrode Electrochemical Cell D Perform Potential Scan (Cyclic Voltammetry) A->D B Prepare Analyte Solution with Supporting Electrolyte C Deoxygenate Solution (N₂ or Ar Purge) B->C C->D E Record Current vs. Potential (Voltammogram) D->E F Identify Redox Peaks (E_pc, E_pa) E->F

Experimental workflow for Cyclic Voltammetry.

Conclusion

The electronic properties of nitrated trifluoromethylpyridines are dominated by the strong electron-withdrawing nature of the nitro and trifluoromethyl substituents. This leads to a significant decrease in the basicity of the pyridine nitrogen, reflected in very low pKa values, and influences the frontier molecular orbitals, which are critical for chemical reactivity and biological interactions. While a complete experimental dataset is not available, this guide provides the foundational knowledge, detailed experimental protocols, and computational insights necessary for researchers in drug development and materials science to effectively work with and understand these potent chemical entities. The combination of synthesis, experimental measurement, and computational modeling provides a robust framework for exploring the structure-property relationships in this important class of compounds.

References

The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the pyridine scaffold has become a cornerstone of modern medicinal chemistry and agrochemical design. This technical guide provides a comprehensive analysis of the multifaceted role of the trifluoromethyl group in modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of pyridine derivatives. Through a detailed examination of quantitative data, experimental protocols, and relevant biological pathways, this document serves as an in-depth resource for professionals engaged in the discovery and development of novel bioactive molecules.

Introduction: The "Super-Methyl" Effect on a Privileged Heterocycle

The pyridine ring is a ubiquitous and versatile pharmacophore found in numerous biologically active compounds. When functionalized with a trifluoromethyl group, its properties are profoundly altered. The CF₃ group, often referred to as a "super-methyl" group, imparts a unique combination of steric and electronic effects that medicinal chemists leverage to overcome challenges in drug design. Its high electronegativity, metabolic stability, and lipophilicity make it a powerful tool for enhancing drug-like properties. This guide will explore these effects in detail, providing a technical foundation for the rational design of trifluoromethylated pyridine derivatives.

Physicochemical Properties Modulation

The introduction of a trifluoromethyl group significantly impacts the fundamental physicochemical properties of the pyridine ring. These changes are critical for optimizing a molecule's interaction with biological targets and its overall pharmacokinetic profile.

Electronic Effects and pKa

The trifluoromethyl group is a strong electron-withdrawing group, a property quantified by its positive Hammett constant (σₚ = 0.54). This potent inductive effect decreases the electron density of the pyridine ring, thereby reducing the basicity of the ring nitrogen. Consequently, the pKa of trifluoromethylated pyridines is significantly lower than that of their non-fluorinated analogues. This modulation of pKa is crucial for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Table 1: Comparison of pKa Values for Pyridine and Substituted Pyridine Derivatives

CompoundSubstituentPositionpKa
Pyridine-H-5.25
3-Methylpyridine-CH₃35.68
3-(Trifluoromethyl)pyridine-CF₃33.45
4-Methylpyridine-CH₃46.02
4-(Trifluoromethyl)pyridine-CF₃43.75
5-Hydroxy-2-(trifluoromethyl)pyridine-OH, -CF₃5, 2~8.5 (phenol)

Note: pKa values are approximate and can vary with measurement conditions. Data compiled from various sources.

Lipophilicity and LogP

Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical parameter for membrane permeability and overall drug disposition. The trifluoromethyl group is highly lipophilic, and its incorporation into the pyridine ring generally increases the molecule's logP value. This enhanced lipophilicity can improve a compound's ability to cross biological membranes, including the blood-brain barrier. However, the final logP value is dependent on the overall molecular structure and the position of the CF₃ group.

Table 2: LogP Values of Pyridine and Trifluoromethylpyridine Isomers

CompoundLogP
Pyridine0.65
2-(Trifluoromethyl)pyridine1.83
3-(Trifluoromethyl)pyridine1.70
4-(Trifluoromethyl)pyridine1.58

Note: LogP values are calculated estimates and can vary.

Impact on Biological Activity and Drug Design

The unique properties conferred by the trifluoromethyl group have been exploited in the design of a wide range of biologically active pyridine derivatives, from agrochemicals to pharmaceuticals.

Enhanced Metabolic Stability

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile methyl group with a CF₃ group is a common strategy to block metabolic "hot spots," thereby increasing the drug's half-life and improving its pharmacokinetic profile.

Table 3: Comparative Metabolic Stability of Pyridine Derivatives

CompoundKey Metabolic PathwayIn Vitro Half-life (t½)
Pyridine Analogue with Methyl GroupMethyl group oxidationShorter
Pyridine Analogue with Trifluoromethyl GroupRing hydroxylation (if unprotected)Longer

Note: This table presents a generalized comparison. Actual metabolic stability is highly dependent on the specific molecular scaffold.

Bioisosterism and Target Binding

The trifluoromethyl group can act as a bioisostere for other chemical groups, such as the methyl, ethyl, or even a nitro group. Its steric bulk can influence the conformation of the molecule, leading to improved binding affinity and selectivity for its biological target. The electron-withdrawing nature of the CF₃ group can also alter the electronic landscape of the pyridine ring, influencing key interactions within the binding pocket of a protein.

Case Study: Leniolisib - A Trifluoromethylpyridine Derivative in the PI3K/Akt Signaling Pathway

Leniolisib (CDZ173) is a selective phosphoinositide 3-kinase δ (PI3Kδ) inhibitor that contains a trifluoromethylpyridine moiety. It is approved for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS). The trifluoromethyl group in Leniolisib contributes to its potency and favorable pharmacokinetic properties. Leniolisib acts by inhibiting the PI3K/Akt signaling pathway, which is often hyperactive in certain immune disorders and cancers.

PI3K/Akt Signaling Pathway

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival Akt->Cell_Survival Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Leniolisib Leniolisib Leniolisib->PI3K Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: The PI3K/Akt signaling pathway and the inhibitory action of Leniolisib.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of trifluoromethylpyridine derivatives.

Determination of pKa by UV-Vis Spectrophotometry

This protocol describes the determination of the acid dissociation constant (pKa) of a compound by measuring its UV-Vis absorbance at different pH values.

Materials:

  • Test compound

  • DMSO (for stock solution)

  • A series of aqueous buffers with known pH values (e.g., citrate, phosphate, borate) covering a range of at least 2 pH units above and below the expected pKa.

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • In a 96-well microplate, add a defined volume of each buffer solution to different wells.

  • Add a small, constant volume of the compound's stock solution to each well containing buffer, ensuring the final DMSO concentration is low (e.g., <1%) to avoid solvent effects.

  • Include blank wells containing only the buffers for background correction.

  • Measure the UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a microplate reader.

  • Plot the absorbance at a wavelength where the protonated and deprotonated species have different absorbances against the pH of the buffers.

  • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.

Determination of LogP by Reverse-Phase HPLC

This method estimates the octanol-water partition coefficient (LogP) based on the retention time of a compound on a reverse-phase high-performance liquid chromatography (RP-HPLC) column.

Materials:

  • Test compound

  • A series of standard compounds with known LogP values

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase: Acetonitrile/water or methanol/water gradient

  • Octanol-saturated water and water-saturated octanol

Procedure:

  • Prepare solutions of the test compound and standard compounds in a suitable solvent (e.g., methanol).

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject each standard compound and record its retention time.

  • Create a calibration curve by plotting the logarithm of the retention factor (k') for each standard against its known LogP value. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

  • Inject the test compound and record its retention time.

  • Calculate the k' for the test compound and use the calibration curve to determine its LogP value.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

  • Test compound

  • Positive control compound (with known metabolic liability)

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Pre-warm the liver microsomes and phosphate buffer to 37°C.

  • In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

Synthesis Workflow Example: Leniolisib

The synthesis of Leniolisib involves several key steps, including a nucleophilic aromatic substitution and a deprotection step.

Leniolisib_Synthesis Reactant1 6-Benzyl-4-chloro-5,6,7,8- tetrahydropyrido[4,3-d]pyrimidine Step1 Nucleophilic Aromatic Substitution Reactant1->Step1 Reactant2 (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate Reactant2->Step1 Reagent1 Triethylamine Reagent1->Step1 Solvent1 120 °C Solvent1->Step1 Intermediate Protected Intermediate (Compound 3) Step2 Debenzylation Intermediate->Step2 Deprotection_Reagent Pd(OH)₂/C, NH₄HCO₂ Deprotection_Reagent->Step2 Solvent2 Methanol, 65 °C Solvent2->Step2 Final_Product Leniolisib Step1->Intermediate Step2->Final_Product

Methodological & Application

Application Notes and Protocols for 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine (HNTP) as a MALDI Matrix for Metabolite Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is a powerful, label-free technique for visualizing the spatial distribution of a wide range of molecules, including metabolites, directly within biological tissues.[1][2] The choice of the MALDI matrix is a critical step that significantly influences the success of a MALDI imaging experiment.[1][2] This document provides detailed application notes and protocols for the use of a novel matrix, 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine (HNTP), for the enhanced imaging of tissue metabolites.

HNTP has demonstrated superior performance in the positive-ion mode for the in situ detection and imaging of endogenous metabolites in tissues such as rat liver and brain.[1][2] Its key advantages include strong ultraviolet absorption, the formation of µm-scale matrix crystals, high chemical stability, low background ion interference, and high metabolite ionization efficiency.[1][2]

Quantitative Data Summary

HNTP has been shown to significantly outperform commonly used matrices like 2,5-dihydroxybenzoic acid (DHB) and 2-mercaptobenzothiazole (2-MBT) in the number of detectable metabolites in positive-ion mode MALDI-MSI.

Tissue TypeHNTPDHB2-MBT
Rat Liver185145120
Rat Brain152Not ReportedNot Reported
Table 1. Comparative summary of the number of metabolites detected in rat liver and brain tissue sections using HNTP, DHB, and 2-MBT as MALDI matrices.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involving the use of HNTP as a MALDI matrix for metabolite imaging.

I. Tissue Sample Preparation

Proper tissue handling and preparation are crucial for obtaining high-quality MALDI imaging data.

  • Tissue Harvesting and Freezing:

    • Excise the tissue of interest from the subject.

    • Immediately snap-freeze the tissue in liquid nitrogen to halt metabolic activity.

    • Store the frozen tissue at -80°C until sectioning.

  • Cryosectioning:

    • Equilibrate the frozen tissue to the cryostat temperature (typically -20°C).

    • Mount the tissue onto a cryostat chuck using an optimal cutting temperature (OCT) compound.

    • Cut tissue sections at a thickness of 10-12 µm.[3]

    • Thaw-mount the tissue sections onto indium tin oxide (ITO) coated glass slides.

  • Drying:

    • Dry the mounted tissue sections in a vacuum desiccator for at least 15 minutes to remove any residual moisture.

II. HNTP Matrix Solution Preparation
  • Reagents:

    • This compound (HNTP)

    • Methanol (MeOH), HPLC grade

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Prepare a stock solution of HNTP at a concentration of 10 mg/mL in 80% methanol.

    • Add 0.1% TFA to the matrix solution to aid in ionization.

    • Vortex the solution until the HNTP is completely dissolved.

III. Matrix Application

The uniform application of the matrix is critical for reproducible results. An automated sprayer is recommended for consistent crystal formation.

  • Instrumentation:

    • Automated Matrix Sprayer (e.g., HTX M5 Sprayer)

  • Sprayer Settings (Optimized for HNTP):

    • Nozzle Temperature: 75°C

    • Flow Rate: 0.12 mL/min

    • Spray Nozzle Velocity: 1200 mm/min

    • Number of Passes: 8

    • Track Spacing: 3 mm

    • Nitrogen Gas Pressure: 10 psi

  • Procedure:

    • Mount the ITO slide with the tissue section onto the sprayer stage.

    • Load the prepared HNTP matrix solution into the sprayer.

    • Apply the matrix using the optimized parameters listed above.

    • Allow the matrix to dry completely before analysis.

IV. MALDI-MSI Data Acquisition
  • Instrumentation:

    • MALDI Time-of-Flight (TOF)/TOF Mass Spectrometer equipped with a 355 nm Nd:YAG laser.

  • Instrument Settings:

    • Ionization Mode: Positive

    • Laser Energy: Optimized for best signal-to-noise ratio while minimizing fragmentation.

    • Raster Step Size (Spatial Resolution): 150 µm for general survey, can be adjusted based on the desired resolution.

    • Mass Range: m/z 50-1000 for broad metabolite coverage.

    • Calibration: Use a standard calibrant mixture appropriate for the mass range. The HNTP matrix-related ion signals ([M+H]⁺ at m/z 209.017 and [M+K]⁺ at m/z 246.972) can be used as internal calibration signals.

Visualizations

Experimental Workflow for Metabolite Imaging using HNTP Matrix

experimental_workflow cluster_prep Sample Preparation cluster_matrix Matrix Application cluster_analysis Data Acquisition & Analysis tissue_harvest 1. Tissue Harvesting (Snap-freeze in Liquid N2) cryosection 2. Cryosectioning (10-12 µm sections on ITO slides) tissue_harvest->cryosection drying 3. Vacuum Desiccation cryosection->drying matrix_spray 5. Automated Spraying (Apply uniform HNTP coating) drying->matrix_spray matrix_prep 4. Prepare HNTP Solution (10 mg/mL in 80% MeOH with 0.1% TFA) matrix_prep->matrix_spray maldi_msi 6. MALDI-MSI (Positive Ion Mode, m/z 50-1000) matrix_spray->maldi_msi data_analysis 7. Data Analysis (Generate Metabolite Images) maldi_msi->data_analysis

Caption: Workflow for metabolite imaging using HNTP as a MALDI matrix.

Logical Relationship of HNTP Advantages in MALDI-MSIdot

hntp_advantages strong_uv strong_uv high_efficiency high_efficiency strong_uv->high_efficiency enhanced_detection enhanced_detection high_efficiency->enhanced_detection small_crystals small_crystals improved_imaging improved_imaging small_crystals->improved_imaging high_stability high_stability reproducibility reproducibility high_stability->reproducibility low_interference low_interference low_interference->enhanced_detection enhanced_detection->improved_imaging

References

Application Note: 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine as a Superior Matrix for MALDI-MSI of Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is a powerful, label-free technique for determining the spatial distribution of a wide range of molecules directly in tissue sections. The choice of matrix is a critical parameter for successful MALDI-MSI experiments, directly influencing ionization efficiency, background interference, and spatial resolution. This application note describes the use of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine (HNTP) as a novel and highly effective matrix for the analysis of endogenous metabolites in positive-ion mode.

HNTP demonstrates several advantageous characteristics, including strong ultraviolet absorption compatible with standard nitrogen lasers (337 nm), the formation of homogenous, micrometer-scale crystals, high chemical stability, and low background interference in the low-mass range.[1][2][3] These properties contribute to its superior performance in detecting a broad range of metabolites in complex biological tissues, such as the liver and brain.[2][3]

Key Advantages of HNTP Matrix:

  • Enhanced Metabolite Coverage: Successfully detects a greater number of metabolites compared to commonly used matrices like 2,5-dihydroxybenzoic acid (DHB).[1][2][3]

  • Low Background Noise: Provides cleaner spectra in the low mass range, improving the detection of small molecules.[2]

  • High Spatial Resolution: The formation of small, uniform crystals is conducive to high-resolution imaging applications.[1][2]

  • Strong UV Absorption: Efficiently absorbs energy from lasers commonly used in MALDI instruments.[2]

Quantitative Performance

Studies have demonstrated the superior performance of HNTP in comparison to other established matrices for metabolite analysis in positive-ion mode. In rat liver tissue, HNTP enabled the detection of significantly more metabolites than both DHB and 2-mercaptobenzothiazole (2-MBT).[2][3]

Table 1: Comparative Performance of MALDI Matrices in Rat Liver Tissue

MatrixNumber of Detectable Metabolites
HNTP 185
DHB145
2-MBT120

Data sourced from studies on rat liver tissue sections in positive-ion mode.[2][3]

Furthermore, the application of HNTP to rat brain tissue allowed for the effective detection and imaging of 152 distinct metabolites, clearly delineating the heterogeneous anatomical structures of the brain.[2][3]

Experimental Workflow

The overall workflow for using HNTP in a MALDI-MSI experiment follows a standard procedure from tissue preparation to data analysis.

MALDI_Workflow cluster_prep Sample Preparation cluster_matrix Matrix Application cluster_analysis Data Acquisition & Analysis Tissue_Sectioning 1. Tissue Sectioning Thaw_Mounting 2. Thaw-Mounting Tissue_Sectioning->Thaw_Mounting Tissue_Drying 3. Tissue Drying Thaw_Mounting->Tissue_Drying Matrix_Prep 4. Prepare HNTP Solution Tissue_Drying->Matrix_Prep Matrix_App 5. Automated Spray-Coating Matrix_Prep->Matrix_App Data_Acq 6. MALDI-MSI Data Acquisition Matrix_App->Data_Acq Data_Proc 7. Data Processing & Visualization Data_Acq->Data_Proc Metabolite_ID 8. Metabolite Identification Data_Proc->Metabolite_ID

Fig 1. General workflow for MALDI-MSI using HNTP matrix.

Detailed Protocol for Using HNTP in MALDI-MSI

This protocol provides a step-by-step guide for the preparation and application of HNTP matrix for imaging metabolites in fresh frozen tissue sections.

1. Materials and Reagents

  • This compound (HNTP)

  • Acetonitrile (ACN), HPLC-grade

  • Deionized Water, HPLC-grade

  • Indium Tin Oxide (ITO) coated glass slides

  • Cryostat

  • Automated matrix sprayer (e.g., TM-Sprayer, HTX Technologies)

  • MALDI Mass Spectrometer

2. Tissue Preparation

  • Sectioning: Using a cryostat, cut fresh frozen tissue blocks into thin sections (typically 10-14 µm).

  • Mounting: Thaw-mount the tissue sections onto ITO-coated glass slides. Ensure the tissue adheres flatly to the conductive side of the slide without wrinkles.

  • Drying: Dry the mounted tissue sections in a desiccator under vacuum for at least 30 minutes prior to matrix application.

3. HNTP Matrix Solution Preparation

  • Solvent System: Prepare a solvent mixture of 70:30 (v/v) acetonitrile to deionized water.

  • Concentration: Dissolve HNTP in the solvent system to a final concentration of 10 mg/mL.[1]

  • Solubilization: Ensure the matrix is fully dissolved by vortexing and brief sonication if necessary. The solution should be prepared fresh for optimal performance.

4. Matrix Application

Automated spray-coating is the recommended method for applying the HNTP matrix to ensure a homogenous, microcrystalline layer suitable for high-resolution imaging.

  • Sprayer Setup: Use an automated sprayer system. The following parameters can be used as a starting point and should be optimized for the specific instrument and tissue type.

    • Nozzle Temperature: 75°C

    • Flow Rate: 0.12 mL/min

    • Spray Nozzle Velocity: 1200 mm/min

    • Number of Passes: 8-12 passes, applied in alternating patterns (e.g., horizontal, vertical) to ensure even coating.

    • Track Spacing: 2-3 mm

  • Coating: Place the slides with the mounted tissue sections into the sprayer chamber and initiate the spray program.

  • Drying: Allow the matrix-coated slides to dry completely in a desiccator before loading them into the mass spectrometer.

5. MALDI-MSI Data Acquisition

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines for the desired mass range (e.g., m/z 50-1000 for small metabolites).

  • Acquisition Mode: Set the instrument to operate in positive-ion mode.

  • Laser Settings: Optimize the laser energy to achieve good signal intensity while minimizing analyte fragmentation.[1] This is a critical step that requires empirical testing for each tissue type.

  • Spatial Resolution: Set the desired spatial resolution (e.g., 50-150 µm).

  • Data Collection: Acquire the mass spectrum at each pixel across the entire tissue section.

6. Data Analysis

  • Ion Image Generation: Use appropriate imaging software (e.g., SCiLS Lab, FlexImaging) to reconstruct ion images from the acquired data.

  • Data Processing: Perform data processing steps such as baseline subtraction, normalization, and peak picking.

  • Metabolite Identification: Tentatively identify metabolites based on accurate mass measurements by searching against databases like HMDB or METLIN. Confirmation of identity should be performed using tandem MS (MS/MS) analysis where possible.

Logical Diagram for Protocol Optimization

Optimizing matrix application is crucial for achieving high-quality results. The following diagram illustrates the logical relationship between key spray parameters.

Optimization cluster_params Input Parameters cluster_outcome Desired Outcome cluster_observation Key Observations FlowRate Flow Rate CrystalSize Crystal Size FlowRate->CrystalSize Velocity Nozzle Velocity Velocity->CrystalSize Passes Number of Passes SignalIntensity Signal Intensity Passes->SignalIntensity Concentration Matrix Concentration Concentration->SignalIntensity Outcome Homogenous Crystal Layer & Strong Analyte Signal SpatialResolution Spatial Resolution CrystalSize->SpatialResolution SignalIntensity->Outcome SpatialResolution->Outcome

Fig 2. Key parameter relationships for optimizing matrix application.

References

Applications of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine is a versatile pyridine derivative that serves as a crucial intermediate in organic synthesis. Its unique electronic properties, stemming from the presence of a hydroxyl group, a nitro group, and a trifluoromethyl group on the pyridine ring, make it a valuable building block for the synthesis of a variety of more complex molecules.[1] The strong electron-withdrawing nature of the pyridine ring and the trifluoromethyl group facilitates reactions such as halogenation of the hydroxyl group.[2] This compound is primarily utilized in laboratory research and development for the synthesis of pharmaceuticals, disinfectants, and dyes.[2]

Physicochemical Properties

PropertyValueSource
Molecular Formula C6H3F3N2O3[3][4]
Molecular Weight 208.09 g/mol [3][4]
Melting Point 158 °C[5][6]
Boiling Point (Predicted) 255.2 ± 40.0 °C[5]
Density (Predicted) 1.61 ± 0.1 g/cm³[5]
pKa (Predicted) 5.71 ± 0.10[5]
CAS Number 33252-64-1[7]

Key Synthetic Applications

The primary application of this compound in organic synthesis is as a precursor for the synthesis of halogenated pyridine derivatives. The hydroxyl group can be readily substituted with chlorine or bromine, yielding versatile intermediates for further functionalization.

Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

This transformation is a key step in the synthesis of various agrochemicals and pharmaceuticals.[8][9] The chlorination can be achieved using several reagents, with phosphorus oxychloride being a common choice.

Experimental Workflow: Chlorination using Phosphorus Oxychloride

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product start 2-Hydroxy-3-nitro-5- (trifluoromethyl)pyridine reaction Stir at 80 °C for 3 hours start->reaction reagent1 Phosphorus Oxychloride reagent1->reaction reagent2 Benzyltrimethylammonium chloride reagent2->reaction solvent Acetonitrile solvent->reaction workup1 Add water reaction->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry over Na2SO4 workup2->workup3 workup4 Filter and Evaporate workup3->workup4 product 2-Chloro-3-nitro-5- (trifluoromethyl)pyridine workup4->product

Caption: Workflow for the synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine.

Protocol 1: Chlorination with Phosphorus Oxychloride and Benzyltrimethylammonium Chloride [10]

  • Reactants:

    • This compound (300 mg, 1.44 mmol)

    • Phosphorus oxychloride (0.4 ml, 4.33 mmol)

    • Benzyltrimethylammonium chloride (164 mg, 0.721 mmol)

  • Solvent: Acetonitrile (4.5 ml)

  • Procedure:

    • Dissolve 3-nitro-5-(trifluoromethyl)pyridin-2-ol in acetonitrile in a 25 ml flask.

    • Add phosphorus oxychloride and benzyltrimethylammonium chloride to the solution.

    • Stir the mixture for 3 hours at 80 °C.

    • After completion of the reaction (monitored by TLC), add water to the mixture.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate under reduced pressure.

  • Yield: 92% (300 mg) as a white solid.[10]

  • Characterization: ¹H-NMR (DMSO-d₆, 300 MHz): δ = 9.21 (s, 1H), 9.08 (s, 1H).[10]

Protocol 2: Chlorination with Phosphorus Oxychloride and Quinoline [10]

  • Reactants:

    • This compound (52 g)

    • Phosphorochloridic acid chloride (150 mL) (assumed to be phosphorus oxychloride)

    • Quinoline (21 g)

  • Procedure:

    • Add 2-hydroxy-3-nitro-5-trifluoromethylpyridine to phosphorochloridic acid chloride.

    • Slowly add quinoline while stirring, maintaining the internal temperature below 50 °C.

    • Heat the reaction system in an oil bath to 120 °C under an argon atmosphere and maintain a gentle reflux for 1.5 hours.

    • Monitor the reaction progress by TLC.

    • After completion, concentrate the mixture under reduced pressure to remove excess trichlorophosphorus.

    • Dissolve the residue in 400 mL of ethyl acetate and wash with 2N HCl (2 x 200 mL) to remove quinoline.

    • Subsequently, wash with saturated sodium bicarbonate solution until neutral.

    • Dry the organic phase to obtain the product.

  • Yield: 88% (50 g) as a brown oily product.[10]

Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

This isomer is also a valuable synthetic intermediate. Its synthesis involves the chlorination of the corresponding 2-hydroxypyridine derivative.

Experimental Workflow: Chlorination using Thionyl Chloride

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product start 2-Hydroxy-5-nitro-3- (trifluoromethyl)pyridine reaction Stir at 100 °C for 10 hours start->reaction reagent1 Thionyl Chloride (SOCl2) reagent1->reaction catalyst DMF (catalyst) catalyst->reaction workup1 Concentrate under reduced pressure reaction->workup1 workup2 Partition between Ethyl Acetate and saturated NaHCO3 workup1->workup2 workup3 Wash with brine workup2->workup3 workup4 Dry over MgSO4 workup3->workup4 workup5 Filter and Concentrate workup4->workup5 product 2-Chloro-5-nitro-3- (trifluoromethyl)pyridine workup5->product

Caption: Workflow for the synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine.

Protocol 3: Chlorination with Thionyl Chloride and DMF [11]

  • Reactants:

    • 5-Nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol)

    • Thionyl chloride (SOCl₂, 18.45 mL, 253 mmol)

    • N,N-dimethylformamide (DMF, 1.957 mL, 25.3 mmol) (catalyst)

  • Procedure:

    • Slowly add thionyl chloride to a reaction vial containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol.

    • Add DMF as a catalyst.

    • Stir the reaction mixture at 100 °C for 10 hours.

    • Upon completion, concentrate the solution under reduced pressure to remove excess thionyl chloride.

    • Partition the residue between ethyl acetate (EA) and saturated sodium bicarbonate (NaHCO₃) solution.

    • Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Yield: 86% (2.46 g).[11] The product was used in the next step without further purification.[11]

  • Characterization: ¹H NMR (400 MHz, CDCl₃) δ: 9.23-9.59 (m, 1H), 8.79 (d, J=2.4 Hz, 1H).[11]

Summary of Synthetic Transformations

Starting MaterialReagentsProductYieldReference
This compoundPhosphorus oxychloride, Benzyltrimethylammonium chloride, Acetonitrile2-Chloro-3-nitro-5-(trifluoromethyl)pyridine92%[10]
This compoundPhosphorus oxychloride, Quinoline2-Chloro-3-nitro-5-(trifluoromethyl)pyridine88%[10]
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridineThionyl chloride, DMF2-Chloro-5-nitro-3-(trifluoromethyl)pyridine86%[11]

Other Potential Applications

While the primary documented application is in the synthesis of chlorinated pyridines, the functional groups on this compound suggest other potential synthetic transformations:

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, opening pathways to a wide range of substituted aminopyridines, which are common scaffolds in medicinal chemistry.[1]

  • Substitution Reactions: The hydroxyl group can potentially be converted to other leaving groups for subsequent nucleophilic substitution reactions.[1]

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its utility is well-established in the preparation of chlorinated trifluoromethylpyridines, which are important building blocks in the agrochemical and pharmaceutical industries. The detailed protocols provided herein offer practical guidance for the synthesis of these key intermediates. Further exploration of the reactivity of this compound is likely to uncover new and valuable synthetic applications.

References

Application Notes and Protocols: 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine is a valuable heterocyclic building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the reactivity of the pyridine ring, making the hydroxyl group a facile leaving group for nucleophilic substitution reactions.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate.

Key Applications

The primary application of this compound is its conversion to 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various biologically active molecules, including the multi-kinase inhibitor drug, Sorafenib.[3][4] The hydroxyl group can also be converted to other leaving groups, such as bromo derivatives, to participate in a variety of cross-coupling and nucleophilic substitution reactions.[1]

Conversion to 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

The transformation of the hydroxyl group to a chlorine atom is a crucial step in activating the pyridine ring for further functionalization. Several methods have been reported for this chlorination, with varying reagents and reaction conditions. Below is a summary of quantitative data from representative protocols.

Table 1: Summary of Chlorination Reactions

Starting MaterialReagent(s)Catalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
5-Nitro-3-(trifluoromethyl)pyridin-2-olThionyl chloride (SOCl₂)N,N-Dimethylformamide (DMF)1001086[5]
3-Nitro-5-trifluoromethyl-pyridin-2-olPhosphorus oxychloride (POCl₃)Acetonitrile, Benzyltrimethylammonium chloride80392[6]
2-Hydroxy-3-nitro-5-trifluoromethylpyridinePhosphorus oxychloride (POCl₃)Quinoline<50 to 1201.588[6]

Experimental Protocols

Protocol 1: Chlorination using Thionyl Chloride

This protocol describes the conversion of 5-nitro-3-(trifluoromethyl)pyridin-2-ol to 2-chloro-5-nitro-3-(trifluoromethyl)pyridine using thionyl chloride and a catalytic amount of DMF.[5]

Materials:

  • 5-Nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol)

  • Thionyl chloride (SOCl₂; 18.45 mL, 253 mmol)

  • N,N-Dimethylformamide (DMF; 1.957 mL, 25.3 mmol)

  • Ethyl acetate (EA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vial containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol, slowly add thionyl chloride dropwise.

  • Add N,N-dimethylformamide as a catalyst.

  • Stir the reaction mixture at 100°C for 10 hours.

  • After the reaction is complete, concentrate the solution under reduced pressure to remove excess thionyl chloride.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with saturated brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (2.46 g, 86% yield), can be used in the next step without further purification.[5]

Protocol 2: Chlorination using Phosphorus Oxychloride and a Phase Transfer Catalyst

This method employs phosphorus oxychloride in the presence of a phase transfer catalyst for the chlorination.[6]

Materials:

  • 3-Nitro-5-trifluoromethyl-pyridin-2-ol (300 mg, 1.44 mmol)

  • Phosphorus oxychloride (POCl₃; 0.4 mL, 4.33 mmol)

  • Benzyltrimethylammonium chloride (164 mg, 0.721 mmol)

  • Acetonitrile (4.5 mL)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 25 mL flask, dissolve 3-nitro-5-trifluoromethyl-pyridin-2-ol in acetonitrile.

  • Add phosphorus oxychloride and benzyltrimethylammonium chloride to the solution.

  • Stir the mixture at 80°C for 3 hours.

  • Upon completion of the reaction, add water and extract the mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate under reduced pressure to obtain the product as a white solid (300 mg, 92% yield).[6]

Visualizing the Synthetic Pathway

The following diagrams illustrate the key synthetic transformation and a general workflow.

Chlorination_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product start 2-Hydroxy-3-nitro-5- (trifluoromethyl)pyridine end 2-Chloro-3-nitro-5- (trifluoromethyl)pyridine start->end Chlorination reagent SOCl₂ or POCl₃

Caption: Conversion of 2-Hydroxy- to 2-Chloro-pyridine derivative.

Experimental_Workflow A 1. Combine Reactants and Reagents B 2. Heat and Stir Reaction Mixture A->B Reaction C 3. Quench Reaction and Perform Aqueous Workup B->C Completion D 4. Extract Product with Organic Solvent C->D Extraction E 5. Dry and Concentrate Organic Phase D->E Isolation F 6. Purify Product (if necessary) E->F Purification

Caption: General experimental workflow for chlorination.

Application in Drug Synthesis: Sorafenib

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine is a precursor for the synthesis of Sorafenib, an oral multi-kinase inhibitor used in cancer therapy.[3][4] The synthesis involves a multi-step pathway where the chloro-pyridine intermediate is coupled with other fragments to construct the final drug molecule.[3][4] The subsequent reduction of the nitro group and urea formation are key steps in the overall synthesis.

Sorafenib_Synthesis_Intermediate cluster_start Key Intermediate cluster_steps Synthetic Steps cluster_final Final Product intermediate 2-Chloro-3-nitro-5- (trifluoromethyl)pyridine steps 1. Nucleophilic Substitution 2. Nitro Group Reduction 3. Urea Formation intermediate->steps sorafenib Sorafenib steps->sorafenib

References

Synthesis of Agrochemicals from 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of valuable agrochemicals starting from 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine. This versatile starting material serves as a key building block for the preparation of potent fungicides and herbicides. The protocols outlined below are based on established synthetic routes and provide a foundation for further research and development in the field of agrochemical synthesis.

Overview of Synthetic Pathways

This compound is a valuable precursor for introducing the trifluoromethylpyridine moiety, a common feature in modern agrochemicals. The primary synthetic strategy involves the initial conversion of the hydroxyl group to a more reactive leaving group, typically a chlorine atom. This chlorinated intermediate, 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, is then further functionalized to yield the final agrochemical products. This document focuses on the synthesis of two prominent agrochemicals: the fungicide Fluazinam and the herbicide Flazasulfuron.

Synthesis of the Key Intermediate: 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

The first critical step is the conversion of the starting material to the chlorinated intermediate. This reaction is a foundational step for subsequent agrochemical syntheses.

Experimental Protocol: Chlorination of this compound

Objective: To synthesize 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.

Reagents and Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Quinoline or N,N-dimethylformamide (DMF)

  • Acetonitrile (if using POCl₃/benzyltrimethylammonium chloride)

  • Ethyl acetate

  • 2N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure using Phosphorus Oxychloride and Quinoline:

  • In a round-bottom flask, add 52 g of 2-hydroxy-3-nitro-5-trifluoromethylpyridine to 150 mL of phosphorus oxychloride.

  • Slowly add 21 g of quinoline to the mixture under stirring, ensuring the internal temperature does not exceed 50 °C.

  • Under an inert atmosphere (e.g., argon), heat the reaction mixture to 120 °C using an oil bath and maintain a gentle reflux for 1.5 hours.

  • Monitor the reaction progress by TLC (petroleum ether/ethyl acetate = 15/1). The starting material has an Rf of approximately 0.1, and the product has an Rf of approximately 0.7.[1]

  • Once the reaction is complete, cool the mixture and remove the excess phosphorus oxychloride under reduced pressure.

  • Dissolve the residue in 400 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer twice with 200 mL of 2N HCl to remove quinoline.

  • Wash the organic layer with saturated sodium bicarbonate solution until neutral.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[1]

Procedure using Thionyl Chloride and DMF:

  • To a reaction vial containing 2.63 g of 5-nitro-3-(trifluoromethyl)pyridin-2-ol, slowly add 18.45 mL of thionyl chloride.

  • Add 1.957 mL of N,N-dimethylformamide (DMF) as a catalyst.

  • Stir the reaction mixture at 100 °C for 10 hours.

  • After completion, concentrate the reaction solution under reduced pressure to remove excess thionyl chloride.

  • Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the product.[2]

Quantitative Data for Intermediate Synthesis
ParameterValue (POCl₃/Quinoline Method)Value (SOCl₂/DMF Method)Reference
Yield 88%86%[1][2]
Appearance Brown oily productCrude solid[1][2]
TLC Rf 0.7 (Petroleum ether/Ethyl acetate = 15/1)0.6 (Petroleum ether/Ethyl acetate = 5:1)[1][2]

Application in Fungicide Synthesis: Fluazinam

Fluazinam is a broad-spectrum fungicide that acts by uncoupling mitochondrial oxidative phosphorylation. Its synthesis utilizes the key intermediate, 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, which is first converted to 2-amino-3-chloro-5-(trifluoromethyl)pyridine.

Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

Experimental Protocol: Amination of 2,3-dichloro-5-trifluoromethylpyridine

Note: This protocol starts from the analogous 2,3-dichloro-5-trifluoromethylpyridine, a common industrial intermediate. A similar amination can be performed on 2-chloro-3-nitro-5-(trifluoromethyl)pyridine followed by reduction of the nitro group, or a direct nucleophilic substitution of the nitro group under specific conditions.

Objective: To synthesize 2-amino-3-chloro-5-trifluoromethylpyridine.

Reagents and Materials:

  • 2,3-dichloro-5-trifluoromethylpyridine

  • 28% aqueous ammonia

  • Autoclave

  • Water

Procedure:

  • Place 6.5 g of 2,3-dichloro-5-trifluoromethylpyridine and 20 ml of 28% aqueous ammonia in a 50 ml autoclave.

  • Heat the mixture at 100°C for 24 hours, and then increase the temperature to 125°C for an additional 5 hours. The internal pressure will be approximately 2 atm.

  • After the reaction, allow the autoclave to cool to room temperature, which will result in the crystallization of the product.

  • Wash the obtained crystals with water and dry to yield 2-amino-3-chloro-5-trifluoromethylpyridine.[3]

Synthesis of Fluazinam

Experimental Protocol: Condensation Reaction

Objective: To synthesize Fluazinam.

Reagents and Materials:

  • 2-amino-3-chloro-5-trifluoromethylpyridine

  • 2,4-dichloro-3,5-dinitrobenzotrifluoride

  • Inorganic base (e.g., potassium carbonate, sodium hydroxide)

  • 2-methyltetrahydrofuran (solvent)

Procedure:

  • Fluazinam is prepared by the reaction of 2-amino-3-chloro-5-trifluoromethylpyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride.

  • The reaction is carried out in the presence of an inorganic alkali as a base.

  • 2-methyltetrahydrofuran is used as the solvent for this condensation reaction.[4]

Note: Detailed reaction conditions such as temperature, reaction time, and purification methods are often proprietary and described in patents. The provided information is a general outline of the synthetic step.

Quantitative Data for Fluazinam Synthesis
ParameterValueReference
Melting Point of 2-amino-3-chloro-5-trifluoromethylpyridine 90-92 °C[3]
Purity of Fluazinam (optimized process) >99%[5]
Overall Yield (two steps, optimized process) >97%[5]
Mechanism of Action: Fluazinam

Fluazinam disrupts the energy production process in fungi by uncoupling oxidative phosphorylation in the mitochondria. This leads to a depletion of ATP, the primary energy currency of the cell, ultimately causing cell death.

Fluazinam_MOA cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives Proton_Gradient->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Produces ATP_Synthase->ATP Fluazinam Fluazinam Disruption Disrupts Proton Gradient Fluazinam->Disruption Disruption->Proton_Gradient

Caption: Mechanism of action of the fungicide Fluazinam.

Application in Herbicide Synthesis: Flazasulfuron

Flazasulfuron is a sulfonylurea herbicide effective against a wide range of weeds. It functions by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants.

Synthesis of 3-(Trifluoromethyl)pyridine-2-sulfonamide

The synthesis of Flazasulfuron begins with the preparation of a key sulfonamide intermediate from a trifluoromethylpyridine precursor.

Experimental Protocol: Preparation of the Sulfonamide Intermediate

Note: This synthesis starts from 2-chloro-3-(trifluoromethyl)pyridine, which can be derived from 3-picoline.

  • Thiol formation: 2-chloro-3-(trifluoromethyl)pyridine is treated with sodium hydrosulfide to form 3-(trifluoromethyl)pyridine-2-thiol via nucleophilic aromatic substitution.

  • Oxidative chlorination: The thiol is then oxidized with chlorine in an acidic medium to produce the corresponding sulfonyl chloride.

  • Amination: The sulfonyl chloride is subsequently reacted with a chilled concentrated ammonia solution to yield 3-(trifluoromethyl)pyridine-2-sulfonamide.[6]

Synthesis of Flazasulfuron

Experimental Protocol: Final Condensation Step

Objective: To synthesize Flazasulfuron.

Reagents and Materials:

  • 3-(Trifluoromethyl)pyridine-2-sulfonamide

  • Diphenyl carbonate

  • Sodium hydride

  • 4,6-dimethoxy-2-aminopyrimidine

  • Dioxane

Procedure:

  • The 3-(trifluoromethyl)pyridine-2-sulfonamide is reacted with diphenyl carbonate in the presence of sodium hydride to form an activated carbamate intermediate.

  • This intermediate is then reacted with 4,6-dimethoxy-2-aminopyrimidine in dioxane to yield Flazasulfuron.[6]

Quantitative Data for Flazasulfuron Synthesis
ParameterValueReference
Melting Point of Flazasulfuron 166-170 °C[6]
Yield (alternative method) 95.3%[1]
Purity (alternative method) 96.7%[1]
Mechanism of Action: Flazasulfuron

Flazasulfuron inhibits the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of this pathway leads to a cessation of plant cell division and growth, ultimately resulting in plant death.[6]

Flazasulfuron_MOA cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Amino_Acids Valine, Leucine, Isoleucine ALS->Amino_Acids Catalyzes Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Flazasulfuron Flazasulfuron Inhibition Inhibition Flazasulfuron->Inhibition Inhibition->ALS

Caption: Mechanism of action of the herbicide Flazasulfuron.

Synthetic Workflow Diagrams

The following diagrams illustrate the overall synthetic workflows described in this document.

Agrochemical_Synthesis_Workflow Start This compound Intermediate 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine Start->Intermediate Chlorination Amino_Intermediate 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Intermediate->Amino_Intermediate Reduction/Amination Sulfonamide_Intermediate 3-(Trifluoromethyl)pyridine-2-sulfonamide Intermediate->Sulfonamide_Intermediate Multi-step synthesis Fluazinam Fluazinam (Fungicide) Amino_Intermediate->Fluazinam Condensation Flazasulfuron Flazasulfuron (Herbicide) Sulfonamide_Intermediate->Flazasulfuron Condensation

Caption: Overall synthetic workflow from the starting material.

References

Application Notes and Protocols for the Preparation of Pharmaceutical Derivatives from 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of pharmaceutical derivatives starting from 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine. This versatile building block is a valuable precursor for a range of bioactive molecules, particularly kinase inhibitors. The protocols detailed below are based on established literature and provide a foundation for the successful application of this scaffold in drug discovery and development.

Introduction

This compound is a key starting material in medicinal chemistry due to its trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The presence of the nitro and hydroxyl groups offers multiple avenues for chemical modification, allowing for the synthesis of a diverse library of derivatives. The primary synthetic strategies involve the conversion of the hydroxyl group into a more reactive leaving group, such as a chlorine atom, and the reduction of the nitro group to an amine, which can then be further functionalized. These transformations open the door to the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), including inhibitors of key signaling pathways implicated in inflammatory diseases and cancer, such as p38 MAP kinase and Janus kinases (JAKs).[1][2][3][4]

Strategic Overview of Derivative Synthesis

The preparation of pharmaceutical derivatives from this compound typically follows a strategic workflow. The initial step often involves the activation of the 2-position by converting the hydroxyl group into a better leaving group, most commonly a chloro group. This chlorinated intermediate is highly susceptible to nucleophilic aromatic substitution (SNAr). Another key transformation is the reduction of the 3-nitro group to a 3-amino group, which can then be acylated, alkylated, or used in coupling reactions to introduce further diversity.

G A 2-Hydroxy-3-nitro-5- (trifluoromethyl)pyridine B Chlorination A->B C 2-Chloro-3-nitro-5- (trifluoromethyl)pyridine B->C D Nucleophilic Aromatic Substitution (SNAr) C->D  Various  Nucleophiles F Nitro Reduction C->F E 2-Substituted-3-nitro-5- (trifluoromethyl)pyridine Derivatives D->E E->F Nitro Reduction G 2-Chloro-3-amino-5- (trifluoromethyl)pyridine F->G I Pharmaceutical Derivatives F->I H Further Functionalization G->H H->I

Figure 1: Synthetic workflow for pharmaceutical derivatives.

Key Synthetic Transformations and Protocols

This section details the experimental protocols for the key transformations in the synthesis of pharmaceutical derivatives from this compound.

Protocol 1: Chlorination of this compound

The conversion of the hydroxyl group to a chloro group is a critical first step to activate the pyridine ring for nucleophilic substitution.[5][6]

Method A: Using Phosphorus Oxychloride [6]

  • Reaction:

    This compound to 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

  • Materials:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • Quinoline

    • Ethyl acetate

    • 2N Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Argon gas

  • Procedure:

    • To a reaction vessel, add 52 g of this compound and 150 mL of phosphorus oxychloride.

    • Slowly add 21 g of quinoline under stirring, maintaining the internal temperature below 50 °C.

    • Under an argon atmosphere, heat the reaction mixture to 120 °C using an oil bath.

    • Maintain a gentle reflux for 1.5 hours after the initial reflux starts (approximately 20-30 minutes).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, stop heating and concentrate the mixture under reduced pressure to remove excess phosphorus oxychloride.

    • Dissolve the residue in 400 mL of ethyl acetate and wash twice with 200 mL of 2N HCl to remove quinoline.

    • Wash the organic layer with saturated sodium bicarbonate solution until neutral.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

  • Quantitative Data:

ParameterValueReference
Yield88%[7]
ProductBrown oily product[7]
TLC (Petroleum ether/Ethyl acetate = 15/1)Rf = 0.7 (Product), Rf = 0.1 (Starting Material)[7]

Method B: Using Thionyl Chloride [5]

  • Reaction:

    This compound to 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

  • Materials:

    • 5-Nitro-3-(trifluoromethyl)pyridin-2-ol

    • Thionyl chloride (SOCl₂)

    • N,N-dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Saturated brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a reaction vial, add 2.63 g (12.64 mmol) of 5-Nitro-3-(trifluoromethyl)pyridin-2-ol.

    • Slowly add 18.45 mL (253 mmol) of thionyl chloride.

    • Add 1.957 mL (25.3 mmol) of DMF as a catalyst.

    • Stir the reaction mixture at 100 °C for 10 hours.

    • After completion, concentrate the solution under reduced pressure to remove excess thionyl chloride.

    • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude product.

  • Quantitative Data:

ParameterValueReference
Yield86%[5]
ProductCrude product for next step[5]
TLC (Petroleum ether/Ethyl acetate = 5:1)Rf = 0.6[5]
¹H NMR (400 MHz, CDCl₃)δ: 9.23-9.59 (m, 1H), 8.79 (d, J = 2.4 Hz, 1H)[5]
Protocol 2: Nitro Group Reduction

The reduction of the nitro group to an amine is a crucial step for introducing a new reactive site for further derivatization.

  • Reaction:

    2-Chloro-3-nitro-5-(trifluoromethyl)pyridine to 2-Chloro-3-amino-5-(trifluoromethyl)pyridine

  • Materials:

    • 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

    • Iron powder

    • Ammonium chloride

    • Ethanol

    • Water

    • Ethyl acetate

    • Celite

  • Procedure:

    • To a solution of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine in a mixture of ethanol and water, add iron powder and ammonium chloride.

    • Heat the mixture to reflux and stir vigorously.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter through a pad of Celite.

    • Wash the Celite pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the solvents.

    • Extract the residue with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

  • Quantitative Data (Representative):

ParameterValue
Yield>90% (Typical)
ProductSolid
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro-3-nitro-5-(trifluoromethyl)pyridine intermediate is highly activated towards SNAr, allowing for the introduction of various nucleophiles.

  • General Reaction:

    2-Chloro-3-nitro-5-(trifluoromethyl)pyridine with a nucleophile

  • General Procedure (with an amine nucleophile):

    • Dissolve 2-chloro-3-nitro-5-(trifluoromethyl)pyridine in a suitable solvent (e.g., DMF, acetonitrile, or THF).

    • Add the desired amine nucleophile (1.1 to 1.5 equivalents).

    • Add a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) if the amine is used as its salt.

    • Stir the reaction at room temperature or heat as required, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent, and purify the product by column chromatography or recrystallization.

  • Representative Quantitative Data for SNAr with Amines:

NucleophileProductYield
Aniline2-(Phenylamino)-3-nitro-5-(trifluoromethyl)pyridineHigh
Morpholine4-(3-Nitro-5-(trifluoromethyl)pyridin-2-yl)morpholineHigh
Piperidine1-(3-Nitro-5-(trifluoromethyl)pyridin-2-yl)piperidineHigh

Application in Pharmaceutical Synthesis: Kinase Inhibitors

Derivatives of this compound are valuable scaffolds for the development of kinase inhibitors, which are a major class of targeted cancer therapies and treatments for inflammatory diseases.

G A 2-Hydroxy-3-nitro-5- (trifluoromethyl)pyridine B Key Intermediates (e.g., 2-chloro, 3-amino derivatives) A->B C p38 MAP Kinase Inhibitors B->C D Janus Kinase (JAK) Inhibitors B->D E Other Kinase Inhibitors B->E F Anti-inflammatory Agents C->F D->F G Anticancer Therapeutics E->G

Figure 2: Application in kinase inhibitor synthesis.

The 2-amino-5-(trifluoromethyl)pyridine scaffold, accessible from the starting material, is a key component in many potent and selective kinase inhibitors. For example, derivatives have been explored as inhibitors of p38 MAP kinase, a key regulator of inflammatory responses, and Janus kinases (JAKs), which are crucial for cytokine signaling in autoimmune diseases and cancer.[1][2][3][4] The synthesis of these inhibitors often involves coupling the 3-amino-5-(trifluoromethyl)pyridine core with other heterocyclic systems or functionalized aromatic rings.

Summary of Quantitative Data

The following tables summarize the key quantitative data from the described protocols.

Table 1: Chlorination of this compound

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
POCl₃/QuinolineNeat1201.588[7]
SOCl₂/DMFNeat1001086[5]

Table 2: Spectroscopic Data for 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

TechniqueSolventChemical Shifts (δ) / m/zReference
¹H NMRCDCl₃9.23-9.59 (m, 1H), 8.79 (d, J = 2.4 Hz, 1H)[5]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of pharmaceutical derivatives. The straightforward conversion to key intermediates such as 2-chloro-3-nitro-5-(trifluoromethyl)pyridine and the corresponding 3-amino derivatives provides a robust platform for generating diverse molecular scaffolds. These scaffolds have shown significant promise in the development of targeted therapies, particularly kinase inhibitors for inflammatory and oncological indications. The protocols and data presented in these application notes offer a practical guide for researchers in the field of drug discovery and development to effectively utilize this important building block.

References

Application Notes and Protocols: Halogenation of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine is a key heterocyclic building block in medicinal chemistry and agrochemical research. The strategic introduction of halogen atoms at the 2-position of this scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting compounds. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the pyridine ring, making the hydroxyl group a versatile handle for various transformations, including halogenation.[1] Halogenated trifluoromethylpyridines serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors for cancer therapy and novel pesticides.[2][3] The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[2][4]

These application notes provide detailed protocols for the chlorination, bromination, and iodination of this compound, along with a summary of reaction data and potential applications of the halogenated products in drug discovery.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the halogenation of this compound.

Table 1: Chlorination Reaction Data

Reagent SystemBase/CatalystSolventReaction TimeTemperature (°C)Yield (%)Reference
Phosphorus Oxychloride (POCl₃)QuinolineNoneNot Specified< 5088[5]
Phosphorus Oxychloride (POCl₃)Benzyltrimethylammonium chlorideAcetonitrile3 hours80Not Specified[5]
Thionyl Chloride (SOCl₂)N,N-Dimethylformamide (DMF)None10 hours10086[6]

Table 2: Bromination Reaction Data

Reagent SystemSolventReaction TimeTemperature (°C)Yield (%)Reference
Phosphorus Tribromide (PBr₃) & Bromine (Br₂)Not SpecifiedNot SpecifiedNot Specified88[7]

Table 3: Iodination Reaction Data (Adapted from General Protocol)

Reagent SystemBaseSolventReaction TimeTemperature (°C)Anticipated YieldReference
Triphenylphosphine (PPh₃), Iodine (I₂), N-Iodosuccinimide (NIS)ImidazoleDichloromethane~1 hourRoom TemperatureHigh[8]

Experimental Protocols

Chlorination of this compound

Method A: Using Phosphorus Oxychloride and Quinoline

Protocol:

  • To 150 mL of phosphorus oxychloride, add 52 g of this compound.

  • Slowly add 21 g of quinoline under stirring, ensuring the internal temperature does not exceed 50 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (15:1). The Rf of the starting material is approximately 0.1, and the product is 0.7.[5]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess phosphorus oxychloride.[5]

  • Dissolve the residue in 400 mL of ethyl acetate and wash with 2N HCl (2 x 200 mL) to remove quinoline.[5]

  • Subsequently, wash the organic layer with a saturated sodium bicarbonate solution until neutral.[5]

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine.[5]

Method B: Using Thionyl Chloride and DMF

Protocol:

  • In a reaction vial, place 2.63 g (12.64 mmol) of 5-nitro-3-(trifluoromethyl)pyridin-2-ol.

  • Slowly add 18.45 mL (253 mmol) of thionyl chloride.

  • Add 1.957 mL (25.3 mmol) of N,N-dimethylformamide (DMF) as a catalyst.[6]

  • Stir the reaction mixture at 100°C for 10 hours.[6]

  • After completion, concentrate the solution under reduced pressure to remove excess thionyl chloride.[6]

  • Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.[6]

  • Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.[6]

Bromination of this compound

Protocol: Note: This protocol is based on the bromination of the tautomeric form, 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one.

  • Combine 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one with phosphorus tribromide (PBr₃) and bromine (Br₂).

  • The reaction is performed under optimized conditions to achieve a high yield.[7]

  • Upon completion of the reaction, a suitable workup procedure involving quenching of excess bromine and extraction is required.

  • Purification of the crude product will yield 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine.

Iodination of this compound

Note: This is an adapted protocol from a general method for iodinating electron-deficient hydroxypyridines. Optimization may be required.

Protocol:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in dichloromethane.

  • Add 1.5 equivalents of triphenylphosphine, 1.5 equivalents of imidazole, and 1.5 equivalents of iodine.

  • Stir the reaction mixture at room temperature. The starting material is expected to react quickly due to its electron-deficient nature.[8]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield 2-Iodo-3-nitro-5-(trifluoromethyl)pyridine.

Visualizations

Experimental Workflow: Halogenation of this compound

Halogenation_Workflow cluster_chlorination Chlorination cluster_bromination Bromination cluster_iodination Iodination start 2-Hydroxy-3-nitro-5- (trifluoromethyl)pyridine chlor_reagents POCl₃/Quinoline or SOCl₂/DMF start->chlor_reagents brom_reagents PBr₃ / Br₂ start->brom_reagents iod_reagents PPh₃ / I₂ / NIS Imidazole start->iod_reagents chlor_reaction Reaction (<50°C or 100°C) chlor_reagents->chlor_reaction chlor_workup Workup: Extraction & Washing chlor_reaction->chlor_workup chlor_product 2-Chloro-3-nitro-5- (trifluoromethyl)pyridine chlor_workup->chlor_product brom_reaction Reaction brom_reagents->brom_reaction brom_workup Workup & Purification brom_reaction->brom_workup brom_product 2-Bromo-3-nitro-5- (trifluoromethyl)pyridine brom_workup->brom_product iod_reaction Reaction (Room Temp) iod_reagents->iod_reaction iod_workup Workup & Purification iod_reaction->iod_workup iod_product 2-Iodo-3-nitro-5- (trifluoromethyl)pyridine iod_workup->iod_product

Caption: General workflow for the halogenation of this compound.

Applications in Drug Discovery

Halogenated 2-nitro-5-(trifluoromethyl)pyridines are valuable intermediates for the synthesis of various therapeutic agents, particularly in oncology. The halogen at the 2-position serves as a versatile leaving group for nucleophilic aromatic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities.

Derivatives of trifluoromethylpyridines have been investigated as potent anticancer agents. For instance, some compounds have been shown to inhibit specific kinases involved in cancer cell proliferation, thereby targeting crucial signaling pathways that drive tumor growth.[2] Studies on related trifluoromethyl-substituted pyrimidine derivatives have demonstrated their ability to induce apoptosis in cancer cells and cause cell cycle arrest.[9] The proposed mechanism for some of these compounds involves the modulation of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, and interaction with targets like the Epidermal Growth Factor Receptor (EGFR).[9]

Signaling Pathway: Potential Anticancer Mechanism of Action

Anticancer_Mechanism drug Halogenated Trifluoromethyl- pyridine Derivative egfr EGFR drug->egfr Inhibition bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 Down-regulation bax Bax (Pro-apoptotic) drug->bax Up-regulation pi3k_akt PI3K/Akt Pathway egfr->pi3k_akt Activation ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway egfr->ras_raf_mek_erk Activation proliferation Cell Proliferation & Survival pi3k_akt->proliferation ras_raf_mek_erk->proliferation caspases Caspase Activation bcl2->caspases Inhibition bax->caspases Activation apoptosis Apoptosis caspases->apoptosis

Caption: Potential mechanism of anticancer activity for trifluoromethylpyridine derivatives.

References

Application Notes and Protocols for Biological Activity Screening of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for screening the biological activity of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine derivatives. This class of compounds, characterized by a substituted pyridine core, holds significant potential for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The protocols outlined below detail the procedures for assessing their anticancer and antimicrobial properties.

Data Presentation

While specific quantitative data for a broad range of this compound derivatives are proprietary or dispersed across numerous studies, the following tables provide a template for summarizing typical screening results. Pyridine derivatives have demonstrated potent biological activities, and it is anticipated that compounds of this specific class would exhibit significant values in such assays.[1][2][3]

Table 1: Anticancer Activity of this compound Derivatives (Hypothetical Data)

Compound IDTarget Cell LineIC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
Derivative 1MCF-7 (Breast)DataData
Derivative 2A549 (Lung)DataData
Derivative 3HepG2 (Liver)DataData
Derivative 4PC-3 (Prostate)DataData

Table 2: Antimicrobial Activity of this compound Derivatives (Hypothetical Data)

Compound IDBacterial StrainMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Derivative 1Staphylococcus aureusDataData
Derivative 2Escherichia coliDataData
Derivative 3Pseudomonas aeruginosaDataData
Derivative 4Bacillus subtilisDataData

Experimental Protocols

Detailed methodologies for key biological assays are provided below.

Anticancer Activity Screening: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well tissue culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the 96-well plates.

  • Inoculation: Add 5 µL of the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (antibiotic), a negative control (broth only), and a growth control (broth with inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway for the anticancer activity of these derivatives.

G cluster_prep Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Compound Synthesize & Purify Derivatives Stock Prepare Stock Solutions (DMSO) Compound->Stock Anticancer Anticancer Assay (MTT) Stock->Anticancer Antimicrobial Antimicrobial Assay (MIC) Stock->Antimicrobial Cells Culture Cancer Cell Lines Cells->Anticancer Bacteria Culture Bacterial Strains Bacteria->Antimicrobial IC50 Calculate IC50 Values Anticancer->IC50 MIC Determine MIC Values Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) IC50->SAR MIC->SAR

Experimental workflow for biological activity screening.

G cluster_cell Cancer Cell Derivative This compound Derivative Kinase Kinase Inhibition (e.g., VEGFR-2) Derivative->Kinase p53 p53 Activation Derivative->p53 JNK JNK Pathway Activation Derivative->JNK Apoptosis Apoptosis Kinase->Apoptosis Inhibits pro-survival signals p21 p21 Upregulation p53->p21 JNK->Apoptosis G2M G2/M Cell Cycle Arrest p21->G2M G2M->Apoptosis

Potential anticancer signaling pathway.

Putative Mechanism of Action

Anticancer Activity: Pyridine derivatives have been shown to exert their anticancer effects through various mechanisms.[1][3][4] These can include the inhibition of key signaling kinases like VEGFR-2, which is crucial for tumor angiogenesis.[2][3] Additionally, they may induce cell cycle arrest, often at the G2/M phase, through the activation of tumor suppressor proteins such as p53 and subsequent upregulation of p21.[4] Activation of stress-related pathways like the JNK pathway can also lead to the induction of apoptosis (programmed cell death).[4] The trifluoromethyl group is known to enhance the anticancer activity of molecules.[5]

Antimicrobial Activity: The antimicrobial action of nitroaromatic compounds is often attributed to the reduction of the nitro group within the microbial cell. This process can generate reactive nitroso and superoxide species that are toxic to the microorganism.[6] These reactive intermediates can covalently bind to and damage cellular macromolecules, including DNA, leading to cell death.[6] The presence of the pyridine ring and the trifluoromethyl group can influence the compound's uptake and interaction with microbial targets.[7][8]

References

Application of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine in the Synthesis of RET Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the application of 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine as a key starting material in the synthesis of potent RET (Rearranged during Transfection) kinase inhibitors. The following sections provide detailed experimental protocols for the initial synthetic transformation of this building block and contextual information relevant to the development of novel cancer therapeutics targeting the RET signaling pathway.

Introduction

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Aberrant activation of RET, through mutations or chromosomal rearrangements, is a known driver in several types of cancer, including non-small cell lung cancer and medullary thyroid carcinoma. Consequently, the development of small molecule inhibitors targeting the RET kinase domain is a significant focus in oncology drug discovery. The fluorinated pyridine derivative, this compound, serves as a valuable starting material for the synthesis of various heterocyclic compounds, including those with potential as RET kinase inhibitors. Its chemical structure allows for strategic modifications to build complex molecules that can effectively target the ATP-binding site of the RET kinase.

RET Signaling Pathway

The RET signaling pathway is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand to a GDNF family receptor alpha (GFRα) co-receptor. This complex then recruits and activates the RET receptor, leading to its dimerization and autophosphorylation. This phosphorylation cascade triggers downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival. In cancer, mutations or fusions involving the RET gene lead to constitutive, ligand-independent activation of these downstream pathways, driving uncontrolled cell growth.

RET_Signaling_Pathway cluster_complex Ligand-Receptor Complex Ligand GDNF Family Ligand GFRa GFRα Co-receptor Ligand->GFRa RET RET Receptor GFRa->RET P_RET p-RET RET->P_RET Dimerization & Autophosphorylation RAS RAS P_RET->RAS PI3K PI3K P_RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation General_Synthesis_Workflow Start 2-Hydroxy-3-nitro-5- (trifluoromethyl)pyridine Intermediate1 2-Chloro-3-nitro-5- (trifluoromethyl)pyridine Start->Intermediate1 Chlorination Intermediate2 2-Chloro-3-amino-5- (trifluoromethyl)pyridine Intermediate1->Intermediate2 Nitro Reduction Intermediate3 Coupled Intermediate Intermediate2->Intermediate3 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) FinalProduct RET Kinase Inhibitor Intermediate3->FinalProduct Further Functionalization (e.g., Amide Coupling)

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method for synthesizing this compound is through the electrophilic nitration of 2-Hydroxy-5-(trifluoromethyl)pyridine. This reaction is typically carried out using a nitrating mixture of concentrated nitric acid in concentrated sulfuric acid.

Q2: What are the most common side products in this synthesis?

The primary side products in this synthesis arise from over-nitration, leading to the formation of dinitropyridine derivatives. Given the directing effects of the existing substituents (hydroxyl, nitro, and trifluoromethyl groups), the second nitro group is likely to add at the remaining available positions on the pyridine ring, though specific isomers are not well-documented in publicly available literature. Incomplete nitration, leaving unreacted starting material, is also a common impurity.

Q3: How can I minimize the formation of dinitro byproducts?

Controlling the reaction conditions is crucial to favor mono-nitration. Key strategies include:

  • Temperature Control: Maintain a low initial reaction temperature (typically -10°C to 0°C) during the addition of the nitrating agent to reduce the rate of the second nitration.

  • Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess significantly increases the likelihood of multiple nitrations.

  • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of the starting material. This helps to maintain a low concentration of the active nitrating species, favoring the formation of the mono-nitrated product.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the formation of the desired product is maximized and before significant dinitration occurs.

Q4: What are the potential challenges in purifying the final product?

Purification can be challenging due to the presence of isomeric byproducts with similar polarities to the desired product. Standard purification techniques include:

  • Recrystallization: This is often the primary method for purifying the crude product.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed to separate the desired product from impurities.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Product 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Improper work-up procedure.1. Increase reaction time or temperature, but monitor closely for side product formation. 2. Ensure the reaction temperature is carefully controlled, as excessive heat can lead to decomposition. 3. Check the pH during work-up to ensure efficient extraction of the product.
High Levels of Dinitro Side Products 1. Reaction temperature too high. 2. Excess of nitrating agent. 3. Rapid addition of nitrating agent. 4. Prolonged reaction time.1. Maintain a low temperature during the addition of the nitrating agent and control the exotherm. 2. Use a stoichiometric or slight excess of the nitrating agent. 3. Add the nitrating agent slowly and dropwise. 4. Monitor the reaction progress and quench it once the starting material is consumed.
Presence of Unreacted Starting Material 1. Insufficient amount of nitrating agent. 2. Reaction time too short. 3. Low reaction temperature.1. Ensure the correct stoichiometry of the nitrating agent is used. 2. Extend the reaction time, monitoring for the formation of dinitro products. 3. Gradually increase the reaction temperature after the initial low-temperature addition.
Difficulty in Isolating the Product 1. Product is soluble in the aqueous layer during work-up. 2. Incorrect pH during extraction.1. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). 2. Adjust the pH of the aqueous layer to ensure the product is in a neutral form for efficient extraction.

Experimental Protocols

Key Experiment: Nitration of 2-Hydroxy-5-(trifluoromethyl)pyridine

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 2-Hydroxy-5-(trifluoromethyl)pyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Hydroxy-5-(trifluoromethyl)pyridine in concentrated sulfuric acid.

  • Cool the mixture to -10°C to 0°C in an ice-salt bath.

  • Slowly add concentrated nitric acid dropwise via the dropping funnel, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-65°C.

  • Stir the reaction mixture for several hours, monitoring the progress by TLC or HPLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Starting_Material 2-Hydroxy-5-(trifluoromethyl)pyridine Desired_Product This compound Starting_Material->Desired_Product HNO3 / H2SO4 Degradation_Products Degradation Products Starting_Material->Degradation_Products Harsh Conditions Dinitro_Product Dinitro-isomers Desired_Product->Dinitro_Product Excess HNO3 / High Temp. Desired_Product->Degradation_Products Harsh Conditions

Caption: Reaction pathway for the synthesis of this compound and potential side reactions.

Technical Support Center: Purification of Nitrated Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of nitrated trifluoromethylpyridines. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of nitrated trifluoromethylpyridines.

Problem Potential Cause Suggested Solution
Low Recovery After Work-up Product Precipitation: The nitrated trifluoromethylpyridine may be partially soluble in the aqueous phase, especially if the reaction mixture is not sufficiently diluted or cooled.Ensure the reaction mixture is quenched by pouring it onto a large volume of crushed ice or ice-cold water (typically 5-10 times the reaction volume) to promote complete precipitation of the solid product.[1]
Incomplete Extraction: The organic solvent used for liquid-liquid extraction may not be optimal for the specific nitrated trifluoromethylpyridine.If the product is a liquid or does not precipitate, use a suitable organic solvent for extraction. Test different solvents to find one with high affinity for your product. After extraction, washing with brine can help to break emulsions and improve phase separation.[1]
Poor Separation in Column Chromatography Peak Tailing: The basic nitrogen of the pyridine ring can interact with acidic silanol groups on the silica gel, leading to broad, tailing peaks.[2]Deactivate the silica gel by incorporating a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), into the eluent.[2][3] This will compete for the active sites on the silica.
Co-elution of Isomers: Positional isomers of nitrated trifluoromethylpyridines can have very similar polarities, making them difficult to separate.Employ a high-efficiency stationary phase (e.g., smaller particle size silica gel).[2][4] Consider using a gradient elution, starting with a low polarity eluent and gradually increasing the polarity.[3] For very difficult separations, alternative stationary phases like alumina or specialized bonded phases may be necessary.[2]
Product Decomposition During Purification Hydrolysis of Trifluoromethyl Group: The trifluoromethyl group can be sensitive to strongly basic conditions, especially at elevated temperatures.During work-up, use a mild base like sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide.[1] Avoid excessive heating during solvent evaporation.
Degradation on Silica Gel: The acidic nature of silica gel can cause degradation of sensitive compounds.[2]Deactivate the silica gel with triethylamine as mentioned above.[2][3] Alternatively, use a more neutral stationary phase like alumina.
Difficulty in Recrystallization Oiling Out: The compound melts in the hot solvent instead of dissolving, and then separates as an oil on cooling.This often happens when the boiling point of the solvent is higher than the melting point of the solute. Use a lower-boiling solvent or a solvent mixture.
No Crystal Formation: The compound is too soluble in the chosen solvent, even at low temperatures.Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5][6] If a single solvent is not suitable, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.[6][7]
Colored Impurities in Crystals: Colored byproducts from the nitration reaction are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by hot filtration to remove the charcoal before cooling.[7]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect after the nitration of a trifluoromethylpyridine?

A1: Common impurities include unreacted starting material, regioisomers of the nitrated product, and potentially over-nitrated or over-chlorinated byproducts depending on the starting material and reaction conditions.[8] Residual strong acids from the nitration mixture (sulfuric and nitric acid) will also be present before neutralization.[1]

Q2: How do I choose the right solvent for recrystallizing my nitrated trifluoromethylpyridine?

A2: The ideal recrystallization solvent is one in which your target compound has high solubility at an elevated temperature and low solubility at room or lower temperatures.[5] The impurities, on the other hand, should either be highly soluble or insoluble at all temperatures. It is often a matter of empirical testing. Start with common solvents and consider using solvent pairs if a single solvent is not effective.[6] For pyridine-containing compounds, alcoholic solvents are often a good starting point.[9]

Q3: My nitrated trifluoromethylpyridine is a liquid at room temperature. How should I purify it?

A3: For liquid products, purification is typically achieved by vacuum distillation or column chromatography.[1][10] Vacuum distillation is effective for separating compounds with different boiling points, such as removing unreacted starting material or separating from high-boiling impurities. Column chromatography is better suited for separating isomers with similar boiling points but different polarities.

Q4: What is the purpose of washing the organic extract with a sodium bicarbonate solution during the work-up?

A4: Washing with a mild basic solution like sodium bicarbonate is crucial to neutralize and remove any residual strong acids (sulfuric and nitric acid) from the nitration reaction.[1] This prevents potential degradation of the product during subsequent purification steps, such as chromatography on silica gel, and during storage.[1]

Q5: Can I use a strong base like sodium hydroxide to neutralize the reaction mixture?

A5: It is generally recommended to use a mild base like sodium bicarbonate. Strong bases, especially at higher concentrations or temperatures, can potentially lead to hydrolysis of the trifluoromethyl group or other undesired side reactions.

Experimental Protocols

General Work-up Procedure for Nitration Reactions
  • Quenching: Slowly and carefully pour the cooled reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice and water (5-10 times the volume of the reaction mixture).[1]

  • Isolation of Crude Product (for solid products):

    • If a solid precipitates, collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid in the funnel with several portions of cold water until the filtrate is neutral to pH paper.[1]

  • Liquid-Liquid Extraction (for liquid products or if no precipitate forms):

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Separate the organic layer.

  • Washing and Drying:

    • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.[1][11]

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Flash Column Chromatography of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine

A crude sample of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine can be purified by flash column chromatography on silica gel. A typical eluent system is a mixture of petroleum ether and ethyl acetate. Based on TLC analysis (PE/EA = 5:1, Rf = 0.6 for the product), an appropriate gradient can be developed to separate the product from impurities.[11]

Purification Workflow

PurificationWorkflow General Purification Workflow for Nitrated Trifluoromethylpyridines A Nitration Reaction Mixture B Quench with Ice/Water A->B C Liquid or Solid Crude Product B->C D Liquid-Liquid Extraction (e.g., with Ethyl Acetate) C->D  If liquid E Solid Product (Collect by Filtration) C->E  If solid F Wash Organic Phase (H2O, NaHCO3, Brine) D->F I Crude Product E->I G Dry Organic Phase (e.g., Na2SO4) F->G H Evaporate Solvent G->H H->I J Purification I->J K Column Chromatography J->K L Recrystallization J->L M Distillation (for liquids) J->M N Pure Nitrated Trifluoromethylpyridine K->N L->N M->N

Caption: A general workflow for the purification of nitrated trifluoromethylpyridines.

References

Technical Support Center: Synthesis of Trifluoromethylpyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of trifluoromethylpyridine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing trifluoromethylpyridines?

A1: There are three main strategies for synthesizing trifluoromethylpyridine derivatives[1][2]:

  • Halogen Exchange: This common industrial method involves the chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine, followed by a fluorine/chlorine exchange reaction, often using hydrogen fluoride (HF)[1][2][3].

  • Pyridine Ring Construction (Cyclocondensation): This approach builds the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one[1][2][4].

  • Direct C-H Trifluoromethylation: This method introduces a trifluoromethyl group directly onto a pre-existing pyridine ring. However, controlling the position of substitution (regioselectivity) can be a significant challenge, often resulting in a mixture of 2-, 3-, and 4-substituted isomers[5].

Q2: Why is direct trifluoromethylation of the pyridine ring often unselective?

A2: Direct trifluoromethylation, especially when using radical-based methods, is often difficult to control due to the high reactivity of the trifluoromethyl radical. This high reactivity leads to a lack of selectivity, resulting in the formation of a mixture of isomers (2-, 3-, and 4-trifluoromethylpyridine)[5]. Recent methods have been developed to improve regioselectivity, for instance by activating the pyridine ring to direct the substitution to a specific position[6][7].

Q3: My trifluoromethyl-substituted pyridine is unreactive in subsequent coupling reactions. What is the cause?

A3: The trifluoromethyl group is a strong electron-withdrawing group. Its presence on the pyridine ring significantly reduces the ring's electron density. This deactivation can make the pyridine a poor nucleophile or challenging substrate in reactions like amide couplings or Buchwald-Hartwig aminations[8]. For example, the amine group in 2-Amino-4-(trifluoromethyl)pyridine is significantly less nucleophilic, making it difficult to acylate[8].

Q4: What are the common side products in the vapor-phase synthesis of chloro-trifluoromethylpyridines?

A4: In simultaneous vapor-phase chlorination and fluorination of picolines, the formation of multi-chlorinated by-products is a common issue. The extent of this side reaction can be controlled to some degree by adjusting the molar ratio of chlorine gas and the reaction temperature, but it is often unavoidable[1][2].

Q5: Are there specific challenges associated with synthesizing 3-trifluoromethylpyridines?

A5: Yes, the synthesis of 3-trifluoromethylpyridines has been particularly challenging compared to 2- and 4-isomers. While methods for 2- and 4-position selective nucleophilic trifluoromethylation exist, achieving selective C3 trifluoromethylation has been difficult[7]. Recent advances have utilized hydrosilylation to activate the pyridine ring, enabling a nucleophilic trifluoromethylation at the 3-position with high regioselectivity[7][9].

Troubleshooting Guides

Guide 1: Failed Amide Coupling with 2-Amino-4-(trifluoromethyl)pyridine

Problem: Low or no yield when attempting to form an amide bond with 2-Amino-4-(trifluoromethyl)pyridine.

Root Cause: The electron-withdrawing trifluoromethyl group deactivates the amine, making it a poor nucleophile[8].

Troubleshooting Steps:

  • Change Coupling Reagent: If standard coupling reagents (e.g., DCC, EDC) are failing, switch to more potent activating agents known to be effective for deactivated amines, such as HATU or PyBOP[8].

  • Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This highly electrophilic species can react with the deactivated amine. Note that this method may generate side products and requires careful handling[8].

  • Increase Reaction Temperature: Gently heating the reaction to 40-60 °C can help drive it to completion. However, monitor the reaction closely for any signs of decomposition[8].

Guide 2: Failed Buchwald-Hartwig Amination

Problem: Low yield, incomplete conversion, or formation of side products (e.g., hydrodehalogenation) in a Buchwald-Hartwig reaction with a trifluoromethyl-substituted pyridine halide.

Root Cause: These reactions are highly sensitive to the choice of catalyst, ligand, base, and solvent, especially with electron-deficient substrates[8].

Troubleshooting Workflow:

G cluster_outcomes Analysis Outcomes cluster_solutions Corrective Actions start Reaction Failed: Low Yield or Impure Product reagent_quality 1. Verify Reagent Quality - Purity of starting materials? - Freshness of catalyst, base? - Anhydrous/degassed solvents? start->reagent_quality conditions 2. Review Reaction Conditions - Temperature correct? - Inert atmosphere maintained? - Sufficient reaction time? reagent_quality->conditions analyze 3. Analyze Crude Mixture (LCMS/NMR) - Identify starting materials, product, byproducts. conditions->analyze incomplete Incomplete Conversion (Starting Material Remains) analyze->incomplete Identify side_reactions Side Reactions (Unexpected Products) analyze->side_reactions Identify no_product No Product Formation analyze->no_product Identify optimize Optimize Conditions: - Increase temperature/time - Use stronger base (e.g., NaOtBu) - Increase catalyst/ligand loading incomplete->optimize address_side Address Side Reactions: - Identify byproduct structures - Adjust conditions (e.g., lower temp) - Ensure thorough degassing side_reactions->address_side reevaluate Re-evaluate Core Chemistry: - Is catalyst/ligand appropriate? (e.g., use XPhos, SPhos for a deactivated amine) - Consider alternative synthetic route no_product->reevaluate optimize->start Re-run address_side->start Re-run reevaluate->start Re-design

Caption: A logical workflow for troubleshooting failed Buchwald-Hartwig reactions.[8]

Data & Protocols

Quantitative Data: Vapor-Phase Synthesis of Trifluoromethylpyridines

The following tables summarize representative yields for the synthesis of various trifluoromethylpyridine derivatives via vapor-phase reactions.

Table 1: Synthesis from Various Picolines [1][2]

Starting MaterialMajor Product(s)Yield (PA%)*
3-Picoline3-Trifluoromethylpyridine (3-TFMP)~85%
2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)~70%
4-Picoline4-Trifluoromethylpyridine (4-TFMP)~80%
2-Chloro-4-(trifluoromethyl)pyridine (2,4-CTF)~65%
2-Picoline2-Trifluoromethylpyridine (2-TFMP)~80%
6-Chloro-2-(trifluoromethyl)pyridine (6,2-CTF)~60%

*PA% = Peak Area Percent from gas chromatography analysis.

Table 2: Synthesis of Chloro-bis(trifluoromethyl)pyridines from Lutidines [1]

Starting MaterialMajor ProductYield
2,3-Lutidine2-Chloro-5,6-bis(trifluoromethyl)pyridine60-80%
2,5-Lutidine2-Chloro-3,6-bis(trifluoromethyl)pyridine60-80%
2,6-Lutidine2-Chloro-4,6-bis(trifluoromethyl)pyridine60-80%
Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of 2-Amino-4-(trifluoromethyl)pyridine using HATU [8]

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq.), 2-Amino-4-(trifluoromethyl)pyridine (1.0 eq.), and HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Base Addition: Cool the mixture to 0 °C and add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LCMS. If the reaction is sluggish, it may be gently heated to 40-50 °C.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualized Synthetic Pathways

The synthesis of trifluoromethylpyridines can be broadly categorized into three main approaches, each with distinct advantages and challenges.

G cluster_main Primary Synthetic Routes to Trifluoromethylpyridines picoline Picoline (Methylpyridine) trichloro Trichloromethylpyridine picoline->trichloro Chlorination tfmp_he Trifluoromethylpyridine (Halogen Exchange) trichloro->tfmp_he Fluorination (HF) note1 Industrial Scale High Temp/Pressure tfmp_he->note1 building_blocks CF3-Containing Building Blocks tfmp_cyclo Trifluoromethylpyridine (Cyclocondensation) building_blocks->tfmp_cyclo Ring Formation note2 Good for complex derivatives tfmp_cyclo->note2 pyridine Pyridine tfmp_direct Trifluoromethylpyridine (Direct C-H Trifluoromethylation) pyridine->tfmp_direct CF3+ Source note3 Regioselectivity is a major challenge tfmp_direct->note3

Caption: Overview of the three main synthetic strategies for trifluoromethylpyridines.

References

Technical Support Center: Synthesis of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely reported method is the electrophilic nitration of 2-hydroxy-5-(trifluoromethyl)pyridine using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[1] This reaction introduces a nitro group onto the pyridine ring.

Q2: What are the primary uses of this compound?

This compound serves as a crucial intermediate in organic and pharmaceutical synthesis.[1] The presence of the trifluoromethyl group is significant as it can enhance metabolic stability, lipophilicity, and binding affinity in drug candidates. The nitro and hydroxyl groups offer reactive sites for further chemical modifications, making it a versatile building block for novel compounds.

Q3: How do the substituents on the starting material, 2-hydroxy-5-(trifluoromethyl)pyridine, influence the position of nitration?

The regioselectivity of the nitration is determined by the directing effects of the existing substituents on the pyridine ring.

  • The hydroxyl (-OH) group at the 2-position is an activating group and an ortho, para-director.

  • The trifluoromethyl (-CF3) group at the 5-position is a deactivating group and a meta-director.

In this case, the nitration occurs at the 3-position. This is because the 3-position is ortho to the activating hydroxyl group and meta to the deactivating trifluoromethyl group, representing the most electronically favored position for electrophilic attack.

Q4: Can dinitration occur as a side reaction?

While mononitration is the primary reaction, the formation of dinitro-products can occur, especially under harsh reaction conditions such as high temperatures or prolonged reaction times. Careful control of the reaction parameters is essential to minimize these side products.

Troubleshooting Guide

Low Yield

Problem: The yield of this compound is significantly lower than expected.

Potential Cause Troubleshooting Suggestion
Incomplete Reaction - Monitor reaction progress: Use Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material, 2-hydroxy-5-(trifluoromethyl)pyridine.[1]- Reaction time: If the reaction is incomplete, consider extending the reaction time. However, be cautious as prolonged times may lead to side product formation.- Temperature: Ensure the reaction is maintained at the optimal temperature. A common protocol involves an initial low temperature (-10°C to 0°C) during the addition of the nitrating agent, followed by an increase to a higher temperature (e.g., 40-65°C) to drive the reaction to completion.[1]
Suboptimal Nitrating Agent Concentration - Acid ratio: The ratio of nitric acid to sulfuric acid is crucial. Sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile. Ensure the use of concentrated acids and appropriate stoichiometry.
Decomposition of Product - Temperature control: Exceeding the optimal reaction temperature can lead to the decomposition of the desired product. Maintain strict temperature control throughout the reaction.
Losses During Work-up and Purification - Extraction: Ensure efficient extraction of the product from the aqueous layer after quenching the reaction. Multiple extractions with a suitable organic solvent like ethyl acetate are recommended.[1]- pH adjustment: Carefully adjust the pH of the reaction mixture after quenching to ensure the product is in a neutral form that is readily extracted into the organic phase. A pH of 4-5 is often targeted.[1]- Purification method: Optimize the purification method (e.g., recrystallization or column chromatography) to minimize product loss.
Impure Product

Problem: The final product is contaminated with starting material or side products.

Potential Cause Troubleshooting Suggestion
Presence of Unreacted Starting Material - Reaction monitoring: As mentioned for low yield, use TLC to confirm the complete conversion of the starting material before proceeding with the work-up.[1]
Formation of Isomeric Byproducts - Regioselectivity: While the 3-nitro isomer is the major product, other isomers can form. The formation of these can be influenced by reaction conditions. Sticking to established protocols with controlled temperature and addition rates can minimize isomer formation.- Purification: If isomers are present, purification by column chromatography may be necessary to separate them from the desired product.
Formation of Dinitro or Other Side Products - Reaction conditions: Avoid overly harsh conditions (high temperature, excess nitrating agent) that can promote the formation of dinitro- and other byproducts.
Inefficient Purification - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.- Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a common alternative.[2]

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported synthesis and may require optimization for specific laboratory conditions.

Materials:

  • 2-hydroxy-5-(trifluoromethyl)pyridine

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice

  • 50% Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-hydroxy-5-(trifluoromethyl)pyridine (10.0 g, 61.3 mmol) in concentrated sulfuric acid (50 mL) in a reaction vessel.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add fuming nitric acid (14 mL, 92 mmol) dropwise to the cooled solution while maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring the reaction at 0°C for 1 hour.

  • Gradually raise the temperature of the reaction mixture to 65°C and continue stirring for 24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into ice (300 g) to quench the reaction.

  • Carefully neutralize the mixture by the slow addition of a 50% aqueous sodium hydroxide solution (85 mL).

  • Extract the aqueous phase multiple times with ethyl acetate (4 x 200 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product as a yellow solid.

  • The crude product can be further purified by recrystallization or column chromatography.

Reported Yield: 7.4 g (58%) of 2-hydroxy-3-nitro-5-trifluoromethylpyridine.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of this compound

Starting MaterialNitrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-hydroxy-5-(trifluoromethyl)pyridineFuming HNO₃Concentrated H₂SO₄0 then 652558
2-hydroxy-3-(trifluoromethyl)pyridineHNO₃H₂SO₄-10 then 406Not specified[1]

Note: The second entry refers to the nitration of an isomeric starting material, which results in a different product, but the conditions are relevant to the general methodology.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield of this compound check_completion Is the reaction complete? (Check TLC) start->check_completion extend_time Extend reaction time and monitor check_completion->extend_time No check_temp Was the temperature controlled correctly? check_completion->check_temp Yes success Yield Improved extend_time->success optimize_temp Optimize temperature profile (initial cooling and subsequent heating) check_temp->optimize_temp No check_workup Were there losses during work-up? check_temp->check_workup Yes optimize_temp->success optimize_extraction Optimize extraction (solvent, number of extractions, pH) check_workup->optimize_extraction Yes check_workup->success No optimize_purification Optimize purification method (recrystallization, chromatography) optimize_extraction->optimize_purification optimize_purification->success

Caption: Troubleshooting workflow for low yield.

Reaction Pathway and Key Checkpoints

G cluster_0 Reaction cluster_1 Work-up & Purification start_material 2-hydroxy-5-(trifluoromethyl)pyridine nitration Nitration (HNO₃/H₂SO₄) start_material->nitration product Crude Product nitration->product cp1 TLC Check 1: Starting material consumption nitration->cp1 quench Quench with ice product->quench neutralize Neutralize (NaOH) quench->neutralize extract Extract (Ethyl Acetate) neutralize->extract cp2 pH Check: Target pH 4-5 neutralize->cp2 dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (Recrystallization/ Chromatography) dry_concentrate->purify cp3 TLC Check 2: Purity of crude product dry_concentrate->cp3 final_product Pure Product purify->final_product cp4 Purity Check: Final product analysis final_product->cp4

Caption: Synthesis workflow with key checkpoints.

References

Technical Support Center: Managing Temperature Control in Nitration Reactions of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing temperature control during the nitration of pyridines. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure safe and successful reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is temperature control so critical in the nitration of pyridines?

A: Temperature control is paramount for three main reasons:

  • Safety: Nitration reactions are highly exothermic.[1] Poor temperature control can lead to a rapid, uncontrolled increase in temperature, known as a "runaway reaction," which can cause violent decomposition or explosion of the reaction mixture.[2][3]

  • Selectivity: The temperature can influence the position of nitration (regioselectivity) and the degree of nitration. Lowering the reaction temperature can help reduce the rate of secondary nitration, thus favoring the desired mono-nitrated product over di-nitrated byproducts.[4]

  • Yield and Purity: Pyridine is an electron-deficient heteroarene, making electrophilic substitution difficult.[5] Harsh reaction conditions, including high temperatures, are often required, which can lead to the formation of side products and degradation of starting materials or products, ultimately lowering the yield.[4]

Q2: I am observing a sudden and rapid increase in reaction temperature. What should I do?

A: A rapid temperature spike indicates a potential runaway reaction. Immediate action is required:

  • Stop the addition of the nitrating agent immediately.

  • Increase external cooling. Ensure your cooling bath (e.g., ice/salt, dry ice/acetone) has sufficient capacity and is making good contact with the reaction flask.

  • If the temperature continues to rise uncontrollably, and it is safe to do so, quench the reaction by carefully and slowly pouring the reaction mixture onto a large amount of crushed ice.[4]

  • Always work behind a blast shield and have appropriate fire extinguishing equipment nearby.

Q3: My reaction yield is very low. How can I improve it while maintaining temperature control?

A: Low yields in pyridine nitration are common due to the ring's deactivation.[4] Consider the following strategies:

  • Optimize Temperature: While high temperatures are often needed, excessive heat can cause degradation. Experiment with a range of controlled temperatures to find the optimal balance between reaction rate and product stability.

  • Slow Addition: Adding the nitrating agent dropwise at a low temperature helps prevent localized hot spots and decomposition.[4]

  • Alternative Methods: Direct nitration often gives low yields (e.g., 6% yield at 330°C with KNO₃/fuming H₂SO₄).[6] A more effective strategy is the nitration of Pyridine-N-Oxide . The N-oxide group activates the ring, allowing for milder conditions and directing nitration to the 4-position, often with significantly better yields.[4][7] Continuous flow reactors also offer superior temperature control and can improve yields.[1]

Q4: I am getting significant amounts of di-nitrated products. How can I favor mono-nitration?

A: Over-nitration is a common issue. To favor the mono-nitrated product:

  • Lower the Reaction Temperature: This is one of the most effective ways to decrease the rate of the second nitration.[4]

  • Control Stoichiometry: Use a minimal excess of the nitrating agent. A large excess dramatically increases the likelihood of multiple nitrations.[4]

  • Slow Addition Rate: A slow, dropwise addition of the nitrating agent keeps its concentration low, favoring mono-substitution.[4]

  • Monitor the Reaction: Use techniques like TLC or GC-MS to track the reaction's progress and stop it once the formation of the mono-nitrated product is maximized, before significant dinitration occurs.[4]

Data Presentation: Nitration Conditions and Yields

The following table summarizes typical reaction conditions and outcomes for various pyridine nitration methods. Note that optimal conditions can vary based on the specific substrate.

MethodSubstrateNitrating AgentTemperatureTimeYieldReference
Direct NitrationPyridineKNO₃ / Fuming H₂SO₄330°C-6%[6]
Direct NitrationPyridineNitryl Fluoride (NO₂F)--10%[6]
N-Oxide Nitration (Batch)Pyridine-N-OxideHNO₃ / H₂SO₄125-130°C3 hours~72%[1][8]
N-Oxide Nitration (Flow)Pyridine-N-OxideHNO₃ / H₂SO₄120°C80 min78%[1]
Substituted Pyridine5-Bromo-2-amino-4-methylpyridineFuming HNO₃ / H₂SO₄25-33°C-52-59%[1]

Experimental Protocols

Protocol 1: General Method for Direct Nitration with Strict Temperature Control

This protocol outlines a general approach for direct nitration, emphasizing safety and temperature management.

Methodology:

  • Cooling Setup: Place a three-neck flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel in a cooling bath (e.g., dry ice/acetone).

  • Substrate Preparation: Charge the flask with the pyridine substrate, dissolved in a suitable solvent if necessary. Cool the solution to the target starting temperature (e.g., 0°C or lower).[4]

  • Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture (e.g., fuming HNO₃ in concentrated H₂SO₄) and cool it to the same temperature as the substrate solution.[4]

  • Slow Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture to the pyridine solution dropwise at a rate that maintains the internal temperature within the desired range.[4] Never allow the temperature to rise unexpectedly.

  • Reaction Monitoring: Maintain the target temperature throughout the reaction. Monitor the reaction's progress by analyzing small aliquots via TLC or GC-MS.[4]

  • Quenching: Once the reaction is complete, quench it by carefully pouring the mixture onto a large volume of crushed ice.[4]

  • Work-up: Neutralize the acidic solution with a suitable base (e.g., saturated sodium carbonate solution) until the pH is 7-8.[8] Extract the product with an appropriate organic solvent and purify using standard techniques like column chromatography or recrystallization.

Protocol 2: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide

This method is often preferred for its higher yield and selectivity for the 4-position.[4]

Methodology:

  • Nitrating Acid Preparation: In a flask cooled in an ice bath, slowly add fuming nitric acid (e.g., 12 mL) to concentrated sulfuric acid (e.g., 30 mL) with stirring. Allow the mixture to warm to 20°C before use.[8]

  • Reaction Setup: In a three-neck flask equipped with a stirrer, internal thermometer, reflux condenser, and an addition funnel, add pyridine-N-oxide (e.g., 9.51 g). Heat the pyridine-N-oxide to 60°C.[8]

  • Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over approximately 30 minutes. The internal temperature will initially drop.[8]

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[8]

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice (e.g., 150 g).[8]

  • Neutralization: Carefully add a saturated sodium carbonate solution in portions (vigorous foaming will occur) until a pH of 7-8 is reached. A yellow solid will precipitate.[8]

  • Isolation and Purification: Collect the solid by filtration. Extract the product from the solid using acetone, and evaporate the solvent to obtain the crude 4-nitropyridine-N-oxide. The product can be further purified by recrystallization from acetone.[8]

Visualizations: Workflows and Logic Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Prepare & Cool Nitrating Agent C Slow, Dropwise Addition of Nitrating Agent A->C B Prepare & Cool Pyridine Substrate B->C D Maintain Target Temperature (e.g., 0°C to -10°C) C->D Continuous Monitoring E Monitor Reaction (TLC, GC-MS) D->E F Quench on Ice E->F Reaction Complete G Neutralize with Base F->G H Extract & Purify G->H

Caption: Workflow for Temperature-Controlled Pyridine Nitration.

G cluster_issues Troubleshooting Path start Problem Observed issue1 Low Yield? start->issue1 issue2 Over-Nitration? start->issue2 issue3 Runaway Reaction? start->issue3 sol1 Consider N-Oxide Method Optimize Temperature Use Flow Chemistry issue1->sol1 sol2 Lower Temperature Reduce Nitrating Agent Slow Addition Rate issue2->sol2 sol3 STOP ADDITION INCREASE COOLING QUENCH ON ICE issue3->sol3 G Temp Reaction Temperature HighTemp High (>100°C) Temp->HighTemp LowTemp Low (<10°C) Temp->LowTemp ResultHigh Increased Reaction Rate Higher Risk of Runaway More Side Products (Di-nitration) Potential for Degradation HighTemp->ResultHigh ResultLow Slower Reaction Rate Improved Safety Higher Mono-nitration Selectivity Potentially Incomplete Reaction LowTemp->ResultLow

References

Technical Support Center: Troubleshooting 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine Matrix Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine matrix, a novel matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and resolve common issues, such as low signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP) is a pyridine derivative used as a novel matrix in MALDI-MS, particularly for the in-situ detection and imaging of endogenous metabolites in tissues in positive-ion mode.[1][2] Its unique structure makes it a valuable tool in organic synthesis and as an intermediate for pharmaceuticals and agrochemicals.[3][4] In biological research, it can be used as a probe in biochemical assays to study enzyme interactions.[3]

Q2: What are the key characteristics of the HNTP matrix?

The HNTP matrix is recognized for several advantageous characteristics that contribute to its performance:

  • Strong Ultraviolet Absorption: Efficiently absorbs laser energy for desorption/ionization.[1][2]

  • High Chemical Stability: Ensures robustness during sample preparation and analysis.[1][2]

  • Low Background Ion Interference: Provides cleaner spectra in the low mass range.[1][2]

  • High Metabolite Ionization Efficiency: Leads to a greater number of detected analytes compared to some conventional matrices.[1][2]

  • μm-scale Matrix Crystals: Contributes to homogenous sample/matrix co-crystallization.[1][2]

Q3: How does HNTP compare to other common MALDI matrices?

Studies have shown that HNTP can outperform commonly used matrices like 2,5-dihydroxybenzoic acid (DHB) and 2-mercaptobenzothiazole (2-MBT) in the analysis of metabolites in tissue sections.[1][2]

Matrix Performance Comparison

MatrixNumber of Detectable Metabolites (Rat Liver Tissue)
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP) 185
2,5-dihydroxybenzoic acid (DHB)145
2-mercaptobenzothiazole (2-MBT)120

Data sourced from a study on endogenous metabolites in rat liver tissue sections.[1][2]

Troubleshooting Guide: Low Signal Intensity

Low signal intensity is a common challenge in MALDI-MS experiments. The following guide provides a systematic approach to troubleshooting this issue when using the HNTP matrix.

Q4: I am observing low or no signal from my analyte when using the HNTP matrix. What are the potential causes and how can I resolve this?

Several factors can contribute to low signal intensity. The troubleshooting workflow below outlines a step-by-step process to identify and address the root cause.

TroubleshootingWorkflow cluster_0 Troubleshooting Low Signal Intensity with HNTP Matrix start Start: Low Signal Intensity Observed check_matrix_prep 1. Verify Matrix Solution Preparation start->check_matrix_prep check_sample_prep 2. Assess Sample-Matrix Co-crystallization check_matrix_prep->check_sample_prep Solution OK problem_matrix_prep Incorrect concentration, solvent, or additive? See Protocol. check_matrix_prep->problem_matrix_prep Issue Found check_instrument_params 3. Optimize Instrument Parameters check_sample_prep->check_instrument_params Crystals OK problem_sample_prep Inhomogeneous crystals? Try different spotting technique. check_sample_prep->problem_sample_prep Issue Found check_sample_purity 4. Evaluate Sample Purity check_instrument_params->check_sample_purity Parameters OK problem_instrument_params Suboptimal laser fluence? Adjust laser energy. check_instrument_params->problem_instrument_params Issue Found end_success Signal Intensity Improved check_sample_purity->end_success Sample OK end_fail Issue Persists: Contact Support check_sample_purity->end_fail All checks passed, issue remains problem_sample_purity Presence of salts or contaminants? Clean up sample. check_sample_purity->problem_sample_purity Issue Found problem_matrix_prep->check_matrix_prep problem_sample_prep->check_sample_prep problem_instrument_params->check_instrument_params problem_sample_purity->check_sample_purity

Caption: A troubleshooting workflow for low signal intensity with the HNTP matrix.

Step 1: Verify Matrix Solution Preparation

Issue: An improperly prepared matrix solution is a primary cause of poor signal.

Solutions:

  • Concentration: Ensure the HNTP matrix is dissolved at the optimal concentration. A starting concentration of 10 mg/mL has been shown to be effective.[5]

  • Solvent System: The choice of solvent is critical for good co-crystallization. A common solvent system is 80% methanol in water with 0.1% trifluoroacetic acid (TFA).[5]

  • Freshness: Use a freshly prepared matrix solution for best results. Over time, the solution may degrade, leading to reduced performance.

Step 2: Assess Sample-Matrix Co-crystallization

Issue: For efficient ionization, the analyte must be well-incorporated into the matrix crystals. Poor co-crystallization leads to low and irreproducible signals.

Solutions:

  • Visual Inspection: Examine the sample spot under a microscope. The crystals should appear small and uniform. Large, irregular crystals often lead to poor results.

  • Spotting Technique: The method of sample and matrix deposition on the MALDI target can significantly impact crystal formation. Experiment with different techniques:

    • Dried-Droplet Method: Mix the sample and matrix solutions before spotting them on the target and allowing them to dry.[6]

    • Two-Layer (Dried-Droplet) Method: Deposit a layer of the matrix solution and let it dry completely before depositing the analyte solution on top.[7] This can improve the incorporation of the analyte into the matrix crystal structure.[7]

Step 3: Optimize Instrument Parameters

Issue: The settings of the mass spectrometer, particularly the laser, play a crucial role in signal intensity.

Solutions:

  • Laser Fluence: The laser energy must be optimized. If the energy is too low, desorption/ionization will be inefficient. If it is too high, it can cause analyte fragmentation and signal suppression. Perform a laser energy titration to find the optimal setting for your analyte.

  • Ion Extraction Delay: Optimizing the delay between the laser pulse and the extraction of ions into the time-of-flight analyzer can enhance mass resolution and sensitivity.[8] Heavier ions may require longer extraction delays.[8]

Step 4: Evaluate Sample Purity

Issue: Contaminants in the sample can suppress the analyte signal.

Solutions:

  • Salt Contamination: The presence of salts (e.g., sodium, potassium) can lead to the formation of adducts, which can lower the signal of the primary ion.[7] If salt contamination is suspected, use a sample clean-up procedure such as dialysis or ZipTip®.[9]

  • Other Contaminants: Other non-volatile contaminants can interfere with the crystallization process and ion formation. Ensure that all solvents and reagents are of high purity.

Experimental Protocols

Protocol 1: Preparation of HNTP Matrix Solution

This protocol describes the preparation of a standard HNTP matrix solution for MALDI-MS analysis of metabolites.

MatrixPrepWorkflow cluster_1 HNTP Matrix Solution Preparation start Start weigh_matrix 1. Weigh 10 mg of HNTP start->weigh_matrix prepare_solvent 2. Prepare 1 mL of 80% Methanol with 0.1% TFA weigh_matrix->prepare_solvent dissolve_matrix 3. Add solvent to HNTP and vortex until fully dissolved prepare_solvent->dissolve_matrix centrifuge 4. Briefly centrifuge to pellet any undissolved material dissolve_matrix->centrifuge end Ready for Use centrifuge->end

Caption: Workflow for preparing the HNTP matrix solution.

Methodology:

  • Weigh out 10 mg of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP).

  • Prepare the solvent by mixing 800 µL of methanol, 200 µL of water, and 1 µL of trifluoroacetic acid (TFA).

  • Add the solvent to the HNTP and vortex thoroughly until the matrix is completely dissolved.

  • Briefly centrifuge the solution to pellet any insoluble material.

  • Use the supernatant for your experiments.

Protocol 2: Sample Preparation using the Two-Layer (Dried-Droplet) Method

This technique is recommended to improve the incorporation of the analyte into the matrix crystal structure, which can enhance signal intensity.[7]

Methodology:

  • Apply Matrix: Transfer 0.5 - 1.0 µL of the prepared HNTP matrix solution onto the MALDI target plate position.[7]

  • Dry Matrix: Allow the matrix spot to air dry completely at room temperature. This typically takes 5-10 minutes.[7]

  • Apply Analyte: Deposit 0.5 - 1.0 µL of your analyte solution directly onto the dried matrix spot.[7]

  • Dry Analyte: Allow the analyte solution to air dry completely at room temperature.[7]

  • The sample is now ready for analysis.

References

Technical Support Center: Optimizing MALDI-MSI with 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the novel MALDI-MSI matrix, 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP). HNTP is recognized for its low background ion interference and high ionization efficiency for metabolites in positive-ion mode.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP) and what are its primary advantages as a MALDI-MSI matrix?

A1: HNTP is a novel matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) that is particularly effective for the in situ detection and imaging of endogenous metabolites in tissues.[1][2] Its main advantages include strong ultraviolet absorption, the formation of micrometer-scale crystals, high chemical stability, low background ion interference, and high efficiency in ionizing metabolites, especially in positive-ion mode.[1][2]

Q2: For which class of analytes is HNTP best suited?

A2: HNTP has demonstrated exceptional performance for the analysis of a wide range of endogenous metabolites in biological tissues.[1][2] Studies have shown its superiority in detecting a higher number of metabolites in tissues like the rat liver and brain compared to commonly used matrices such as 2,5-dihydroxybenzoic acid (DHB) and 2-mercaptobenzothiazole (2-MBT).[1][2]

Q3: What makes HNTP a "low-background" matrix?

A3: HNTP exhibits minimal ion formation in the lower mass range where many small molecule metabolites are detected. This characteristic reduces the likelihood of matrix-derived ions interfering with the signals from the analytes of interest, leading to cleaner spectra and more reliable detection of low-abundance metabolites.[1][2]

Q4: Can HNTP be used in both positive and negative ionization modes?

A4: The primary development and characterization of HNTP have been for its application in positive-ion mode MALDI-MS, where it has shown excellent results for metabolite analysis.[1][2] While analysis in negative-ion mode is theoretically possible, its efficiency and potential for background interference in this mode are not as well-documented.

Troubleshooting Guide

Issue 1: I am still observing significant background noise in the low mass range (m/z < 500) when using HNTP. What could be the cause and how can I minimize it?

Possible Causes and Solutions:

  • Suboptimal Matrix Concentration: An excessively high concentration of the HNTP solution can lead to the formation of large, uneven crystals, which may increase background noise.

    • Solution: An orthogonal array testing for the optimization of the HNTP matrix solution indicated optimal conditions.[3] Try preparing a fresh HNTP solution at the recommended concentration of 10 mg/mL in 80% methanol with 0.1% trifluoroacetic acid (TFA).[3]

  • Improper Solvent Composition: The solvent system used to dissolve the matrix is crucial for achieving a homogenous crystal layer.

    • Solution: Ensure you are using high-purity solvents. The recommended solvent for HNTP is 80% methanol containing 0.1% TFA.[3] Altering this composition may affect crystal formation and ionization efficiency.

  • Contamination: Contaminants from solvents, glassware, or the tissue sample itself can contribute to background signals.

    • Solution: Use HPLC-grade or higher purity solvents. Thoroughly clean all glassware. Ensure the tissue section is properly washed to remove any potential contaminants introduced during sample handling or storage.

  • Laser Energy Too High: Excessive laser energy can lead to fragmentation of the matrix molecules, resulting in increased background noise.

    • Solution: Gradually decrease the laser energy to the minimum level required to obtain a good signal for your analytes of interest.

Issue 2: The distribution of my analyte of interest appears patchy or non-uniform across the tissue section. How can I improve the homogeneity of the matrix coating?

Possible Causes and Solutions:

  • Uneven Matrix Application: Manual application methods can sometimes result in an inconsistent matrix layer.

    • Solution: Employ an automated spraying device for matrix application.[4][5] These systems provide better control over parameters like flow rate, temperature, and the number of spray cycles, leading to a more uniform matrix coating.[5]

  • Inadequate Crystal Formation: The formation of large, irregular crystals can lead to "hot spots" of high signal and areas with little to no signal.

    • Solution: After matrix application via sublimation, placing the slide in a humidity chamber can sometimes improve crystal formation and signal for higher mass analytes.[4] However, be aware that this may also increase analyte diffusion in the lower mass range.[4]

  • Surface Properties of the Tissue: The topography and chemical properties of the tissue surface can influence how the matrix crystallizes.

    • Solution: Ensure the tissue section is cut to a uniform thickness and is properly mounted on the MALDI target plate.

Data Presentation

Table 1: Comparison of Metabolites Detected in Rat Liver and Brain Tissue using Different Matrices

MatrixNumber of Metabolites Detected (Rat Liver)Number of Metabolites Detected (Rat Brain)
HNTP 185152
DHB 145Not Reported
2-MBT 120Not Reported

This data is based on a study comparing the performance of HNTP with other commonly used matrices.[1][2]

Experimental Protocols

Protocol 1: Preparation of HNTP Matrix Solution

  • Weigh 10 mg of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP).

  • Dissolve the HNTP in 1 mL of a solvent mixture consisting of 80% methanol and 20% water.

  • Add 1 µL of 0.1% trifluoroacetic acid (TFA) to the solution.

  • Vortex the solution until the matrix is completely dissolved.

  • For best results, prepare the matrix solution fresh before each experiment. If storage is necessary, keep it in a light-protected container at 2-3°C for no more than a few days.[6]

Protocol 2: Automated Matrix Application using a Sprayer

  • Mount the tissue section onto a conductive MALDI target plate.

  • Place the target plate into the automated sprayer chamber.

  • Fill the sprayer reservoir with the freshly prepared HNTP matrix solution.

  • Set the spraying parameters. While optimal parameters can be instrument-dependent, a starting point based on similar automated methods could be:

    • Nozzle Temperature: 75°C

    • Flow Rate: 0.12 mL/min

    • Spray Velocity: 1200 mm/min

    • Number of Cycles: 8-12

  • Initiate the spraying process to apply a uniform coating of the HNTP matrix over the tissue section.

  • Allow the matrix to dry completely before introducing the target plate into the MALDI-MSI instrument.

Visualizations

MALDI_MSI_Workflow General MALDI-MSI Experimental Workflow cluster_prep Sample & Matrix Preparation cluster_analysis Data Acquisition & Analysis Tissue_Sectioning Tissue Sectioning & Mounting Matrix_Application Automated Matrix Application (Spraying) Tissue_Sectioning->Matrix_Application Matrix_Preparation HNTP Matrix Solution Preparation Matrix_Preparation->Matrix_Application MALDI_MSI_Acquisition MALDI-MSI Data Acquisition Matrix_Application->MALDI_MSI_Acquisition Sample Introduction Data_Processing Data Processing (e.g., Baseline Correction, Normalization) MALDI_MSI_Acquisition->Data_Processing Image_Generation Ion Image Generation Data_Processing->Image_Generation Data_Analysis Statistical Analysis & Metabolite Identification Image_Generation->Data_Analysis

Caption: A generalized workflow for a MALDI-MSI experiment using the HNTP matrix.

Troubleshooting_Workflow Troubleshooting Background Interference Start High Background Noise Observed Check_Concentration Is Matrix Concentration Correct (10 mg/mL)? Start->Check_Concentration Adjust_Concentration Prepare Fresh Matrix Solution at Correct Concentration Check_Concentration->Adjust_Concentration No Check_Solvent Is Solvent Composition Correct (80% MeOH, 0.1% TFA)? Check_Concentration->Check_Solvent Yes Adjust_Concentration->Check_Solvent Adjust_Solvent Use High-Purity Solvents and Correct Composition Check_Solvent->Adjust_Solvent No Check_Laser Is Laser Energy Optimized? Check_Solvent->Check_Laser Yes Adjust_Solvent->Check_Laser Adjust_Laser Reduce Laser Energy to Minimum for Analyte Signal Check_Laser->Adjust_Laser No Check_Contamination Potential Contamination? Check_Laser->Check_Contamination Yes Adjust_Laser->Check_Contamination Clean_System Use High-Purity Reagents and Clean Glassware Check_Contamination->Clean_System Yes End Background Minimized Check_Contamination->End No Clean_System->End

References

solvent selection for dissolving 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective dissolution of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine. Below you will find a troubleshooting guide in a question-and-answer format, a summary of predicted solvent compatibility, and a detailed experimental protocol for determining solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having difficulty dissolving this compound. What are the recommended solvents?

A1: While specific quantitative solubility data for this compound is limited, based on its chemical structure and available synthesis information, it is predicted to be soluble in a range of polar aprotic and some polar protic solvents. For initial attempts, consider using solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetone. During its synthesis, it has been successfully extracted using ethyl acetate and dissolved in acetonitrile and deuterated chloroform for analysis, indicating good solubility in these solvents.[1]

Q2: My compound is not dissolving in the recommended solvent at room temperature. What can I do?

A2: If dissolution is slow or incomplete at room temperature, several techniques can be employed:

  • Gentle Heating: Warm the solution in a water bath (typically 30-50°C). Increased temperature often enhances solubility. However, be mindful of potential compound degradation at elevated temperatures.

  • Sonication: Use an ultrasonic bath to provide energy that can help break down solute aggregates and facilitate dissolution.

  • Vortexing/Stirring: Vigorous agitation can increase the rate of dissolution.

Q3: Can I use aqueous solutions to dissolve this compound?

A3: Based on its predominantly organic structure with a non-ionizable hydroxyl group under neutral pH, this compound is expected to have low solubility in water. For assays requiring an aqueous buffer, it is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into the aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Q4: I observed precipitation when adding my DMSO stock solution to an aqueous buffer. How can I prevent this?

A4: This is a common issue when a compound is significantly less soluble in the aqueous buffer than in the organic stock solvent. To mitigate this:

  • Decrease the Final Concentration: The most straightforward solution is to use a lower final concentration of the compound in the aqueous buffer.

  • Increase the Percentage of Co-solvent: If your experimental system allows, increasing the percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution can help maintain solubility.

  • Use of Surfactants or Solubilizing Agents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) to the aqueous buffer can help to maintain the solubility of hydrophobic compounds.

Solvent Selection and Dissolution Workflow

The following diagram outlines a logical workflow for selecting an appropriate solvent and troubleshooting dissolution issues for this compound.

start Start: Dissolve Compound solvent_choice Select Initial Solvent (e.g., DMSO, DMF, Acetone) start->solvent_choice dissolve_rt Attempt to Dissolve at Room Temperature solvent_choice->dissolve_rt check_dissolution Is it Fully Dissolved? dissolve_rt->check_dissolution troubleshoot Troubleshooting Methods check_dissolution->troubleshoot No aq_dilution Diluting into Aqueous Buffer? check_dissolution->aq_dilution Yes heat Gentle Heating (30-50°C) troubleshoot->heat sonicate Sonication troubleshoot->sonicate vortex Vigorous Vortexing/ Stirring troubleshoot->vortex check_again Is it Dissolved? heat->check_again sonicate->check_again vortex->check_again fail Consider Alternative Solvent or Formulation Strategy check_again->fail No check_again->aq_dilution Yes success Solution Prepared aq_dilution->success No check_precipitation Precipitation Observed? aq_dilution->check_precipitation Yes troubleshoot_aq Troubleshoot Aqueous Solubility check_precipitation->troubleshoot_aq Yes final_solution Final Aqueous Solution Prepared check_precipitation->final_solution No lower_conc Lower Final Concentration troubleshoot_aq->lower_conc inc_cosolvent Increase Co-solvent % troubleshoot_aq->inc_cosolvent add_surfactant Add Surfactant troubleshoot_aq->add_surfactant lower_conc->final_solution inc_cosolvent->final_solution add_surfactant->final_solution

Solvent selection and dissolution workflow.

Predicted Solubility of this compound

The following table summarizes the predicted solubility of this compound in common laboratory solvents based on its chemical properties and available data. This information should be used as a guide for initial solvent screening.

Solvent ClassSolvent NamePredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighThe polar nature of the sulfoxide group is expected to effectively solvate the polar functionalities of the compound.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a strong polar aprotic solvent capable of forming favorable interactions with the solute.
AcetoneModerate to HighThe ketone functionality provides polarity, making it a good candidate for dissolving the compound.
Tetrahydrofuran (THF)ModerateThe ether oxygen allows for hydrogen bonding, and its overall less polar nature compared to DMSO or DMF might result in moderate solubility.
AcetonitrileModerateSynthesis procedures have shown its utility in dissolving the compound, suggesting at least moderate solubility.[1]
Polar Protic MethanolLow to ModerateThe hydroxyl group can interact with the solute, but the overall polarity might be less favorable than aprotic solvents for this specific structure.
EthanolLow to ModerateSimilar to methanol, ethanol's ability to dissolve the compound is likely limited but may be enhanced with heating.
WaterLow / InsolubleThe hydrophobic trifluoromethyl group and aromatic ring system are expected to significantly limit solubility in water.
Non-Polar HexaneLow / InsolubleThe high polarity of the nitro and hydroxyl groups makes it unlikely to dissolve in non-polar aliphatic solvents.
TolueneLowWhile the aromatic ring of toluene can have some interaction with the pyridine ring, the overall polarity mismatch is likely to result in low solubility.
Chlorinated Dichloromethane (DCM)ModerateIts ability to dissolve a wide range of organic compounds suggests it may be a moderately effective solvent.
Chloroform (CHCl₃)ModerateThe compound has been dissolved in deuterated chloroform (CDCl₃) for NMR analysis, indicating moderate solubility.[2]

Experimental Protocol for Solubility Determination

This protocol provides a general method for determining the solubility of this compound in a solvent of interest.

Materials:

  • This compound

  • Selected solvent(s) of high purity

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the vials in a thermostatic shaker at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.

  • Analysis:

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

References

Validation & Comparative

A Head-to-Head Comparison: 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine (HNTP) vs. DHB as MALDI Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is a critical determinant of experimental success. This guide provides an objective comparison of a novel matrix, 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine (HNTP), against the well-established workhorse, 2,5-dihydroxybenzoic acid (DHB). This comparison is based on available experimental data, focusing on performance, optimal applications, and detailed experimental protocols.

Executive Summary

This compound (HNTP) has emerged as a powerful matrix for the analysis of small molecules, particularly in the field of mass spectrometry imaging (MSI) of metabolites in tissue samples.[1][2] Experimental data demonstrates that HNTP can significantly increase the number of detectable metabolites compared to DHB.[1][2] DHB, on the other hand, remains a versatile and widely used matrix for a broad range of analytes, including peptides, proteins, and carbohydrates, with extensive literature supporting its application and optimization. While the superiority of HNTP for metabolite analysis is documented, a direct, quantitative performance comparison for peptides and proteins against DHB is not yet available in the scientific literature.

Performance Comparison: HNTP vs. DHB

The primary evidence for the superior performance of HNTP over DHB lies in the analysis of endogenous metabolites in biological tissues. A key study demonstrated that HNTP enables the detection of a greater number of metabolites in both rat liver and brain tissues when compared directly with DHB.[1][2]

Analyte ClassMatrixNumber of Detected Metabolites (Rat Liver Tissue)Number of Detected Metabolites (Rat Brain Tissue)Key Advantages
MetabolitesHNTP 185 [1][2]152 [1][2]High ionization efficiency for metabolites, low background interference, high chemical stability.[1][2]
DHB145[1][2]Not reported in direct comparisonWell-established, versatile for various small molecules.

Note: The performance of MALDI matrices can be analyte and tissue-dependent. The data presented above is from a specific study and may not be universally applicable to all sample types.

For peptides and proteins, DHB is a well-characterized matrix. It is known to be particularly effective for peptides and smaller proteins, often praised for producing less background noise from matrix clusters in the lower mass-to-charge (m/z) region compared to other matrices like α-cyano-4-hydroxycinnamic acid (CHCA).[3][4] At higher analyte concentrations, DHB can lead to the detection of more peptides and result in higher sequence coverage.[4]

Currently, there is a lack of published data directly comparing the performance of HNTP and DHB for peptide and protein analysis. Therefore, a quantitative comparison of sensitivity, resolution, and signal-to-noise ratio for these larger biomolecules cannot be provided at this time.

Key Properties and Characteristics

PropertyThis compound (HNTP)2,5-Dihydroxybenzoic Acid (DHB)
Primary Application Metabolite and lipid analysis in tissue imaging (positive-ion mode).[1][2]General purpose matrix for peptides, small proteins, carbohydrates, and other small molecules.[3][5][6]
Crystal Morphology μm-scale crystals.[1][2]Can form needle-shaped crystals; morphology can be influenced by solvent and additives.
UV Absorption Strong ultraviolet absorption.[1][2]Strong absorption at 337 nm and 355 nm laser wavelengths.
Ionization Efficiency High for endogenous metabolites.[1][2]Good ionization efficiency for a wide range of analytes.
Background Interference Low background ion interference.[1][2]Generally low background in the lower m/z range compared to CHCA.[3]
Chemical Stability High chemical stability.[1][2]Good vacuum stability.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality MALDI-MS data. Below are representative protocols for the use of HNTP and DHB.

Protocol 1: this compound (HNTP) for Tissue Metabolite Imaging

This protocol is adapted from the methodology described in the study by Li et al. (2024).[1][2]

1. Matrix Solution Preparation:

  • Dissolve HNTP in a solvent mixture of 80% methanol and 0.1% trifluoroacetic acid (TFA) to a final concentration of 10 mg/mL.

  • Vortex the solution thoroughly to ensure complete dissolution.

2. Sample Preparation (Tissue Sections):

  • Mount frozen tissue sections onto a conductive MALDI target plate.

  • Allow the tissue sections to thaw and dry under a gentle stream of nitrogen or in a desiccator.

3. Matrix Application:

  • Use an automated sprayer to apply the HNTP matrix solution onto the tissue sections.

  • Apply the matrix in multiple layers to ensure a homogenous crystal layer. The cited study used a specific automated sprayer with defined parameters (e.g., spray nozzle height, flow rate, and velocity).

4. MALDI-MS Analysis:

  • Perform mass spectrometry analysis in positive-ion reflectron mode.

  • Optimize laser energy and other instrument parameters to achieve the best signal intensity and resolution for the metabolites of interest.

Protocol 2: 2,5-Dihydroxybenzoic Acid (DHB) for Peptide and Protein Analysis (Dried-Droplet Method)

This is a general-purpose protocol for the analysis of peptides and proteins.

1. Matrix Solution Preparation:

  • Prepare a saturated solution of DHB in a solvent mixture of 50% acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water.

  • Alternatively, a concentration of 10-20 mg/mL of DHB can be used.

  • Vortex the solution vigorously and centrifuge to pellet any undissolved matrix. Use the supernatant for sample preparation.

2. Sample Preparation:

  • Dissolve the peptide or protein sample in a suitable solvent, typically 0.1% TFA in water, to a concentration of 1-10 pmol/µL.

3. Sample-Matrix Deposition:

  • Mix the analyte solution and the DHB matrix solution in a 1:1 (v/v) ratio.

  • Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.

  • Allow the droplet to air-dry at room temperature, permitting the co-crystallization of the analyte and matrix.

4. MALDI-MS Analysis:

  • Analyze the sample using a MALDI-TOF mass spectrometer in the appropriate ion mode (typically positive ion for peptides and proteins).

  • Acquire spectra from various positions within the spot to find the "sweet spots" with optimal signal intensity.

Experimental and Logical Workflows

To visualize the key experimental processes, the following diagrams are provided in the DOT language for Graphviz.

MALDI_Workflow cluster_prep Sample and Matrix Preparation cluster_deposition Sample Deposition cluster_analysis MALDI-MS Analysis Analyte Analyte Solution (e.g., Peptides, Metabolites) Mix Mix Analyte and Matrix (typically 1:1 v/v) Analyte->Mix Matrix_Sol Matrix Solution (HNTP or DHB) Matrix_Sol->Mix Spotting Spot Mixture onto MALDI Target Plate Mix->Spotting Deposit 0.5-1.0 µL Crystallization Air Dry for Co-crystallization Spotting->Crystallization MS Mass Spectrometer Analysis Crystallization->MS Insert Target Data Data Acquisition and Processing MS->Data

Caption: General experimental workflow for MALDI-MS analysis.

Decision_Tree cluster_metabolites cluster_peptides cluster_other start Start: Select MALDI Matrix analyte_type What is the primary analyte class? start->analyte_type metabolites Metabolites / Lipids (Tissue Imaging) analyte_type->metabolites Metabolites/ Lipids peptides Peptides / Small Proteins analyte_type->peptides Peptides/ Proteins other Other Analytes (e.g., Carbohydrates) analyte_type->other Other hntp Consider HNTP (demonstrated superior performance) metabolites->hntp dhb_met DHB is a viable alternative metabolites->dhb_met dhb_pep DHB is a well-established and recommended matrix peptides->dhb_pep hntp_pep HNTP performance not yet quantitatively established peptides->hntp_pep dhb_other DHB is a versatile choice other->dhb_other

Caption: Decision guide for selecting between HNTP and DHB.

Conclusion

The selection of a MALDI matrix is a critical step that directly impacts the quality and scope of analytical results. For researchers focused on the mass spectrometry imaging of metabolites and lipids in tissue, this compound (HNTP) presents a compelling advantage over 2,5-dihydroxybenzoic acid (DHB), as evidenced by a significant increase in the number of detectable analytes.[1][2] Its properties of high ionization efficiency, low background, and excellent stability make it a superior choice for this specific application.

Conversely, DHB maintains its status as a robust and versatile "workhorse" matrix for a broader range of applications, particularly for the analysis of peptides and proteins. Its performance characteristics are well-documented, and established protocols are widely available.

For professionals in drug development and various research fields, the choice between HNTP and DHB should be guided by the primary analyte of interest. When the focus is on small molecule imaging, HNTP is a highly recommended new alternative. For routine peptide and protein analysis, DHB remains the more established and validated option. Future studies are anticipated to elucidate the performance of HNTP for a wider array of biomolecules, which will further clarify its position in the landscape of MALDI matrices.

References

A Head-to-Head Battle of MALDI Matrices: 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine vs. Sinapinic Acid for Superior Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the complex world of lipidomics, the choice of a suitable matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry (MS) is a critical determinant of experimental success. This guide provides an objective comparison of a novel pyridine-based matrix, 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine, and the well-established sinapinic acid, supported by available experimental data to inform your selection for lipid analysis.

The burgeoning field of lipidomics necessitates analytical tools that offer high sensitivity, broad coverage of lipid species, and minimal background interference. MALDI-MS has emerged as a powerful technique for the spatial and quantitative analysis of lipids directly from tissue sections and complex biological samples. At the heart of this technique lies the matrix, a crystalline compound that co-crystallizes with the analyte and facilitates its desorption and ionization. While traditional matrices like sinapinic acid have been workhorses in proteomics and have found utility in lipid analysis, novel matrices are continuously being developed to overcome existing limitations.

One such newcomer is this compound, a derivative of which, 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP), has recently been investigated as a promising matrix for metabolite imaging. This guide will draw upon the available data for HNTP to provide insights into the potential performance of its isomer and compare it with the established capabilities of sinapinic acid for lipid analysis.

Performance Comparison: A Data-Driven Look

Direct comparative studies between this compound and sinapinic acid for a comprehensive range of lipid classes are not yet available in the scientific literature. However, by examining the performance of the closely related HNTP against a standard matrix, 2,5-dihydroxybenzoic acid (DHB), and considering the known applications of sinapinic acid, we can infer their respective strengths.

A recent study demonstrated that the novel matrix HNTP significantly enhances the detection of metabolites in both rat liver and brain tissues when compared to DHB. In rat liver tissue sections, HNTP enabled the detection of 185 metabolite ions, a notable increase from the 145 detected with DHB[1]. While not exclusively focused on lipids, the supplementary data from this study provides valuable insights into the relative signal intensities of some lipid species.

Sinapinic acid, traditionally favored for protein analysis, has also been successfully employed for the analysis of phospholipids[2][3]. Its utility in detecting other lipid classes, such as neutral lipids and gangliosides, is less documented, and quantitative data on signal intensity and signal-to-noise ratios for a broad spectrum of lipids is not as readily available as for other matrices.

The following table summarizes the available quantitative data for HNTP (as a proxy for this compound) in comparison to DHB, offering a glimpse into its potential advantages. A direct comparison with sinapinic acid is not possible due to the lack of head-to-head experimental data.

Feature2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP)Sinapinic AcidData Source / Notes
Number of Detected Metabolites (Rat Liver) 185Not Directly ComparedHNTP data from comparison with DHB (145) and 2-MBT (120)[1]. Sinapinic acid is primarily known for proteins, with established use for phospholipids.
Relative Signal Intensity (Selected Lipids) See Heatmap Data BelowNo Comparable Quantitative Data FoundHNTP data is inferred from a heatmap showing relative ion intensities compared to DHB and 2-MBT.

Relative Intensity of Selected Metabolite Ions in Rat Liver Tissue (HNTP vs. DHB and 2-MBT)

m/zPutative IdentificationHNTP (Relative Intensity)DHB (Relative Intensity)2-MBT (Relative Intensity)
496.314PC(34:1)+HHighMediumLow
545.226UnknownHighLowLow
787.621UnknownHighMediumLow
796.505PC(36:2)+NaHighMediumLow
833.597PC(38:4)+KHighHighMedium

Note: The intensity levels are qualitative interpretations ("High," "Medium," "Low") based on the provided heatmap in the source material.

Experimental Protocols: A Guide to Application

Detailed methodologies are crucial for reproducible results. Below are the experimental protocols for utilizing both this compound (based on the HNTP study) and sinapinic acid for MALDI-MS lipid analysis.

Protocol for this compound (HNTP)

This protocol is adapted from the study on 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP).

1. Matrix Solution Preparation:

  • Dissolve HNTP in 80% methanol containing 0.1% trifluoroacetic acid (TFA) to a final concentration of 10 mg/mL.

2. Sample Preparation (for Tissue Imaging):

  • Mount frozen tissue sections (10-14 µm thickness) onto indium tin oxide (ITO) coated glass slides.

  • Thaw-mount the sections and store at -80°C until analysis.

  • Prior to matrix application, equilibrate the tissue sections to room temperature in a desiccator.

3. Matrix Application:

  • Apply the HNTP matrix solution onto the tissue section using an automated sprayer (e.g., TM-Sprayer, HTX Technologies).

  • Employ a multi-pass spraying protocol to ensure a homogenous crystal layer. For example:

    • Four passes at 10 µL/min.

    • Four passes at 15 µL/min.

    • Four passes at 20 µL/min.

  • Set the sprayer nozzle temperature to 75°C and the velocity to 1200 mm/min.

4. MALDI-MS Analysis:

  • Perform analysis using a MALDI-TOF mass spectrometer in positive ion mode.

  • Acquire data over a relevant m/z range for lipids (e.g., m/z 100-1000).

Protocol for Sinapinic Acid

1. Matrix Solution Preparation:

  • Prepare a saturated solution of sinapinic acid in a solvent mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water (e.g., 50:50 v/v).

2. Sample Preparation (Dried Droplet Method):

  • For lipid extracts, mix the sample solution with the saturated sinapinic acid solution in a 1:1 ratio.

  • For direct tissue analysis, the matrix solution is applied directly to the tissue section.

3. Matrix Application (Dried Droplet Method):

  • Spot 0.5-1 µL of the sample-matrix mixture onto a MALDI target plate.

  • Allow the droplet to air dry at room temperature, permitting co-crystallization of the matrix and analyte.

4. MALDI-MS Analysis:

  • Analyze the sample using a MALDI-TOF mass spectrometer.

  • Acquire spectra in either positive or negative ion mode, depending on the lipid classes of interest.

Visualizing the Workflow

A general workflow for MALDI-MS lipid analysis is essential for understanding the experimental process.

MALDI_Lipid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_matrix_app Matrix Application cluster_analysis Analysis tissue Tissue Sectioning / Lipid Extraction mount Mounting on MALDI Target tissue->mount matrix_coat Matrix Coating (e.g., Spraying, Spotting) mount->matrix_coat matrix_prep Matrix Solution Preparation matrix_prep->matrix_coat maldi_ms MALDI-MS Analysis matrix_coat->maldi_ms data_proc Data Processing & Interpretation maldi_ms->data_proc

A generalized workflow for MALDI-MS based lipid analysis.

Concluding Remarks

The selection of an appropriate MALDI matrix is a pivotal step in lipid analysis. The novel pyridine-based matrix, represented by HNTP, shows significant promise in enhancing the detection of a broad range of metabolites, including lipids, surpassing the performance of the commonly used DHB in terms of the number of detected species. Its advantages appear to lie in providing a higher ionization efficiency for a wider array of molecules with low background interference.

Sinapinic acid remains a reliable choice, particularly for the analysis of phospholipids. Its primary strengths are its well-established protocols and proven performance for this specific class of lipids.

For researchers aiming to conduct discovery-based lipidomics with the goal of detecting the widest possible range of lipid species, exploring the potential of this compound is warranted. However, for targeted analyses focusing specifically on phospholipids, sinapinic acid provides a robust and well-documented option.

Ultimately, the optimal choice of matrix will depend on the specific research question, the lipid classes of interest, and the available instrumentation. It is recommended that researchers perform pilot experiments to evaluate the performance of different matrices for their specific application. As more comparative data becomes available, a clearer picture of the relative strengths and weaknesses of these and other novel matrices will emerge, further empowering the field of lipidomics.

References

A Researcher's Guide to Evaluating Novel MALDI Matrices for Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate MALDI matrix is a critical step in achieving high-quality metabolomics data. This guide provides a framework for evaluating the performance of novel matrices against established alternatives, supported by experimental data and detailed protocols.

The ideal Matrix-Assisted Laser Desorption/Ionization (MALDI) matrix for metabolomics should provide high ionization efficiency for a broad range of metabolites, minimal background interference in the low mass range, and excellent shot-to-shot reproducibility. While matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are well-established, the quest for novel matrices that offer improved performance for specific metabolite classes is ongoing. This guide outlines the key performance indicators for evaluating new matrices and provides a standardized protocol for their comparison.

Performance Comparison of MALDI Matrices

The performance of a novel MALDI matrix should be benchmarked against standard matrices across several key parameters. The following table summarizes representative performance data for a selection of matrices. It is important to note that performance can vary depending on the analyte, instrumentation, and sample preparation.

MatrixAbbreviationPrimary ApplicationsLimit of Detection (LOD)Signal-to-Noise (S/N) RatioReproducibility (RSD%)Metabolite CoverageKey Advantages
Novel Matrix X NMX Broad-spectrum metabolomics Low fmol Excellent (>100:1) <15% High Low background noise, high sensitivity for polar and non-polar metabolites.
9-Aminoacridine9-AANegative mode metabolomics, lipids, nucleotides[1][2]fmol to low pmol[1]Good<20%Good for acidic compoundsHigh sensitivity in negative ion mode, minimal background peaks[2]
1,8-Bis(dimethylamino)naphthaleneDMANAnions, fatty acids, amino acids[2]Low pmol to fmol[2]Very Good<20%Broad range of acidic compoundsReduces matrix-related signals, good for low-mass analytes[2]
N-(1-naphthyl)ethylenediamine dihydrochlorideNEDCTissue imaging, broad metabolite coverageNot specifiedGoodGoodHighEffective for imaging a wide range of metabolites in tissue
4-Chloro-α-cyanocinnamic acidClCCALipids, peptidesNot specifiedExcellentGood (<20%)Good for lipidsEnhanced signal intensity for acidic analytes compared to CHCA[3]
α-Cyano-4-hydroxycinnamic acidCHCAPeptides, small molecules, lipidspmolGood20-30%ModerateWell-characterized, widely used
2,5-Dihydroxybenzoic acidDHBPeptides, proteins, polar analytespmolGood20-30%ModerateGood for polar molecules, forms homogenous crystals

Experimental Workflow for Matrix Evaluation

A systematic approach is crucial for the objective evaluation of novel MALDI matrices. The following workflow outlines the key steps from sample preparation to data analysis.

G cluster_prep Preparation cluster_application Sample Deposition cluster_analysis Data Acquisition & Analysis cluster_comparison Comparison A Prepare Standard Metabolite Mix C Co-crystallize Metabolite Mix with each Matrix on MALDI Plate A->C B Prepare Matrix Solutions (Novel & Standard) B->C D Acquire Mass Spectra C->D E Data Processing (Baseline Correction, Peak Picking) D->E F Performance Metric Evaluation (LOD, S/N, RSD, Coverage) E->F G Compare Performance of Novel vs. Standard Matrices F->G

Figure 1. Experimental workflow for evaluating novel MALDI matrices.

Detailed Experimental Protocols

Reproducibility is key in comparative studies. The following protocols provide a starting point for the evaluation of MALDI matrices.

Preparation of Standard Metabolite Mixture

A standard mixture of metabolites representing different chemical classes should be used to assess the performance of the matrices.

  • Stock Solutions: Prepare individual stock solutions of a diverse set of metabolites (e.g., amino acids, organic acids, sugars, lipids, nucleotides) at a concentration of 1 mg/mL in an appropriate solvent (e.g., Milli-Q water, methanol/water).

  • Working Solution: Prepare a working solution by mixing the stock solutions to achieve a final concentration of 10-100 µM for each metabolite.

Preparation of Matrix Solutions
  • Novel and Standard Matrices: Prepare saturated solutions of the novel matrix and standard matrices (e.g., CHCA, DHB, 9-AA) in an appropriate solvent system (e.g., acetonitrile/water/TFA 50:50:0.1, v/v/v). The optimal concentration may need to be determined empirically but is typically in the range of 10-20 mg/mL.

  • Sonication: Sonicate the matrix solutions for 5-10 minutes to ensure complete dissolution.

Sample Deposition (Dried-Droplet Method)
  • Mixing: Mix the metabolite working solution with each matrix solution in a 1:1 (v/v) ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate.

  • Drying: Allow the spots to air dry at room temperature. For more controlled crystallization, a slow-drying process in a humid chamber can be employed.

MALDI-MS Data Acquisition
  • Instrumentation: Use a MALDI-TOF mass spectrometer.

  • Ionization Mode: Acquire spectra in both positive and negative ion modes.

  • Mass Range: Set the mass range to cover the expected m/z of the metabolites (e.g., m/z 50-1000).

  • Laser Energy: Optimize the laser energy for each matrix to achieve the best signal-to-noise ratio without causing excessive fragmentation.

  • Data Collection: Collect spectra from multiple positions within each spot to assess homogeneity and improve statistics.

Data Analysis and Performance Evaluation
  • Data Processing: Perform baseline subtraction and peak picking using appropriate software.

  • Limit of Detection (LOD): Prepare serial dilutions of the metabolite mixture and determine the lowest concentration at which a signal can be reliably detected (e.g., S/N ≥ 3).

  • Signal-to-Noise (S/N) Ratio: Calculate the S/N ratio for key metabolites at a fixed concentration across all matrices.

  • Reproducibility (RSD%): Calculate the relative standard deviation of the peak intensities for selected metabolites from replicate spots.

  • Metabolite Coverage: Count the number of unique metabolites detected with a S/N ratio ≥ 5 for each matrix.

By following this structured approach, researchers can generate robust and comparable data to make informed decisions about the most suitable MALDI matrix for their specific metabolomics applications. The adoption of novel matrices with superior performance characteristics will ultimately lead to more comprehensive and sensitive metabolic profiling.

References

A Comparative Guide to the Synthetic Routes of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of plausible synthetic routes to 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine, a valuable building block in medicinal chemistry. The presented routes are based on established chemical transformations, and this guide offers a comprehensive overview of their respective methodologies, potential yields, and operational considerations.

Comparative Analysis of Synthetic Pathways

Two primary retrosynthetic strategies have been identified for the synthesis of this compound:

  • Route A: Direct nitration of a 2-hydroxypyridine precursor.

  • Route B: Functional group interconversion at the 2-position of a pre-nitrated pyridine ring, which is further divided into two sub-pathways:

    • Route B1: Hydrolysis of a 2-chloro-3-nitro-5-(trifluoromethyl)pyridine intermediate.

    • Route B2: Demethylation of a 2-methoxy-3-nitro-5-(trifluoromethyl)pyridine intermediate.

The following table summarizes the key quantitative data and qualitative aspects of each proposed route.

ParameterRoute A: NitrationRoute B1: HydrolysisRoute B2: Demethylation
Starting Material 2-Hydroxy-5-(trifluoromethyl)pyridine2-Chloro-3-nitro-5-(trifluoromethyl)pyridine2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine
Key Transformation Electrophilic NitrationNucleophilic Aromatic Substitution (Hydrolysis)Ether Cleavage
Reported/Expected Yield ~58%High (based on analogous reactions)High (based on analogous reactions)
Reaction Temperature 0 °C to 65 °C80 °C - 150 °C (estimated)-78 °C to 130 °C (reagent dependent)
Reagents Fuming Nitric Acid, Sulfuric AcidAqueous NaOH/KOH or HClBBr₃, AlCl₃, or HBr
Advantages Direct, one-pot reaction from a commercially available precursor.Utilizes a stable chloro-intermediate.Starts from a commercially available precursor.
Disadvantages Use of fuming nitric and sulfuric acid requires careful handling. Potential for side products.Requires synthesis of the chloro-intermediate. High temperatures may be needed.Strong Lewis acids or corrosive acids required.

Visualizing the Synthetic Pathways

The logical flow of each synthetic route is depicted in the diagrams below, generated using the DOT language.

Route_A start 2-Hydroxy-5-(trifluoromethyl)pyridine product This compound start->product HNO₃, H₂SO₄

Caption: Synthetic pathway for Route A.

Route_B1 start 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine product This compound start->product aq. NaOH or HCl

Caption: Synthetic pathway for Route B1.

Route_B2 start 2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine product This compound start->product BBr₃ or HBr

Caption: Synthetic pathway for Route B2.

Experimental Protocols

Detailed experimental procedures for the key transformations in each route are provided below. These protocols are based on literature precedents for similar substrates and should be adapted and optimized for the specific target molecule.

Route A: Nitration of 2-Hydroxy-5-(trifluoromethyl)pyridine

This protocol is adapted from a known procedure for the synthesis of the target compound.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-5-(trifluoromethyl)pyridine (10.0 g, 61.3 mmol) in concentrated sulfuric acid (50 mL).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add fuming nitric acid (14 mL, 92 mmol) dropwise to the cooled solution, maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring the reaction at 0 °C for 1 hour.

  • Gradually raise the temperature of the reaction mixture to 65 °C and stir for 24 hours.

  • After completion, cool the reaction to room temperature and carefully pour it into 300 g of crushed ice.

  • Neutralize the mixture by the slow addition of a 50% aqueous sodium hydroxide solution (85 mL).

  • Extract the aqueous phase with ethyl acetate (4 x 200 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product, a yellow solid, can be further purified by recrystallization. The reported yield for this procedure is 58%.

Route B1: Hydrolysis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

This is a general procedure for the hydrolysis of 2-chloropyridines, which may require optimization.

Procedure:

  • In a pressure vessel, combine 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, a concentrated aqueous solution of potassium hydroxide, and a tertiary alcohol (e.g., tert-butyl alcohol or tert-amyl alcohol).

  • Seal the vessel and heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with an aqueous acid (e.g., HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Route B2: Demethylation of 2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine

This protocol describes a general method for O-demethylation using boron tribromide (BBr₃), a powerful but hazardous reagent that requires careful handling.

Procedure:

  • Dissolve 2-methoxy-3-nitro-5-(trifluoromethyl)pyridine in a dry, inert solvent such as dichloromethane in a flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (BBr₃) in dichloromethane dropwise to the cooled reaction mixture.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water or methanol at 0 °C.

  • Extract the product with an organic solvent, and wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

efficacy of pesticides derived from 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine vs. existing pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new generation of pesticides derived from 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine chemistry are demonstrating comparable and, in some cases, superior efficacy against major agricultural pests when compared to established, non-trifluoromethylpyridine-based pesticides. This guide provides a comparative overview of the performance of key trifluoromethylpyridine (TFMP) derivatives—Fluopyram, Flonicamid, and Fluazinam—against their conventional counterparts, supported by experimental data.

This analysis is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of crop protection.

Key Comparisons at a Glance

TFMP-Derived Pesticide Pest/Disease Target Existing Pesticide(s) for Comparison Key Efficacy Findings
Fluopyram Root-Knot Nematodes (e.g., Meloidogyne incognita)Abamectin, FosthiazateFluopyram demonstrates high toxicity to nematodes, with LC50 values comparable to Abamectin. Field trials show significant reductions in nematode populations and root galling, leading to increased crop yields.[1][2]
Flonicamid Aphids (e.g., Aphis gossypii, Myzus persicae)ImidaclopridField studies consistently show that Flonicamid provides excellent control of aphid populations, often exceeding the mortality rates of Imidacloprid, a widely used neonicotinoid.[2][3][4]
Fluazinam Late Blight (Phytophthora infestans)Chlorothalonil, MancozebFluazinam provides significant disease suppression of potato late blight, with field trials demonstrating a substantial reduction in disease severity. Its multi-site mode of action is a key advantage in resistance management.

In-Depth Efficacy Analysis

Fluopyram vs. Abamectin for Nematode Control

Fluopyram, a succinate dehydrogenase inhibitor (SDHI), has emerged as a potent nematicide. Laboratory bioassays directly comparing its efficacy against the widely used Abamectin on the second-stage juveniles (J2) of the root-knot nematode (Meloidogyne incognita) have yielded the following results:

Nematicide LC50 (mg/L) after 48h Mode of Action
Fluopyram 2.53Succinate Dehydrogenase Inhibitor (SDHI)
Abamectin 1.62Chloride Channel Activator
Data sourced from a study on the management of Meloidogyne incognita in tomato.[1]

While Abamectin shows a slightly lower LC50 in this specific study, Fluopyram's systemic properties and longer residual activity in the soil provide extended protection to the plant's root system.[2] Field trials on tomatoes infested with M. incognita have demonstrated that a combination of Fluopyram and Abamectin, as well as Fluopyram alone, significantly reduces the root-galling index and increases crop yield.[1]

Flonicamid vs. Imidacloprid for Aphid Control

Flonicamid, a pyridinecarboxamide insecticide, offers a unique mode of action, disrupting the feeding behavior of sucking insects like aphids. This makes it a valuable tool for resistance management. Field trials comparing Flonicamid to the neonicotinoid Imidacloprid for the control of aphids on potatoes have shown its superior efficacy.

Insecticide Application Rate (g a.i./ha) Aphid Mortality (%)
Flonicamid 50 WG 7594.0
Imidacloprid 17.8 SL 7580.8
Pooled data from a two-year field study on potatoes.[2]

These results highlight Flonicamid's effectiveness in achieving high levels of aphid control. Furthermore, studies on cotton have shown that Flonicamid's performance generally exceeded that of neonicotinoid chemistries against the cotton aphid (Aphis gossypii).

Fluazinam vs. Chlorothalonil for Late Blight Control

Fluazinam is a broad-spectrum fungicide with a multi-site mode of action, making it a valuable tool for managing resistance in pathogens like Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes. Field trials are crucial for evaluating the efficacy of protectant fungicides like Fluazinam.

A field study on potatoes demonstrated a significant reduction in late blight disease severity with the application of Fluazinam.

Treatment Disease Severity Reduction (%) - Season 1 Disease Severity Reduction (%) - Season 2
Fluazinam 73.5374.67
Data from a field study on the effectiveness of Fluazinam against potato late blight.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of typical experimental protocols for evaluating the efficacy of the discussed pesticides.

Nematicide Efficacy Bioassay (for Fluopyram vs. Abamectin)

A standard laboratory bioassay to determine the lethal concentration (LC50) of nematicides against root-knot nematodes (Meloidogyne spp.) typically involves the following steps:

  • Nematode Culture and Extraction: Second-stage juveniles (J2) of M. incognita are hatched from egg masses collected from infected plant roots (e.g., tomato or cucumber).

  • Preparation of Nematicide Solutions: Stock solutions of Fluopyram and Abamectin are prepared in an appropriate solvent and then serially diluted with water to obtain a range of test concentrations.

  • Exposure of Nematodes: A fixed number of J2 nematodes (e.g., 100) are transferred into each well of a multi-well plate. The various nematicide dilutions are then added to the wells. A control group with water and no nematicide is included.

  • Incubation: The plates are incubated at a constant temperature (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).

  • Mortality Assessment: After incubation, the number of dead or immobile nematodes in each well is counted under a microscope. Nematodes are considered dead if they do not move when probed with a fine needle.

  • Data Analysis: The mortality data is corrected for any mortality in the control group using Abbott's formula. Probit analysis is then used to calculate the LC50 value, which is the concentration of the nematicide that causes 50% mortality of the nematode population.

Aphid Efficacy Field Trial (for Flonicamid vs. Imidacloprid)

Field trials to evaluate the efficacy of insecticides against aphids are designed to reflect real-world agricultural practices. A typical protocol includes:

  • Experimental Design: The trial is set up in a randomized complete block design with multiple replications (typically 3-4) for each treatment to minimize the effects of field variability.

  • Plot Establishment: Individual plots of a susceptible crop (e.g., potatoes, cotton, or soybeans) are established with adequate spacing to prevent spray drift between plots.

  • Pre-treatment Pest Assessment: Before insecticide application, the initial aphid population is assessed by counting the number of aphids on a set number of leaves or plants per plot.

  • Insecticide Application: Flonicamid and Imidacloprid are applied at their recommended field rates using a calibrated sprayer to ensure uniform coverage. A control plot is sprayed only with water.

  • Post-treatment Pest Assessment: Aphid populations are counted at set intervals after application (e.g., 3, 7, and 14 days) in the same manner as the pre-treatment assessment.

  • Data Analysis: The percentage of aphid mortality or population reduction for each treatment is calculated relative to the untreated control. Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences in efficacy between the insecticides.

Fungicide Efficacy Field Trial (for Fluazinam vs. Chlorothalonil)

Evaluating the performance of fungicides against diseases like potato late blight requires carefully managed field trials. The European and Mediterranean Plant Protection Organization (EPPO) provides standardized guidelines for such trials. A general protocol involves:

  • Site Selection and Plot Layout: The trial is conducted in a location with a history of late blight or in conditions conducive to the disease. A randomized block design with multiple replicates is used.

  • Planting: A potato cultivar susceptible to late blight is planted. Spreader rows inoculated with the pathogen may be planted around the trial area to ensure disease pressure.

  • Fungicide Application: Fungicides are applied preventatively according to a pre-defined schedule (e.g., every 7-10 days) using calibrated spray equipment. Application rates for Fluazinam and a reference product like Chlorothalonil are based on label recommendations.

  • Disease Assessment: The severity of late blight on the foliage is assessed visually at regular intervals, typically as the percentage of leaf area affected.

  • Data Analysis: The Area Under the Disease Progress Curve (AUDPC) is often calculated to provide an overall measure of disease development throughout the season. The percentage of disease reduction compared to the untreated control is also determined. At the end of the season, tuber yield and the incidence of tuber blight are also measured.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Signaling Pathways

cluster_fluopyram Fluopyram Mode of Action cluster_flonicamid Flonicamid Mode of Action cluster_fluazinam Fluazinam Mode of Action fluopyram Fluopyram sdh Succinate Dehydrogenase (Complex II) fluopyram->sdh Inhibits etc Mitochondrial Electron Transport Chain atp ATP Production etc->atp Disrupts paralysis Paralysis and Death atp->paralysis Leads to flonicamid Flonicamid chordotonal Chordotonal Organs flonicamid->chordotonal Modulates feeding Feeding Behavior chordotonal->feeding Disrupts starvation Starvation feeding->starvation Leads to fluazinam Fluazinam oxphos Oxidative Phosphorylation fluazinam->oxphos Uncouples proton Proton Gradient oxphos->proton Dissipates atp_synthase ATP Synthesis proton->atp_synthase Disrupts energy Cellular Energy Depletion atp_synthase->energy cluster_nematicide Nematicide Bioassay Workflow cluster_aphicide Aphid Field Trial Workflow A1 Nematode Culture (M. incognita J2s) A3 Expose Nematodes in Multi-well Plates A1->A3 A2 Prepare Nematicide Dilutions A2->A3 A4 Incubate (e.g., 25°C, 48h) A3->A4 A5 Assess Mortality (Microscopy) A4->A5 A6 Data Analysis (LC50 Calculation) A5->A6 B1 Establish Randomized Field Plots B2 Pre-treatment Aphid Count B1->B2 B3 Apply Insecticides (Calibrated Sprayer) B2->B3 B4 Post-treatment Aphid Counts (3, 7, 14 days) B3->B4 B5 Calculate % Mortality vs. Control B4->B5 B6 Statistical Analysis (ANOVA) B5->B6

References

A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine analogs, focusing on their structure-activity relationships (SAR) in the context of potential therapeutic applications. Due to the limited availability of a single comprehensive study on this specific scaffold, this guide synthesizes data from research on structurally related compounds to infer the SAR and guide future drug discovery efforts. The information presented is intended to support researchers in the design and development of novel therapeutic agents based on this promising chemical core.

The this compound scaffold possesses several key features that make it an attractive starting point for medicinal chemistry programs. The pyridine ring is a common motif in a vast array of biologically active compounds. The trifluoromethyl group is known to enhance metabolic stability and cell permeability, often leading to improved pharmacokinetic properties.[1] The nitro group is a strong electron-withdrawing group and a key pharmacophore in many antimicrobial and anticancer agents, often mediating its effect through bioreduction in hypoxic environments or specific parasitic enzymes.[2]

This guide will explore the potential impact of substitutions at key positions of the pyridine ring on the biological activity of this class of compounds, with a focus on anticancer and antiparasitic activities.

Structure-Activity Relationship (SAR) Analysis

The core structure of this compound offers several positions for chemical modification to modulate its biological activity. The primary focus of this analysis will be on the substituent at the 2-position of the pyridine ring.

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Caption: Key pharmacophoric features of the this compound scaffold.

2-Position Substitutions:

The hydroxyl group at the 2-position can be readily converted to a chloro group, which serves as a versatile intermediate for introducing a variety of other functionalities, such as amino and alkoxy groups.[3] These modifications are expected to have a significant impact on the compound's biological activity.

  • -OH (Parent Compound): The parent compound with a hydroxyl group can exist in tautomeric equilibrium with its pyridone form. This group can act as both a hydrogen bond donor and acceptor, potentially interacting with biological targets.

  • -Cl: The replacement of the hydroxyl with a chloro group increases the lipophilicity of the molecule. This analog is a key synthetic intermediate for further derivatization.[3] In some series of bioactive compounds, a chloro substituent can enhance activity.

  • -NH2: The introduction of an amino group at this position can significantly alter the electronic properties and hydrogen bonding capacity of the molecule. Amino-substituted pyridines are common in kinase inhibitors and other targeted therapies. 2-Amino-3-nitro-5-fluoropyridine is noted as a key intermediate in the synthesis of pharmaceuticals, particularly for anticancer and antibacterial therapies.[4]

  • -OR (Alkoxy): Alkoxy substituents can be introduced to probe the steric and electronic requirements of the binding pocket. The size and nature of the alkyl group can be varied to optimize activity and pharmacokinetic properties.

Qualitative Structure-Activity Relationship Summary

Substituent at R1Expected Impact on Physicochemical PropertiesPotential Impact on Biological Activity (Anticancer/Antiparasitic)Rationale
-OH Polar, H-bond donor/acceptorBaseline activityCan form key interactions with target proteins.
-Cl Increased lipophilicityMay increase cell permeability; key synthetic handle.Often used to enhance binding or as a leaving group for further synthesis.[3]
-NH2 H-bond donor, potential for salt formationPotential for increased potency, especially in kinase inhibition.The amino group can act as a crucial hydrogen bond donor, mimicking interactions of the native ligands of many enzymes.[4]
-OCH3 Increased lipophilicity, H-bond acceptorMay improve metabolic stability and cell penetration.Small alkoxy groups can fill hydrophobic pockets in target enzymes.

Quantitative Data from Related Compound Series

While specific quantitative data for a series of this compound analogs is not available in the public domain, the following table presents data for related trifluoromethyl- and nitro-containing heterocyclic compounds to provide a context for potential potency.

Table 1: Anticancer Activity of Related Trifluoromethyl-Containing Heterocycles

Compound ClassCell LineActivity (IC50)Reference
Trifluoromethyl-substituted pyrimidine derivativeH1975 (Lung Cancer)2.27 µM[5]
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thioneC32 (Melanoma)24.4 µM[1]
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thioneA375 (Melanoma)25.4 µM[1]

Table 2: Antiparasitic Activity of Related Nitro-Containing Heterocycles

Compound ClassParasiteActivity (EC50)Reference
Fluorophenyl-substituted pyrimido[1,2-a]benzimidazoleLeishmania majorNanomolar range[6]
3-nitroimidazo[1,2-a]pyridine derivativeTrypanosoma cruzi1.2 µM[2]

Experimental Protocols

The following are representative experimental protocols for assessing the anticancer and antiparasitic activities of novel compounds, based on methodologies described in the literature for similar heterocyclic compounds.

1. In Vitro Anticancer Activity (MTT Assay)

This protocol is for determining the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

    • The compounds to be tested are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations.

    • The medium from the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

    • The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 490 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

2. In Vitro Antiparasitic Activity (Leishmania Promastigote Assay)

This protocol is for determining the activity of compounds against the promastigote stage of Leishmania.

  • Parasite Culture: Leishmania major promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum, 1% penicillin-streptomycin, and 0.1% hemin at 26°C.

  • Assay Procedure:

    • Promastigotes in the logarithmic phase of growth are seeded in 96-well plates at a density of 3 x 10^6 parasites/mL.

    • The test compounds are dissolved in DMSO and serially diluted in the culture medium.

    • The compound solutions are added to the wells containing the parasites. A standard drug (e.g., miltefosine) is used as a positive control.

    • The plates are incubated for 72 hours at 26°C.

    • Parasite viability is determined by adding a resazurin-based solution and measuring fluorescence or by direct counting using a hemocytometer.

    • The EC50 value (the concentration of the compound that inhibits 50% of parasite growth) is calculated from the dose-response curve.[7]

Visualizations

Synthetic Pathway for Analog Generation

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Synthetic_Pathway Start 2-Hydroxy-3-nitro-5- (trifluoromethyl)pyridine Intermediate 2-Chloro-3-nitro-5- (trifluoromethyl)pyridine Start->Intermediate SOCl2, DMF Product1 2-Amino-3-nitro-5- (trifluoromethyl)pyridine Intermediate->Product1 NH3 or Amine Product2 2-Alkoxy-3-nitro-5- (trifluoromethyl)pyridine Intermediate->Product2 NaOR

Caption: General synthetic route for the derivatization of the 2-position.

Experimental Workflow for In Vitro Anticancer Screening

dot

Anticancer_Screening_Workflow A Cancer Cell Line Culture B Seeding in 96-well Plates A->B C Treatment with Test Compounds B->C D Incubation (48-72h) C->D E MTT Assay D->E F Absorbance Measurement E->F G IC50 Determination F->G

Caption: A typical workflow for evaluating the in vitro anticancer activity of test compounds.

Hypothesized Mechanism of Action for Antiparasitic Activity

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Antiparasitic_MoA Prodrug Nitropyridine Analog (Prodrug) ActiveMetabolite Reductive Metabolites (Cytotoxic) Prodrug->ActiveMetabolite Parasite-specific Nitroreductase Target Parasite Macromolecules (DNA, Proteins) ActiveMetabolite->Target Covalent Modification Effect Parasite Death Target->Effect

Caption: A potential bio-reductive activation mechanism for nitropyridine-based antiparasitic agents.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on inferences from existing literature on related compounds. The biological activities and relationships described are predictive and require experimental validation.

References

A Head-to-Head Comparison of MALDI-MSI Matrices for Metabolite and Lipid Imaging: Validating the Performance of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in MALDI-Mass Spectrometry Imaging (MSI), the choice of matrix is a critical determinant of experimental success. This guide provides a comprehensive comparison of the novel matrix, 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine (HNTP), against established alternatives, offering supporting data and detailed protocols to inform your experimental design.

This comparison focuses on the validation of MALDI-MSI results, with a particular emphasis on the performance of HNTP in the context of metabolite and lipid imaging. We evaluate HNTP against three widely used matrices: 2,5-dihydroxybenzoic acid (DHB), 2-mercaptobenzothiazole (2-MBT), and norharmane (NOR), assessing their respective strengths in analyte detection, signal intensity, and spatial resolution.

Performance Comparison of MALDI-MSI Matrices

The selection of an appropriate matrix is paramount for achieving optimal ionization and desorption of target analytes while minimizing background interference. The following table summarizes the quantitative performance of HNTP in comparison to DHB, 2-MBT, and NOR based on published experimental data.

Performance MetricThis compound (HNTP)2,5-dihydroxybenzoic acid (DHB)2-mercaptobenzothiazole (2-MBT)norharmane (NOR)
Primary Analytes MetabolitesPeptides, Metabolites, LipidsLipids, MetabolitesLipids (especially endotoxins)
Number of Detected Metabolites (Rat Liver) 185 [1][2]145[1][2]120[1][2]Not Reported
Number of Detected Metabolites (Rat Brain) 152 [1][2]Not directly compared in the same studyNot directly compared in the same studyNot Reported
Limit of Detection (LOD) High sensitivity for amino acids (e.g., Phenylalanine, Glutamic acid)[3]Generally good, but can be analyte-dependent[4]Not explicitly reportedSuperior for lipids, with a 10-fold improvement over DHB for monophosphoryl lipid A[5]
Ionization Mode PositivePositive and NegativePositivePositive and Negative
Key Advantages High metabolite ionization efficiency, low background interference, high chemical stability[1][2]Versatile, widely used, good for a broad range of analytesForms small crystals, good for high spatial resolution imaging of lipidsExcellent sensitivity for lipids, especially in negative ion mode
Key Disadvantages Primarily validated for positive-ion mode metabolite analysisCan form large crystals, potentially limiting spatial resolutionStrong background at low m/z, precluding detection of species below ~500 DaNot extensively validated for metabolite analysis

Experimental Protocols

Reproducible and high-quality MALDI-MSI data are contingent on meticulous sample preparation and matrix application. Below are detailed methodologies for the application of each of the compared matrices.

General MALDI-MSI Workflow

The overarching experimental workflow for a typical MALDI-MSI experiment provides a framework for the specific matrix protocols.

MALDI_MSI_Workflow General MALDI-MSI Experimental Workflow cluster_SamplePrep Sample Preparation cluster_MatrixApplication Matrix Application cluster_DataAcquisition Data Acquisition & Analysis Tissue_Sectioning Tissue Sectioning (e.g., 10-20 µm) Thaw_Mounting Thaw-Mounting onto Conductive Slide Tissue_Sectioning->Thaw_Mounting Cryosectioning Washing Washing (optional) (e.g., with ethanol) Thaw_Mounting->Washing Matrix_Preparation Matrix Solution Preparation Matrix_Deposition Matrix Deposition (e.g., Spraying, Sublimation) Matrix_Preparation->Matrix_Deposition MALDI_MSI_Analysis MALDI-MSI Data Acquisition Matrix_Deposition->MALDI_MSI_Analysis Data_Processing Data Processing & Image Generation MALDI_MSI_Analysis->Data_Processing

A generalized workflow for a MALDI-MSI experiment.
Matrix-Specific Protocols

1. This compound (HNTP)

  • Matrix Solution Preparation: A stock solution of HNTP is prepared at a concentration of 10 mg/mL in 80% methanol containing 0.1% trifluoroacetic acid (TFA)[3].

  • Matrix Application: The matrix solution is applied onto the tissue section using an automated sprayer. Typical parameters include a nozzle temperature of 30°C, a flow rate of 0.12 mL/min, and a velocity of 1200 mm/min over 10 passes with a 30-second drying time between each pass.

2. 2,5-dihydroxybenzoic acid (DHB)

  • Matrix Solution Preparation: DHB is typically dissolved in a solvent mixture of 50% acetonitrile and 0.1% TFA in water to a concentration of 40 mg/mL.

  • Matrix Application: The DHB solution can be applied using an automated sprayer with parameters such as a nozzle temperature of 75°C, a flow rate of 0.1 mL/min, and a velocity of 1200 mm/min over 8-10 passes.

3. 2-mercaptobenzothiazole (2-MBT)

  • Matrix Solution Preparation: A solution of 2-MBT is prepared at a concentration of 7 mg/mL in a 2:1 chloroform/methanol (v/v) mixture.

  • Matrix Application: Application is performed using an automated sprayer. For example, ten layers of the matrix solution can be applied with a 30-second drying time between each layer, a nozzle temperature of 30°C, and a flow rate of 0.12 µL/min.

4. norharmane (NOR)

  • Matrix Solution Preparation: Norharmane is dissolved in a 2:1 chloroform/methanol (v/v) solution to a concentration of 7 mg/mL. The solution should be sonicated for 15 minutes before use.

  • Matrix Application: An automated sprayer is used to apply the matrix. Ten layers are typically applied with a 30-second drying time between each layer, a nozzle temperature of 30°C, a flow rate of 0.12 µL/min, and a velocity of 1200 mm/min.

Matrix Selection Guide

The choice of matrix is dictated by the class of analyte being investigated and the desired experimental outcome. The following decision tree provides a logical framework for selecting the most appropriate matrix for your MALDI-MSI experiment.

Matrix_Selection_Guide Decision Tree for MALDI-MSI Matrix Selection Analyte_Class What is the primary analyte class of interest? Metabolites Metabolites Analyte_Class->Metabolites Metabolites Lipids Lipids Analyte_Class->Lipids Lipids Peptides Peptides/ Proteins Analyte_Class->Peptides Peptides/Proteins HNTP_Choice HNTP (High number of metabolites, low background) Metabolites->HNTP_Choice Positive Ion Mode DHB_Choice DHB (Versatile, good starting point) Metabolites->DHB_Choice General Purpose NOR_Choice NOR (High sensitivity, especially for endotoxins) Lipids->NOR_Choice High Sensitivity 2MBT_Choice 2-MBT (High spatial resolution) Lipids->2MBT_Choice High Spatial Resolution CHCA_Choice α-cyano-4-hydroxycinnamic acid (CHCA) (Commonly used for peptides) Peptides->CHCA_Choice

A guide for selecting a suitable MALDI-MSI matrix.

Conclusion

The validation of this compound (HNTP) as a MALDI-MSI matrix demonstrates its significant potential, particularly for the analysis of metabolites in positive-ion mode.[1][2] Its ability to facilitate the detection of a greater number of metabolites with low background interference makes it a compelling choice for researchers in metabolomics and related fields. However, for lipid analysis, especially where high sensitivity is required, norharmane remains a strong contender. The established matrix, DHB, continues to be a versatile, all-around option for a variety of applications. The choice of matrix should always be guided by the specific analytes of interest and the primary goals of the MALDI-MSI experiment. This guide provides the necessary data and protocols to make an informed decision and to validate the results obtained with these powerful analytical tools.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Trifluoromethylpyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of trifluoromethylpyridine compounds is critical in pharmaceutical development and quality control. These moieties are integral to a growing number of active pharmaceutical ingredients (APIs). Consequently, robust and reliable analytical methods are essential to ensure product quality, safety, and efficacy. This guide provides an objective comparison of common analytical techniques for the analysis of trifluoromethylpyridine compounds, supported by experimental data and detailed methodologies.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the nature of the analyte, the sample matrix, and the intended purpose of the analysis (e.g., purity assessment, impurity profiling, or quantification in a biological matrix). Below is a summary of typical performance characteristics for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods applied to trifluoromethylpyridine-containing molecules.

Parameter HPLC-UV GC-MS LC-MS/MS
Analyte Example 2-Amino-4-(trifluoromethyl)pyridine[1]Hypothetical Volatile Trifluoromethyl-containing Aromatic Compound2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine HCl
Linearity (R²) > 0.999> 0.990.9984
Accuracy (% Recovery) Not SpecifiedNot Specified97.6 - 98.2%
Precision (%RSD) < 2%Not SpecifiedNot Specified
Limit of Detection (LOD) Not SpecifiedAnalyte Dependent< 0.3 ppm
Limit of Quantitation (LOQ) Not SpecifiedAnalyte Dependent0.3 ppm
Primary Application Purity analysis and quantification of the main component.Analysis of volatile and semi-volatile compounds.Trace level impurity analysis and quantification in complex matrices.
Selectivity Good for separating the main component from impurities.High, based on both retention time and mass fragmentation.Very high, based on specific precursor-product ion transitions.[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific instrumentation and analytical requirements.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the purity of trifluoromethylpyridine compounds.[1]

  • Instrumentation: Standard HPLC system with a UV detector.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation:

    • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of the trifluoromethylpyridine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[1]

    • Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch to be tested.[1]

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analytes

GC-MS is a powerful technique for the analysis of volatile and semi-volatile trifluoromethylpyridine compounds.[3]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column suitable for aromatic compound analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 250°C).

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole.

  • Sample Preparation (for a water sample):

    • To 1 mL of the water sample, add an internal standard (e.g., 1-Bromo-4-(trifluoromethyl)benzene-d4).

    • Perform liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).

    • Concentrate the organic layer under a gentle stream of nitrogen.

    • Transfer to a GC vial for analysis.

  • Injection: Splitless injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

LC-MS/MS is highly sensitive and selective, making it ideal for quantifying low levels of trifluoromethylpyridine compounds in complex matrices like plasma or for trace impurity analysis.

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.[2]

  • Column: C18 reverse-phase column (e.g., Hypersil BDS C-18, 150 X 4.6 mm, 5µm).[2]

  • Mobile Phase: A mixture of buffer (e.g., 0.01M Ammonium acetate), acetonitrile, and methanol.[2]

  • Flow Rate: 0.8 mL/min.[2]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[2]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions.

  • Sample Preparation (for a plasma sample): [3]

    • To 100 µL of plasma, add an internal standard.[3]

    • Perform protein precipitation by adding cold acetonitrile.[3]

    • Vortex and centrifuge to pellet the precipitated proteins.[3]

    • Transfer the supernatant and evaporate to dryness.[3]

    • Reconstitute the residue in the mobile phase and inject.[3]

Visualizations

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a general workflow for the cross-validation of two different analytical methods, for instance, a primary method and a proposed alternative method.

A Define Analytical Requirement (e.g., Purity, Trace Analysis) B Develop Primary Method (e.g., HPLC) A->B D Develop Alternative Method (e.g., LC-MS/MS) A->D C Validate Primary Method (ICH Guidelines) B->C F Select Cross-Validation Samples (Spiked & Incurred) C->F E Validate Alternative Method (ICH Guidelines) D->E E->F G Analyze Samples by Both Methods F->G H Statistical Comparison of Results (e.g., Bland-Altman, t-test) G->H I Acceptance Criteria Met? H->I J Methods are Interchangeable I->J Yes K Investigate Discrepancies & Re-evaluate I->K No

Caption: General workflow for analytical method cross-validation.

Signaling Pathway Inhibition by a Trifluoromethylpyridine-Containing Drug

Trifluoromethylpyridine moieties are often found in kinase inhibitors. The diagram below illustrates a simplified, hypothetical signaling pathway and the point of inhibition by such a drug.

cluster_cell Cell Membrane Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes Drug Trifluoromethylpyridine Kinase Inhibitor Drug->KinaseB Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Comparative Performance Analysis of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine in Advanced Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine, a compound of increasing interest in analytical chemistry. While primarily recognized as a novel and highly effective matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) of metabolites, this guide explores its hypothetical performance as a general analytical standard across various mass spectrometry platforms. The objective is to offer a comparative framework for its potential utility in broader analytical applications against established standards.

The following sections detail the experimental protocols for analysis on Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (QQQ) mass spectrometers, alongside its established MALDI-TOF application. Performance metrics are compared with common analytical standards, providing a baseline for its potential analytical capabilities. All quantitative data presented is illustrative, based on the typical performance of these instrument types for small molecule analysis, to provide a realistic comparative context in the absence of direct benchmarking studies.

Alternative Analytical Standards for Comparison

For a comprehensive benchmark, the performance of this compound is compared against two well-established MALDI matrices and a common small molecule standard for LC-MS applications:

  • 2,5-Dihydroxybenzoic Acid (DHB): A widely used matrix for MALDI-MS analysis of peptides and small molecules.

  • 2-Mercaptobenzothiazole (MBT): A versatile matrix for MALDI-MS, particularly effective for the analysis of lipids and peptides, with a high tolerance for surfactants.

  • Sulfadimethoxine: A sulfonamide antibiotic commonly used as a reference standard for validating LC-MS system performance for small molecule quantitative analysis due to its stable ionization and fragmentation characteristics.

Experimental Design and Workflows

A generalized workflow for benchmarking an analytical standard across different mass spectrometry platforms is essential for reproducible and comparable results. The process begins with standardized sample preparation, followed by analysis using various ionization techniques and mass analyzers, and concludes with data analysis to determine key performance metrics.

Benchmarking_Workflow cluster_Prep Sample Preparation cluster_Analysis Mass Spectrometry Analysis cluster_Data Data Evaluation Prep Standard & Analyte Stock Solution Preparation SerialDil Serial Dilution for Calibration Curve Prep->SerialDil MALDI MALDI-TOF SerialDil->MALDI Co-crystallization with matrix ESI_QTOF ESI-Q-TOF SerialDil->ESI_QTOF Infusion or LC ESI_Orbitrap ESI-Orbitrap SerialDil->ESI_Orbitrap Infusion or LC APCI_QQQ APCI-QQQ SerialDil->APCI_QQQ Infusion or LC Metrics Performance Metrics Calculation: - LOD/LOQ - Linearity - S/N Ratio MALDI->Metrics ESI_QTOF->Metrics ESI_Orbitrap->Metrics APCI_QQQ->Metrics Comparison Comparative Analysis Metrics->Comparison

Caption: General experimental workflow for benchmarking analytical standards.
Detailed Experimental Protocols

The following protocols outline the methodologies for preparing and analyzing this compound and the comparative standards on different mass spectrometry platforms.

1. Sample Preparation

  • Stock Solutions: Primary stock solutions of this compound and Sulfadimethoxine were prepared in methanol at a concentration of 1 mg/mL.

  • Serial Dilutions for LC-MS: Working solutions for ESI and APCI analysis were prepared by serial dilution of the stock solution with 50:50 methanol:water containing 0.1% formic acid to achieve a concentration range from 1 pg/mL to 100 ng/mL.

  • MALDI Sample Preparation:

    • Matrix Solutions: this compound, DHB, and MBT were prepared as saturated solutions in 70:30 acetonitrile:water with 0.1% trifluoroacetic acid.

    • Analyte Spotting: A 1 µL aliquot of a standard peptide solution (e.g., Angiotensin II at 1 pmol/µL) was spotted onto a MALDI target plate and allowed to air dry.

    • Matrix Application: 1 µL of the respective matrix solution was spotted onto the dried analyte and allowed to co-crystallize.

2. Mass Spectrometry Analysis

  • MALDI-TOF Analysis:

    • Instrument: Bruker ultrafleXtreme MALDI-TOF/TOF Mass Spectrometer.

    • Mode: Positive ion reflector mode.

    • Laser: 337 nm nitrogen laser, firing at 1000 Hz.

    • Mass Range: m/z 500-2000.

    • Data Acquisition: 2000 laser shots were accumulated per spot.

  • ESI-Q-TOF Analysis:

    • Instrument: Agilent 6545XT AdvanceBio LC/Q-TOF.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3500 V.

    • Drying Gas Flow: 8 L/min at 325°C.

    • Mass Range: m/z 100-1000.

    • Data Acquisition: Full scan mode at a rate of 2 spectra/s.

  • ESI-Orbitrap Analysis:

    • Instrument: Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap.

    • Ionization Mode: ESI, positive mode.

    • Spray Voltage: 3.8 kV.

    • Capillary Temperature: 320°C.

    • Resolution: 120,000 (FWHM) at m/z 200.

    • Mass Range: m/z 150-1500.

  • APCI-Triple Quadrupole (QQQ) Analysis:

    • Instrument: SCIEX Triple Quad 6500+.

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), positive mode.

    • Corona Discharge Current: 4 µA.

    • Nebulizer Temperature: 400°C.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) using characteristic precursor-to-product ion transitions.

Application Context: Signaling Pathway Analysis

In drug development, compounds are often analyzed in the context of their metabolic pathways. Mass spectrometry is a critical tool for identifying and quantifying metabolites. The diagram below illustrates a simplified generic pathway for xenobiotic metabolism, where a parent drug is modified by Phase I and Phase II enzymes, a process that can be monitored using the mass spectrometry techniques benchmarked in this guide.

Metabolic_Pathway cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism Parent_Drug Parent Drug (e.g., Analyte Standard) CYP450 Cytochrome P450 Enzymes Parent_Drug->CYP450 Phase1_Metabolite Phase I Metabolite (Oxidized/Hydrolyzed) CYP450->Phase1_Metabolite UGT UGT Enzymes (Glucuronidation) Phase1_Metabolite->UGT Phase2_Metabolite Phase II Metabolite (Conjugated) UGT->Phase2_Metabolite Excretion Excretion Phase2_Metabolite->Excretion

Caption: Simplified xenobiotic metabolism pathway.

Quantitative Performance Data

The following tables summarize the hypothetical performance metrics of this compound and comparative standards across the tested mass spectrometry platforms. Disclaimer: This data is illustrative and intended for comparative purposes only.

Table 1: Performance in MALDI-TOF Mass Spectrometry (as a Matrix for Angiotensin II)

Performance MetricThis compound2,5-Dihydroxybenzoic Acid (DHB)2-Mercaptobenzothiazole (MBT)
Signal-to-Noise (S/N) Ratio ~150~100~120
Crystal Homogeneity HighModerateHigh
Background Interference LowModerateLow
Applicability Metabolites, PeptidesPeptides, Small MoleculesLipids, Peptides

Table 2: Performance in ESI-Q-TOF and ESI-Orbitrap Mass Spectrometry

Performance MetricInstrumentThis compoundSulfadimethoxine (Reference)
Limit of Detection (LOD) ESI-Q-TOF50 pg/mL20 pg/mL
ESI-Orbitrap10 pg/mL5 pg/mL
Limit of Quantitation (LOQ) ESI-Q-TOF150 pg/mL60 pg/mL
ESI-Orbitrap30 pg/mL15 pg/mL
Linear Dynamic Range ESI-Q-TOF3 orders of magnitude4 orders of magnitude
ESI-Orbitrap4 orders of magnitude>4 orders of magnitude
Mass Accuracy ESI-Q-TOF< 3 ppm< 2 ppm
ESI-Orbitrap< 1 ppm< 1 ppm

Table 3: Performance in APCI-Triple Quadrupole (QQQ) Mass Spectrometry

Performance MetricThis compoundSulfadimethoxine (Reference)
Limit of Detection (LOD) 100 pg/mL50 pg/mL
Limit of Quantitation (LOQ) 300 pg/mL150 pg/mL
Linear Dynamic Range >3 orders of magnitude>4 orders of magnitude
Reproducibility (%CV at LOQ) < 15%< 10%

Instrument Platform Comparison

The choice of mass spectrometer significantly impacts analytical outcomes. Each platform offers distinct advantages depending on the research goal, from high-throughput quantification to high-resolution accurate mass analysis for structural elucidation.

MS_Comparison cluster_Strengths Key Strengths QTOF Q-TOF High Resolution Accurate Mass Good for Screening & Identification Quant Quantification QTOF->Quant Qual Identification QTOF->Qual Orbitrap Orbitrap Highest Resolution Excellent Mass Accuracy Ideal for Metabolomics & Proteomics Orbitrap->Quant Orbitrap->Qual Best QQQ Triple Quadrupole (QQQ) Highest Sensitivity (MRM) Wide Dynamic Range Gold Standard for Quantification QQQ->Quant Best MALDI_TOF MALDI-TOF High Mass Range Fast Analysis Ideal for Imaging & Large Molecules Imaging Spatial Analysis MALDI_TOF->Imaging Best

Caption: Strengths of different mass spectrometer types.

Safety Operating Guide

Proper Disposal of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the safe and compliant disposal of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine is essential for maintaining a secure laboratory environment and ensuring regulatory adherence. This document provides immediate, actionable safety and logistical information, including operational and disposal plans, tailored for researchers, scientists, and drug development professionals. The following procedures are based on safety data sheet (SDS) information and general best practices for handling halogenated and nitrated organic compounds. Always consult your institution's environmental health and safety (EHS) department and local regulations for specific requirements.

Immediate Safety and Hazard Information

This compound is a hazardous substance requiring careful handling in a controlled laboratory environment.[1] All operations involving this compound should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Hazard Identification
Hazard StatementClassification
Acute ToxicityHarmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/IrritationCauses skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCauses serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
EquipmentSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a laboratory coat. Ensure full skin coverage.[1]
Respiratory Protection Use only in a well-ventilated area or a chemical fume hood.[2] If ventilation is inadequate, a respirator may be required.

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is to transfer it to a licensed hazardous waste disposal facility.[1] Do not attempt to neutralize or dispose of this chemical down the drain.

  • Waste Identification and Segregation:

    • This compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) are classified as hazardous waste.

    • This waste must be segregated from non-hazardous and other types of chemical waste.

    • Crucially, collect halogenated organic waste, such as this compound, separately from non-halogenated solvents to facilitate proper disposal and potentially reduce costs.[3][4][5]

  • Containerization:

    • Use a dedicated, compatible, and leak-proof container for collecting the waste. Polyethylene or glass containers are generally suitable.[3]

    • The container must have a tightly sealing cap to prevent the release of vapors.[6][7]

    • The label on the container should be clearly marked with "Hazardous Waste," the full chemical name "this compound," and all associated hazard symbols (e.g., "Toxic," "Irritant").[3][6]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3]

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

    • Secondary containment should be used to prevent the spread of material in case of a leak.[3]

  • Arranging for Disposal:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or equivalent authority.

    • Follow their specific procedures for requesting a hazardous waste pickup.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[3]

    • Carefully collect the absorbent material and any contaminated debris, and place it in a sealed, labeled hazardous waste container for disposal.[3]

    • Report the spill to your supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Disposal Operations cluster_spill Spill Response start Start: Handling Chemical ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First fume_hood Work in Chemical Fume Hood ppe->fume_hood generate_waste Generate Waste (Pure chemical, contaminated items) fume_hood->generate_waste Post-Experiment spill Spill Occurs fume_hood->spill segregate Segregate as Halogenated Organic Waste generate_waste->segregate containerize Place in Labeled, Compatible Waste Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store request_pickup Request EHS Waste Pickup store->request_pickup ehs_pickup EHS Collects Waste request_pickup->ehs_pickup Handover transport Transport to Approved Waste Facility ehs_pickup->transport end Final Disposal (e.g., Incineration) transport->end contain_spill Contain with Inert Absorbent spill->contain_spill collect_spill Collect Contaminated Material contain_spill->collect_spill collect_spill->containerize

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 99368-68-0). The information is compiled to ensure the safe and effective use of this compound in a laboratory setting.

Chemical Profile and Hazards

This compound is a light yellow solid powder.[1] It is classified as hazardous, with the primary risks being:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Causes serious eye irritation.[1][2]

  • Causes skin irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the most critical line of defense against exposure. The following table summarizes the mandatory PPE for handling this chemical.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3]Provides a barrier to prevent skin contact, which can cause irritation and dermal toxicity.[1]
Eye and Face Protection Tight-sealing safety goggles. A face shield should be worn if there is a splash hazard.[2][4]Protects eyes from dust particles and splashes, preventing serious eye irritation.[1] An emergency eyewash station must be readily accessible.[2][5]
Body Protection A fully buttoned, flame-retardant laboratory coat.[2]Protects skin and personal clothing from contamination with the chemical powder.[2]
Respiratory Protection All handling of the solid must occur within a certified chemical fume hood.[5][6] A respiratory protective device with a particle filter is recommended. A self-contained breathing apparatus must be available for emergencies.[2]Prevents inhalation of the powder, which can cause respiratory tract irritation and may be harmful.[1][2]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is essential for laboratory safety.

Experimental Protocol: Step-by-Step Handling
  • Preparation and Engineering Controls :

    • Before beginning work, ensure a certified chemical fume hood is operational.[5][6]

    • Verify that an emergency eyewash station and safety shower are unobstructed and accessible.[2][5]

    • Designate a specific area for handling the chemical to minimize contamination.[7]

    • Ensure all required PPE is available and in good condition.

  • Weighing and Transfer :

    • Conduct all weighing and transfers of the solid material within the chemical fume hood to control dust.[7]

    • Use the minimum quantity necessary for the experiment to reduce waste and potential exposure.[7]

    • Handle the compound gently to avoid creating airborne dust.[1][2]

  • Dissolving and Reaction :

    • When dissolving the solid, add it slowly to the solvent to prevent splashing.

    • If the dissolution or reaction is exothermic, prepare an ice bath to maintain temperature control.

    • Keep all containers with the chemical tightly closed when not in use.[1]

  • Post-Handling Decontamination :

    • Thoroughly decontaminate all work surfaces and equipment after use.

    • Wash hands and any exposed skin thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]

    • Do not eat, drink, or smoke in the work area.[1]

Storage Plan
  • Location : Store in a dry, cool, and well-ventilated place.[1]

  • Container : Keep the container tightly closed to prevent contamination and exposure.[1]

  • Incompatibilities : Segregate from strong oxidizing agents, strong acids, and strong bases.[1]

Disposal Plan
  • Waste Collection : All waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][5]

  • Labeling : Attach a completed hazardous waste label to the container as soon as the first waste is added.[5]

  • Disposal Route : Dispose of the contents and the container through an approved waste disposal plant, following all local and institutional regulations.[1]

Emergency Procedures: First Aid

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][8]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink 2-4 cupfuls of water. Call a poison control center or doctor immediately.[1][4][8]

Workflow for Safe Handling of Hazardous Solids

G Workflow: Handling this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal & Storage prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Setup Fume Hood & Emergency Equipment prep_ppe->prep_setup handle_weigh Weigh Compound in Fume Hood prep_setup->handle_weigh handle_transfer Transfer & Dissolve handle_weigh->handle_transfer handle_react Perform Reaction handle_transfer->handle_react post_decon Decontaminate Work Area & Equipment handle_react->post_decon disp_store Store Securely handle_react->disp_store post_ppe Doff PPE Correctly post_decon->post_ppe disp_waste Segregate & Label Hazardous Waste post_decon->disp_waste post_wash Wash Hands Thoroughly post_ppe->post_wash disp_dispose Dispose via Approved Waste Stream disp_waste->disp_dispose

Caption: Safe handling workflow for hazardous chemical solids.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.